molecular formula C44H71NO14 B15569973 Concanamycin E

Concanamycin E

Cat. No.: B15569973
M. Wt: 838.0 g/mol
InChI Key: NNJUTDASDBXCIX-MWANFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Concanamycin E is a macrolide.
from Streptomyces sp A1509;  inhibitor of lysosomal acidification;  structure given in first source

Properties

Molecular Formula

C44H71NO14

Molecular Weight

838.0 g/mol

IUPAC Name

[6-[(2R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10R,12S,13R,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13-,23-15-,24-18-,36-19+/t25-,26-,27-,28+,29+,30?,31-,32+,33?,34-,35+,37?,38?,39-,40-,41?,44-/m1/s1

InChI Key

NNJUTDASDBXCIX-MWANFJFHSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Concanamycin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin E, a member of the plecomacrolide class of antibiotics, has emerged as a potent and highly specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). These ATP-dependent proton pumps are fundamental to a myriad of cellular processes, including organellar acidification, protein trafficking, and autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, neurobiology, and infectious diseases, where V-ATPases represent a compelling therapeutic target.

Mechanism of Action: Targeting the Cellular Proton Pump

The primary molecular target of this compound is the V-ATPase, a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular compartments such as lysosomes, endosomes, and Golgi-derived vesicles. This compound exerts its inhibitory effect by specifically binding to the c-subunit of the V0 domain of the V-ATPase[1]. This interaction locks the proton-translocating channel, effectively halting the pumping of H+ ions.

The inhibition of V-ATPase by this compound is highly specific, with significantly lower affinity for other types of ATPases, such as F-type and P-type ATPases[2]. This specificity makes it an invaluable tool for dissecting the physiological roles of V-ATPases.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of its target by 50%.

Target Enzyme/ProcessOrganism/Cell LineIC50 ValueReference
V-ATPaseManduca sexta (tobacco hornworm) midgut10 nM[1]
V-ATPase-dependent proton transportFITC-loaded lysosomes from murine dendritic cellsConcanamycin A-sensitive[3]
ProliferationHMEC-1Concentration-dependent inhibition[4]
Cell ViabilityVarious Cancer Cell LinesVaries by cell line and incubation time

Cellular Consequences of V-ATPase Inhibition by this compound

The blockade of V-ATPase function by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of pH homeostasis in various organelles.

Inhibition of Lysosomal Acidification and Autophagy

One of the most immediate and profound effects of this compound is the inhibition of lysosomal acidification. Lysosomes require a highly acidic internal environment (pH 4.5-5.0) to activate their hydrolytic enzymes, which are responsible for the degradation of cellular waste and pathogens. By neutralizing the lysosomal pH, this compound effectively cripples this vital cellular recycling system.

This disruption directly impacts autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded. This compound blocks the fusion of autophagosomes with lysosomes and inhibits the degradative capacity of autolysosomes by raising their internal pH.

Induction of Apoptosis

Prolonged inhibition of V-ATPase by this compound can lead to the induction of apoptosis, or programmed cell death. The precise mechanisms are multifaceted and can vary between cell types. Disruption of lysosomal function and the accumulation of undigested cellular components can trigger cellular stress pathways that converge on the apoptotic machinery. Furthermore, alterations in intracellular pH can directly influence the activity of caspases and other key apoptotic proteins.

Crosstalk with Cellular Signaling Pathways

The activity of V-ATPase is intricately linked with major cellular signaling networks, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

The V-ATPase-mTORC1 Axis

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical sensor of cellular nutrient status and growth factor signaling. Its activity is tightly regulated and spatially controlled, with lysosomes serving as a key signaling hub for its activation. V-ATPase activity is essential for the amino acid-dependent activation of mTORC1 at the lysosomal surface. Inhibition of V-ATPase with this compound prevents the recruitment and activation of mTORC1, even in the presence of sufficient nutrients.

Conversely, mTORC1 can also regulate the expression of V-ATPase subunits, suggesting a feedback loop that coordinates cellular metabolism with lysosomal function.

PI3K/Akt Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major upstream regulator of mTORC1. Studies have shown that the PI3K/Akt pathway can also influence V-ATPase assembly and activity. For instance, certain cellular stimuli can lead to PI3K/Akt-dependent increases in V-ATPase activity. This suggests a complex interplay where V-ATPase is both an upstream requirement for and a downstream effector of the PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

V-ATPase Activity Assay (Proton Pumping)

This protocol measures the proton pumping activity of V-ATPase in isolated lysosomes by monitoring the quenching of a pH-sensitive fluorescent dye.

Materials:

  • Isolated lysosomal fraction

  • Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.4, 250 mM sucrose, 5 mM MgCl2, 0.2 mM EGTA)

  • Acridine Orange (fluorescent pH indicator)

  • ATP

  • This compound

  • Other ATPase inhibitors (e.g., oligomycin (B223565) for F-ATPase, vanadate (B1173111) for P-ATPase)

  • Fluorometer

Procedure:

  • Resuspend the isolated lysosomal fraction in the assay buffer.

  • Add Acridine Orange to the lysosomal suspension to a final concentration of 5-10 µM.

  • Equilibrate the suspension in the fluorometer cuvette at 37°C.

  • To distinguish V-ATPase activity from other ATPases, pre-incubate separate samples with oligomycin and vanadate.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Monitor the decrease in Acridine Orange fluorescence (quenching) at an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm. The rate of quenching is proportional to the rate of proton pumping.

  • To confirm that the observed activity is due to V-ATPase, add this compound to a final concentration of 100 nM and observe the inhibition of fluorescence quenching.

  • The specific V-ATPase activity can be calculated as the this compound-sensitive rate of fluorescence quenching.

Autophagy Flux Assay using LysoTracker

This assay measures the delivery of autophagosomes to lysosomes by using a fluorescent dye that accumulates in acidic compartments.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound

  • LysoTracker Red DND-99

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).

  • Treat cells with the desired experimental conditions to induce or inhibit autophagy. Include a control group treated with vehicle and a group treated with this compound (e.g., 50-100 nM for 2-4 hours) to block lysosomal degradation.

  • During the last 30-60 minutes of the treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.

  • Wash the cells with pre-warmed PBS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

  • An increase in the number and intensity of LysoTracker-positive puncta in the presence of this compound compared to the control indicates an active autophagic flux.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Cultured cells (suspension or adherent)

  • This compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated control cells.

  • Harvest the cells (including any floating cells from the supernatant for adherent cultures).

  • Wash the cells twice with cold PBS and then once with cold 1X Annexin V Binding Buffer.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for studying the multifaceted roles of this essential proton pump. Its ability to disrupt lysosomal acidification, block autophagy, and induce apoptosis underscores the critical importance of V-ATPase in maintaining cellular homeostasis. Furthermore, the intricate interplay between V-ATPase and the PI3K/Akt/mTOR signaling pathway highlights the potential of targeting this enzyme for therapeutic intervention in a range of diseases characterized by dysregulated cell growth and metabolism. This guide provides a foundational understanding of the mechanism of action of this compound, which will aid researchers in designing and interpreting experiments aimed at further elucidating the complex biology of V-ATPases and exploring their therapeutic potential.

References

Concanamycin E: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin (B1236758) E is a potent macrolide antibiotic belonging to the concanamycin family, a group of natural products renowned for their specific and high-affinity inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides a comprehensive overview of the discovery and isolation of Concanamycin E from its microbial source. It details the experimental protocols for its purification and characterization, and presents its key biological activity. Furthermore, this document elucidates the molecular mechanism of action of this compound, focusing on its role as a V-ATPase inhibitor and the consequential effects on critical cellular signaling pathways. All quantitative data are summarized in structured tables, and complex biological processes and experimental workflows are visualized through detailed diagrams.

Discovery and Source

This compound, along with its analogs Concanamycins D, F, and G, was first isolated from the mycelium of the soil bacterium Streptomyces sp. A1509[1]. The discovery of these new members of the concanamycin family expanded the understanding of the structural diversity and biological activity of this class of macrolides.

Isolation and Purification

The isolation of this compound from the fermentation broth of Streptomyces sp. A1509 is a multi-step process involving extraction and chromatographic purification. While a specific, detailed protocol for this compound is not extensively published, a general methodology can be compiled from the procedures used for the concanamycin family[1].

Fermentation and Extraction

A general protocol for the fermentation of Streptomyces species involves culturing the bacterium in a suitable nutrient-rich medium to promote the production of secondary metabolites. Following an adequate incubation period, the mycelium is separated from the culture broth by filtration. The bioactive compounds, including this compound, are then extracted from the mycelium using organic solvents.

Experimental Protocol: Fermentation and Extraction (General)

  • Fermentation: Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension of Streptomyces sp. A1509. Incubate the culture at 28-30°C for 5-7 days with shaking (200 rpm) to ensure adequate aeration.

  • Harvesting: Separate the mycelial biomass from the culture broth by vacuum filtration.

  • Extraction: The mycelial cake is repeatedly extracted with a polar organic solvent such as methanol (B129727) or acetone. The solvent extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract containing a mixture of concanamycins and other metabolites is subjected to a series of chromatographic steps to isolate and purify this compound.

2.2.1. Silica (B1680970) Gel Column Chromatography

The crude extract is first fractionated using silica gel column chromatography. This technique separates compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography (General)

  • Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increasing. Another option is a chloroform-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

2.2.2. High-Performance Liquid Chromatography (HPLC)

The fractions enriched with this compound from the silica gel chromatography are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Reverse-Phase HPLC (General)

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is employed. A typical starting condition could be 40-50% acetonitrile in water, with the concentration of acetonitrile increasing over time.

  • Detection: The elution of compounds is monitored using a UV detector, typically at a wavelength around 230-280 nm.

  • Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Streptomyces sp. A1509 Harvesting Harvesting of Mycelium Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel HPLC Reverse-Phase HPLC SilicaGel->HPLC PureConcanamycinE Pure this compound HPLC->PureConcanamycinE

This compound inhibits the V-type H+-ATPase, preventing proton pumping and organelle acidification.
Disruption of Endosomal Trafficking and Signaling Pathways

The proper functioning of the endocytic and secretory pathways is highly dependent on the maintenance of pH gradients within the various compartments. V-ATPase inhibition by this compound disrupts these pathways, affecting receptor recycling, ligand dissociation, and protein sorting. Consequently, several key signaling pathways that rely on endosomal trafficking are dysregulated.

4.2.1. Impact on Notch, Wnt, and TGF-β Signaling

  • Notch Signaling: The processing and activation of the Notch receptor involve trafficking through acidic compartments. Inhibition of V-ATPase can interfere with the proteolytic cleavage of Notch, thereby modulating its signaling output.

  • Wnt Signaling: Components of the Wnt signaling pathway are trafficked through the endo-lysosomal system. Disruption of endosomal pH can affect the degradation of β-catenin, a key effector of the canonical Wnt pathway.

  • TGF-β Signaling: The activation and trafficking of TGF-β receptors are also dependent on endosomal maturation and acidification. V-ATPase inhibition can alter the cellular response to TGF-β.

G ConcanamycinE This compound VATPase V-ATPase Inhibition ConcanamycinE->VATPase EndosomalTrafficking Disruption of Endosomal Trafficking VATPase->EndosomalTrafficking Notch Altered Notch Signaling EndosomalTrafficking->Notch Wnt Altered Wnt Signaling EndosomalTrafficking->Wnt TGFb Altered TGF-β Signaling EndosomalTrafficking->TGFb

References

An In-depth Technical Guide to Concanamycin E: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin (B1236758) E is a potent macrolide antibiotic belonging to the concanamycin family, a group of compounds known for their profound biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Concanamycin E. It includes a detailed summary of its physicochemical characteristics, spectroscopic data for structural elucidation, and methodologies for its isolation and biological evaluation. Furthermore, this guide elucidates the mechanism of action of concanamycins, focusing on their role as specific inhibitors of vacuolar-type H+-ATPase (V-ATPase), and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research in drug development.

Introduction

The concanamycins are a family of 18-membered macrolide antibiotics produced by Streptomyces species.[1] Since their discovery, they have garnered significant interest due to their potent antifungal, antiviral, and cytotoxic activities. This compound, a specific analogue within this family, is a powerful inhibitor of lysosomal acidification.[2] Its mechanism of action is primarily attributed to the highly specific inhibition of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of intracellular organelles in eukaryotic cells.[3] This targeted activity makes this compound a valuable tool for studying cellular processes dependent on vesicular pH gradients and a potential lead compound in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. It shares the core 18-membered macrolide lactone ring characteristic of the concanamycin family.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, data for the well-studied analogue, Concanamycin A, is also included where available.

PropertyThis compoundConcanamycin AReference
Molecular Formula C44H71NO14C46H75NO14[3]
Molecular Weight 838.05 g/mol 866.09 g/mol [3]
CAS Number 144450-35-180890-47-7[3]
Appearance -White powder[4]
Melting Point -179-180 °C[5]
Solubility -Soluble in DMSO, methanol (B129727), ethanol, chloroform, acetone, ethyl acetate. Partially soluble in water.[1][4]
Predicted Boiling Point 958.4 ± 65.0 °C966.4 ± 65.0 °C[3][5]
Predicted Density 1.21 ± 0.1 g/cm³1.20 ± 0.1 g/cm³[3][5]
Predicted pKa 12.46 ± 0.7012.46 ± 0.70[3][5]

Note: Experimental physicochemical data for this compound is limited in publicly available literature. The predicted values are provided for estimation purposes.

Spectroscopic Data

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of concanamycins from a Streptomyces culture, based on described methodologies.[2]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces sp. A1509 Culture SolventExtraction Solvent Extraction of Mycelium Fermentation->SolventExtraction SilicaGel Silica (B1680970) Gel Column Chromatography SolventExtraction->SilicaGel HPLC High-Performance Liquid Chromatography (HPLC) SilicaGel->HPLC Spectroscopy Spectroscopic Analyses (NMR, MS) HPLC->Spectroscopy StructureElucidation Structure Elucidation of this compound Spectroscopy->StructureElucidation

Fig. 1: Isolation and purification workflow for this compound.

Methodology:

  • Fermentation: Streptomyces sp. A1509 is cultured in a suitable broth medium to promote the production of secondary metabolites, including concanamycins.

  • Extraction: The mycelium is harvested from the culture broth and subjected to solvent extraction, typically using organic solvents like methanol or acetone, to isolate the crude mixture of concanamycins.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) to separate the different concanamycin analogues.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Lysosomal Acidification Inhibition Assay

This compound's potent inhibitory effect on lysosomal acidification can be quantified using a fluorescence-based assay.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture Rat Hepatocytes or other suitable cell line ConcanamycinE_Incubation Incubate cells with varying concentrations of this compound CellCulture->ConcanamycinE_Incubation FluorescentProbe Add Acridine Orange or other pH-sensitive fluorescent probe ConcanamycinE_Incubation->FluorescentProbe FluorescenceMeasurement Measure fluorescence intensity (e.g., flow cytometry or fluorescence microscopy) FluorescentProbe->FluorescenceMeasurement IC50_Calculation Calculate IC50 value for lysosomal acidification inhibition FluorescenceMeasurement->IC50_Calculation

Fig. 2: Experimental workflow for the lysosomal acidification inhibition assay.

Methodology:

  • Cell Culture: A suitable cell line, such as rat hepatocytes or macrophage J774 cells, is cultured under standard conditions.

  • Treatment: Cells are incubated with a range of concentrations of this compound.

  • Fluorescent Staining: A pH-sensitive fluorescent probe, such as Acridine Orange, is added to the cells. In acidic compartments like lysosomes, Acridine Orange fluoresces bright red, while in the cytoplasm and nucleus, it fluoresces green.

  • Fluorescence Measurement: The change in red fluorescence intensity is measured using techniques like flow cytometry or fluorescence microscopy. A decrease in red fluorescence indicates an inhibition of lysosomal acidification.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in lysosomal acidification (IC50) is calculated. For this compound, this has been reported to be 0.038 nM.[3]

Mechanism of Action and Signaling Pathways

The primary molecular target of the concanamycin family is the vacuolar-type H+-ATPase (V-ATPase).[3] V-ATPases are large, multi-subunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

The inhibition of V-ATPase by concanamycins disrupts these vital pH gradients, leading to a cascade of downstream effects on cellular signaling and function.

G ConcanamycinE This compound VATPase V-ATPase ConcanamycinE->VATPase Inhibits ProtonPumping Proton Pumping Inhibition VATPase->ProtonPumping Leads to LysosomalAcidification Decreased Lysosomal Acidification ProtonPumping->LysosomalAcidification Results in EndosomalTrafficking Altered Endosomal Trafficking LysosomalAcidification->EndosomalTrafficking Affects Autophagy Inhibition of Autophagy LysosomalAcidification->Autophagy Impacts Apoptosis Induction of Apoptosis EndosomalTrafficking->Apoptosis Contributes to Autophagy->Apoptosis Contributes to

Fig. 3: Signaling pathway affected by this compound's inhibition of V-ATPase.

Key Signaling Implications:

  • Inhibition of Lysosomal Degradation: The neutralization of the lysosomal pH impairs the activity of acid hydrolases, leading to the accumulation of undigested cellular components.

  • Disruption of Endosomal Trafficking: Proper endosomal function and receptor recycling are dependent on the acidic environment of endosomes. V-ATPase inhibition disrupts these processes.

  • Blockade of Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-dependent process. Inhibition of V-ATPase blocks this crucial step in the autophagic pathway.

  • Induction of Apoptosis: The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis, in various cell types.

Conclusion

This compound is a highly potent inhibitor of V-ATPase, exhibiting its effects at nanomolar concentrations. Its ability to specifically disrupt the acidification of intracellular organelles makes it an invaluable tool for cell biology research and a promising candidate for further investigation in drug discovery, particularly in areas where modulation of lysosomal function and autophagy are of therapeutic interest. The detailed information on its chemical properties and biological activities provided in this guide serves as a foundational resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to explore the synthesis of novel analogues with improved pharmacological profiles.

References

In Vitro Biological Activity of Concanamycin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin (B1236758) E is a potent member of the concanamycin family of macrolide antibiotics, known for their specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This document provides a detailed overview of the current understanding of Concanamycin E's in vitro biological activity. While research on this compound is less extensive than for its analogue, Concanamycin A, existing data unequivocally demonstrates its highly potent inhibitory effect on lysosomal acidification. This guide synthesizes the available quantitative data, outlines the experimental protocol for assessing its primary activity, and illustrates the key signaling pathway affected. Due to the limited specific data on this compound, information on the well-characterized Concanamycin A is included for comparative context, highlighting the shared mechanism of action within this compound family.

Core Mechanism of Action: V-ATPase Inhibition

Concanamycins, including this compound, exert their biological effects primarily through the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). These ATP-dependent proton pumps are crucial for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus, as well as for regulating extracellular pH in specialized cells[1].

The inhibition of V-ATPase disrupts the proton gradient across organellar membranes, leading to a cascade of downstream effects, including the impairment of lysosomal degradation pathways, modulation of autophagy, and interference with receptor-mediated endocytosis[1]. The structure-activity relationship studies of the concanamycin family indicate that the 18-membered macrolide ring and the 6-membered hemiketal ring are essential for their potent inhibitory activity.

Quantitative Analysis of In Vitro Activity

The primary in vitro biological activity reported for this compound is its potent inhibition of lysosomal acidification. The available quantitative data is summarized in the table below. For comparative purposes, data for the well-studied analogue Concanamycin A is also included.

CompoundAssaySystemIC50 ValueReference
This compound Lysosomal Acidification InhibitionRat Liver Lysosomes0.038 nM
Concanamycin ALysosomal Acidification InhibitionRat Liver Lysosomes10⁻¹¹ - 10⁻⁹ M
Concanamycin AV-ATPase InhibitionYeast9.2 nM
Concanamycin ACytotoxicityVarious Cell LinesVaries (nM range)

Signaling Pathway

The primary signaling pathway affected by this compound is directly linked to its inhibition of V-ATPase. By disrupting the proton pump, this compound leads to a failure in organellar acidification, which in turn impacts multiple downstream cellular processes that are pH-dependent.

V_ATPase_Inhibition cluster_membrane Organelle Membrane (e.g., Lysosome) V_ATPase V-ATPase Acidification Acidification V_ATPase->Acidification Drives Concanamycin_E This compound Concanamycin_E->V_ATPase Inhibits Proton_Influx H+ Influx Lysosomal_Enzymes pH-dependent Lysosomal Enzyme Activation Apoptosis Apoptosis Lysosomal_Enzymes->Apoptosis Can trigger Autophagy Autophagy Endocytosis Receptor-mediated Endocytosis Acidification->Lysosomal_Enzymes Enables Acidification->Autophagy Regulates Acidification->Endocytosis Regulates

Caption: V-ATPase Inhibition by this compound.

Experimental Protocols

In Vitro Lysosomal Acidification Inhibition Assay

This protocol is based on the methodology generally employed for assessing the inhibition of lysosomal acidification by agents like concanamycins, as described in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for lysosomal acidification in isolated rat liver lysosomes.

Materials:

  • Isolated rat liver lysosomes

  • This compound

  • Acridine Orange

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • HEPES buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Lysosomes: Isolate lysosomes from rat liver using differential centrifugation according to standard protocols.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, KCl, and MgCl₂.

  • Acridine Orange Loading: Add the isolated lysosomes to the reaction buffer, followed by the addition of Acridine Orange to a final concentration of 5 µM. Incubate for 10 minutes at 37°C to allow for the dye to accumulate in the acidic lysosomes. The accumulation of Acridine Orange in an acidic environment leads to a quenching of its fluorescence.

  • Initiation of Acidification: Initiate the ATP-dependent proton pumping by adding ATP to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 1 pM to 100 nM) to the reaction mixtures prior to the addition of ATP. A control group with no inhibitor should be included.

  • Fluorescence Measurement: Monitor the fluorescence of Acridine Orange using a fluorometer with excitation and emission wavelengths of 490 nm and 530 nm, respectively. The inhibition of V-ATPase by this compound will prevent the quenching of fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of acidification for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Compound_Prep->Apoptosis Lysosomal_pH Lysosomal pH Assay (e.g., LysoSensor dyes) Compound_Prep->Lysosomal_pH Western_Blot Western Blot (for signaling proteins) Cell_Culture Cell Line Culture (e.g., cancer cell lines) Cell_Culture->Viability Cell_Culture->Apoptosis Cell_Culture->Lysosomal_pH IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis->Western_Blot Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis Lysosomal_pH->IC50_Calc Western_Blot->Pathway_Analysis

Caption: General workflow for in vitro studies of this compound.

Conclusion and Future Directions

This compound is a highly potent inhibitor of lysosomal acidification, with an IC50 value in the picomolar range. Its primary mechanism of action is the inhibition of V-ATPase, a critical proton pump involved in maintaining cellular homeostasis. While the direct in vitro data for this compound is currently limited to its effect on lysosomal pH, the extensive research on its analogue, Concanamycin A, suggests a broader range of potential biological activities, including induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on expanding the in vitro characterization of this compound to include a variety of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Furthermore, detailed studies into its impact on specific signaling pathways beyond the direct inhibition of V-ATPase are warranted to fully elucidate its therapeutic potential. Such investigations will be crucial for determining if the high potency of this compound in inhibiting its primary target translates to superior efficacy in preclinical models of disease.

References

Concanamycin E as a V-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Concanamycin (B1236758) E, a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). While specific research on Concanamycin E is limited, this document synthesizes the available data and draws parallels with the extensively studied analog, Concanamycin A. This guide covers the mechanism of action, cellular effects, and key experimental protocols relevant to the study of this compound and related V-ATPase inhibitors. Quantitative data is presented in structured tables, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in a research and drug development context.

Introduction to this compound and V-ATPase Inhibition

This compound belongs to the concanamycin family of macrolide antibiotics, which are potent and specific inhibitors of V-ATPase.[1] V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[2] This acidification is critical for a multitude of cellular processes, such as protein degradation, receptor recycling, and autophagy.[2][3] By inhibiting V-ATPase, concanamycins disrupt these processes, leading to a range of cellular effects, including the induction of apoptosis and the modulation of autophagy.[3]

While Concanamycin A is the most extensively studied member of this family, this compound has been shown to be a highly potent inhibitor of lysosomal acidification. The structural similarities among the concanamycins, particularly the 18-membered macrolide ring and the 6-membered hemiketal ring, are believed to be responsible for their potent inhibitory activity.

Chemical Properties

PropertyConcanamycin AConcanamycin B
CAS Number 80890-47-781552-33-2
Molecular Formula C₄₆H₇₅NO₁₄C₄₅H₇₃NO₁₄
Molecular Weight 866.09 g/mol 852.1 g/mol

Mechanism of Action

Concanamycins exert their inhibitory effect by directly binding to the V-ATPase complex. Specifically, Concanamycin A has been shown to bind to the c-subunit of the membrane-integral V₀ domain of the V-ATPase. This binding event obstructs the proton translocation channel, thereby inhibiting the pump's activity. This leads to a rapid increase in the pH of intracellular acidic compartments. Given the shared structural motifs responsible for activity, it is highly probable that this compound follows the same mechanism of action.

cluster_VATPase V-ATPase Complex V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 c_subunit c-subunit Proton_translocation Proton Translocation V0->Proton_translocation Inhibition Inhibition ConcanamycinE This compound ConcanamycinE->c_subunit ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->V1

Caption: Mechanism of V-ATPase Inhibition by this compound.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound has been determined by its effect on lysosomal acidification. The available data, along with comparative data for Concanamycin A, is presented below.

InhibitorTarget/AssayOrganism/Cell TypeIC₅₀Reference
This compound Lysosomal AcidificationRat Liver0.038 nM
Concanamycin AV-ATPaseManduca sexta (tobacco hornworm) midgut~10 nM
Concanamycin AV-type H⁺-ATPaseYeast9.2 nM
Concanamycin AF-type H⁺-ATPaseYeast>20,000 nM
Concanamycin AP-type H⁺-ATPaseYeast>20,000 nM
Concanamycin AP-type Na⁺,K⁺-ATPasePorcine>20,000 nM

Note: The IC₅₀ value for this compound is for the inhibition of lysosomal acidification, which is a direct downstream effect of V-ATPase inhibition.

Cellular Effects of V-ATPase Inhibition

The inhibition of V-ATPase by concanamycins triggers a cascade of cellular events due to the disruption of pH homeostasis in acidic organelles. The primary consequences include the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. V-ATPase is crucial for maintaining the low pH required for the activity of these enzymes. Inhibition of V-ATPase by concanamycins blocks the final degradation step of autophagy, leading to the accumulation of autophagosomes.

Induction of Apoptosis

V-ATPase inhibition has been shown to induce apoptosis in various cancer cell lines. The underlying mechanisms are complex and can involve the disruption of intracellular trafficking, induction of cellular stress, and modulation of key signaling pathways such as mTOR.

Effects on Signaling Pathways

V-ATPase is increasingly recognized as a key player in cellular signaling, particularly in the mTORC1 pathway, which is a central regulator of cell growth and metabolism. V-ATPase acts as a scaffold for the assembly of the mTORC1 complex on the lysosomal surface in response to amino acid availability. Inhibition of V-ATPase can, therefore, lead to the inactivation of mTORC1 signaling.

ConcanamycinE This compound VATPase V-ATPase ConcanamycinE->VATPase Lysosomal_pH ↓ Lysosomal Acidification VATPase->Lysosomal_pH mTORC1 mTORC1 Signaling VATPase->mTORC1 inhibition Autophagy Autophagy Blockade Lysosomal_pH->Autophagy Cellular_Stress Cellular Stress Lysosomal_pH->Cellular_Stress mTORC1->Autophagy Apoptosis Apoptosis Induction mTORC1->Apoptosis Cellular_Stress->Apoptosis

Caption: Cellular consequences of V-ATPase inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize V-ATPase inhibitors like this compound. These protocols are based on established methods and may require optimization for specific cell types and experimental conditions.

V-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by V-ATPase, which is sensitive to inhibition by this compound. The activity is determined by measuring the decrease in NADH absorbance in a coupled enzyme reaction.

Materials:

  • Isolated lysosomal fractions

  • Reaction Buffer: 25 mM Triethanolamine (TEA), pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U/ml pyruvate (B1213749) kinase/lactic dehydrogenase, 0.2-0.4 mg/ml NADPH, 2 mM DTT, 2 mM Ouabain, 5 mM Sodium Azide

  • Concanamycin A or E (1 µM stock solution)

  • 260 mM Mg-Acetate

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction buffer fresh.

  • In a microcentrifuge tube, mix 20-50 µg of lysosomal protein with 1 ml of reaction buffer.

  • For the inhibited sample, add Concanamycin to a final concentration of 1 µM. For the control, add an equivalent volume of the solvent (e.g., DMSO).

  • Incubate the mixtures for 30 minutes at 37°C.

  • Transfer 285 µl of each sample to a 96-well plate.

  • Record the baseline absorbance of NADPH at 340 nm for 3-5 minutes.

  • Initiate the reaction by adding 15 µl of 260 mM Mg-Acetate to each well.

  • Immediately begin recording the decrease in NADPH absorbance at 340 nm for 15 minutes.

  • The Concanamycin-sensitive ATPase activity is calculated as the difference in the rate of ATP hydrolysis between the control and the inhibited samples, normalized to the amount of lysosomal protein.

start Isolate Lysosomal Fractions prepare_reaction Prepare Reaction Mix (with and without this compound) start->prepare_reaction incubate Incubate at 37°C for 30 min prepare_reaction->incubate read_baseline Read Baseline Absorbance (340 nm) incubate->read_baseline start_reaction Add Mg-Acetate read_baseline->start_reaction read_kinetics Record Absorbance Decrease (340 nm) start_reaction->read_kinetics calculate Calculate Concanamycin-sensitive ATPase Activity read_kinetics->calculate

Caption: Workflow for the V-ATPase Activity Assay.
Measurement of Lysosomal pH

This protocol describes a ratiometric fluorescence microscopy method to quantitatively measure lysosomal pH using a pH-sensitive dye like PDMPO.

Materials:

  • Cultured cells on coverslips

  • PDMPO (e.g., 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole)

  • Standard pH calibration buffers (e.g., MES buffers at pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Nigericin (10 µM) and Valinomycin (10 µM)

  • Fluorescence microscope with excitation at ~360 nm and emission filters for ~450 nm and ~550 nm

Procedure:

  • Cell Loading: Incubate the cells with PDMPO (concentration and time to be optimized for the cell line, e.g., 30 minutes at 37°C).

  • Wash the cells once with a desired buffer.

  • Calibration Curve: a. Prepare a set of standard pH calibration buffers containing 10 µM Nigericin and 10 µM Valinomycin. These ionophores will equilibrate the intracellular pH with the extracellular buffer pH. b. Incubate a separate set of PDMPO-loaded cells with each pH calibration buffer for 5 minutes. c. Acquire fluorescence images at both emission wavelengths (450 nm and 550 nm) with excitation at 360 nm for each pH standard. d. Calculate the ratio of the fluorescence intensities (550 nm / 450 nm) for multiple lysosomes at each pH and plot the average ratio against the pH to generate a standard curve.

  • Experimental Measurement: a. Treat PDMPO-loaded cells with this compound at the desired concentration and for the desired time. b. Acquire fluorescence images at 450 nm and 550 nm. c. Calculate the 550/450 fluorescence intensity ratio for individual lysosomes in the treated cells. d. Determine the lysosomal pH by interpolating the measured ratios onto the standard curve.

Conclusion

This compound is a potent inhibitor of V-ATPase, demonstrating its effects at sub-nanomolar concentrations in lysosomal acidification assays. While specific data on this compound is not as abundant as for its analog Concanamycin A, the available evidence strongly suggests a shared mechanism of action and similar cellular consequences. This guide provides a foundational understanding of this compound's role as a V-ATPase inhibitor and offers detailed protocols for its characterization in a laboratory setting. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Concanamycin E Family of Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Concanamycin (B1236758) E family, a group of potent macrolide antibiotics produced by Streptomyces species, represents a significant area of interest in drug discovery and cell biology research. These compounds are highly specific and potent inhibitors of the vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of various intracellular compartments. This targeted action disrupts fundamental cellular processes, leading to a range of biological effects, including antifungal, antiviral, and cytotoxic activities. This technical guide provides a comprehensive overview of the Concanamycin E family, with a focus on its core members. It details their discovery, mechanism of action, and biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.

Introduction to the this compound Family

The Concanamycin family of macrolides are complex polyketides characterized by an 18-membered lactone ring and a 6-membered hemiketal ring.[1] First identified as potent inhibitors of the proliferation of mouse splenic lymphocytes stimulated by concanavalin (B7782731) A, their primary molecular target was later pinpointed to the V-ATPase.[1]

The this compound family, including Concanamycin D, E, F, and G, were isolated from the mycelium of Streptomyces sp. A1509.[1] These analogs share the core structural features of the broader concanamycin family and exhibit potent inhibitory effects on lysosomal acidification.[1] The structure-activity relationship studies have consistently shown that both the 18-membered macrolide ring and the 6-membered hemiketal ring are essential for their potent inhibitory activity.[1]

Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for the this compound family is the potent and specific inhibition of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying a variety of intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes.

By inhibiting V-ATPase, concanamycins disrupt these processes, leading to:

  • Inhibition of Lysosomal and Endosomal Acidification: This is the most direct consequence, impairing the function of pH-dependent lysosomal hydrolases and disrupting receptor-mediated endocytosis.[1]

  • Disruption of Protein Trafficking and Degradation: The proper sorting and degradation of proteins within the endo-lysosomal pathway are compromised.

  • Induction of Apoptosis: In many cell types, the disruption of cellular homeostasis caused by V-ATPase inhibition triggers programmed cell death.

  • Inhibition of Viral Fusion and Replication: Many viruses rely on the acidic environment of endosomes to facilitate their entry into the host cell.

Quantitative Biological Activity

The members of the this compound family are exceptionally potent inhibitors of V-ATPase activity, with biological effects observed at nanomolar and even picomolar concentrations. The following table summarizes the available quantitative data for the this compound family and the closely related Concanamycin A for comparison.

CompoundTarget/AssayOrganism/Cell LineIC50 / Ki ValueReference
This compound Lysosomal AcidificationRat Liver0.038 nM (IC50)
Concanamycin F V-type ATPaseNot Specified0.02 nM (Ki)[2]
Concanamycin D Lysosomal AcidificationRat Liver10⁻¹¹ to 10⁻⁹ M range[1]
Concanamycin G Lysosomal AcidificationRat Liver10⁻¹¹ to 10⁻⁹ M range[1]
Concanamycin A V-type H+-ATPaseYeast9.2 nM (IC50)[3][4][5]
Concanamycin A Lysosomal AcidificationRat Liver0.061 nM (IC50)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of the this compound family of macrolides.

Isolation and Purification of Concanamycins from Streptomyces sp. A1509

This protocol is based on the general methods for isolating secondary metabolites from Streptomyces.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension of Streptomyces sp. A1509.
  • Incubate the culture at 28-30°C with shaking for 5-7 days.

2. Mycelial Extraction:

  • Separate the mycelia from the culture broth by centrifugation or filtration.
  • Extract the mycelial cake repeatedly with an organic solvent such as methanol (B129727) or acetone.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography.
  • Elute the column with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the components.
  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the compounds of interest.
  • Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to isolate the individual concanamycins (D, E, F, and G).[1]

4. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC), and infrared (IR) spectroscopy to confirm their structures.[1]

V-ATPase Activity Assay

This enzyme-coupled assay measures the ATP hydrolysis activity of V-ATPase.

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM NADH, 3.2 units/mL pyruvate (B1213749) kinase, 8 units/mL L-lactic dehydrogenase, 0.02% (w/v) DDM, 100 µg/mL soybean asolectin.
  • ATP solution (e.g., 100 mM).
  • Purified V-ATPase enzyme.
  • This compound family member stock solution in DMSO.

2. Procedure:

  • In a 96-well plate, add the assay buffer to a final volume of 160 µL per well.
  • Add the desired concentration of the concanamycin to the test wells. Include a DMSO control.
  • Add the purified V-ATPase to each well to a final concentration in the nanomolar range (e.g., 1-10 nM).
  • Initiate the reaction by adding ATP to a final concentration of 3 mM.
  • Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

3. Data Analysis:

  • Calculate the rate of ATP hydrolysis for each concentration of the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Lysosomal Acidification Assay using Fluorescent Probes

This assay measures the ability of concanamycins to inhibit the acidification of lysosomes in living cells using a pH-sensitive fluorescent dye like LysoSensor™.[7][8]

1. Cell Culture and Staining:

  • Plate a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) in a glass-bottom dish suitable for microscopy.
  • Incubate the cells with a fluorescent lysosomal probe (e.g., LysoSensor™ Green DND-189) according to the manufacturer's instructions.

2. Treatment with Concanamycins:

  • Treat the stained cells with various concentrations of the this compound family member for a specified period (e.g., 30-60 minutes). Include a vehicle control (DMSO).

3. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
  • Acquire images from multiple fields for each treatment condition.

4. Image Analysis:

  • Quantify the fluorescence intensity of the lysosomal probe in individual cells or lysosomes using image analysis software. A decrease in fluorescence intensity indicates an increase in lysosomal pH (inhibition of acidification).
  • Compare the fluorescence intensity of treated cells to the control to determine the extent of inhibition.
  • Calculate the IC50 value for the inhibition of lysosomal acidification.

Signaling Pathways and Cellular Effects

The inhibition of V-ATPase by the this compound family has profound effects on multiple signaling pathways that are dependent on proper endo-lysosomal function.

Disruption of Receptor-Mediated Endocytosis and Signaling

Many signaling pathways are initiated by the binding of a ligand to a cell surface receptor, followed by the internalization of the receptor-ligand complex into endosomes. The acidic environment of the endosome, maintained by V-ATPase, is often crucial for the dissociation of the ligand from the receptor, allowing the receptor to be recycled back to the cell surface. Inhibition of V-ATPase by concanamycins disrupts this process, leading to the downregulation of signaling from various receptor tyrosine kinases and G protein-coupled receptors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Early Endosome Early Endosome Receptor->Early Endosome Internalization Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Signaling Cascade Signaling Cascade Early Endosome->Signaling Cascade Signal Transduction Lysosome Lysosome Late Endosome->Lysosome Fusion Lysosome->Receptor Degradation This compound This compound V-ATPase V-ATPase This compound->V-ATPase V-ATPase->Early Endosome H+ V-ATPase->Late Endosome H+ V-ATPase->Lysosome H+

V-ATPase Inhibition Disrupts Receptor-Mediated Endocytosis.
Induction of Apoptosis

The cellular stress induced by the disruption of lysosomal function and other V-ATPase-dependent processes often leads to the activation of apoptotic pathways. While the precise mechanisms can be cell-type dependent, they often involve the mitochondrial (intrinsic) pathway of apoptosis.

G This compound This compound V-ATPase V-ATPase This compound->V-ATPase Cellular Stress Cellular Stress V-ATPase->Cellular Stress Inhibition leads to Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Induction of the Intrinsic Apoptotic Pathway.

Conclusion and Future Directions

The this compound family of macrolide antibiotics are powerful tools for studying cellular processes that depend on organellar acidification. Their high potency and specificity for V-ATPase make them valuable probes in cell biology and potential starting points for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific biological activities of each member of the this compound family and to explore their therapeutic potential. Comparative studies of their effects on different cell types and in various disease models will be crucial in advancing our understanding of these remarkable natural products. The development of synthetic analogs could also lead to compounds with improved pharmacological properties and reduced toxicity.

References

Cellular Targets of Concanamycin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin (B1236758) E belongs to the concanamycin family, a group of plecomacrolide antibiotics known for their potent biological activities. This technical guide provides a comprehensive overview of the primary cellular target of Concanamycin E, its mechanism of action, and the downstream cellular consequences of its inhibitory effects. We present quantitative data on the inhibitory potency of this compound and its well-studied analogue, Concanamycin A, detail the key experimental protocols used to elucidate these interactions, and visualize the affected signaling pathways. This document is intended to serve as a core resource for researchers investigating V-ATPase function, lysosomal biology, and the therapeutic potential of V-ATPase inhibitors.

Primary Cellular Target: The Vacuolar H⁺-ATPase (V-ATPase)

The principal and most well-characterized cellular target of the concanamycin family, including this compound, is the Vacuolar H⁺-ATPase (V-ATPase) .[1][2][3][4][5][6] V-ATPases are large, multisubunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying various intracellular organelles and, in some specialized cells, the extracellular space.[7][8] This proton gradient is fundamental to a vast array of cellular processes.

Concanamycins are highly specific and potent inhibitors of V-type ATPases, showing significantly less activity against other ATPases like F-type and P-type ATPases.[3][9] The inhibitory mechanism involves direct binding to the membrane-embedded V₀ domain of the V-ATPase. Specifically, photoaffinity labeling studies have identified the proteolipid subunit c as the binding site.[10][11] By binding to this subunit, concanamycins are thought to allosterically inhibit the rotation of the c-ring, which is essential for proton translocation across the membrane. This action effectively halts the pump's activity, leading to a rapid failure to maintain the low pH of various organelles.

The structure-activity relationship studies of concanamycins have revealed that the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for this potent inhibitory activity.[1][12]

Quantitative Data on V-ATPase Inhibition

While Concanamycin A is the most extensively studied member of the family, inhibitory data for this compound is available from its initial characterization. The data highlights the potent nature of this entire class of molecules.

Table 1: Inhibitory Potency of this compound

CompoundTarget SystemMeasurementValueReference(s)
This compoundRat Liver LysosomesInhibition of Acidification10⁻¹¹ - 10⁻⁹ M[1][12]

Table 2: Comparative Inhibitory Potency of Concanamycin A

CompoundTarget/SystemMeasurementValue (nM)Reference(s)
Concanamycin AV-ATPase (general)IC₅₀~10[10][11][13]
Concanamycin AYeast V-type H⁺-ATPaseIC₅₀9.2[9][14]
Concanamycin AYeast F-type H⁺-ATPaseIC₅₀> 20,000[9][14]
Concanamycin AYeast P-type H⁺-ATPaseIC₅₀> 20,000[9][14]
Concanamycin APorcine P-type Na⁺,K⁺-ATPaseIC₅₀> 20,000[9][14]
Concanamycin AN. crassa V-type ATPaseIC₅₀~2 (0.002 x 10⁻³ µmol/mg)[15]

Downstream Cellular Effects and Affected Signaling Pathways

By inhibiting the master regulator of organellar pH, this compound triggers a cascade of downstream effects, profoundly impacting several critical signaling pathways. The failure to acidify lysosomes, endosomes, and the Golgi apparatus disrupts cellular homeostasis, leading to the modulation of pathways involved in nutrient sensing, cell death, and cellular recycling.

Inhibition of the mTORC1 Signaling Pathway

The V-ATPase is a critical component of the amino acid sensing machinery that activates the mammalian Target of Rapamycin Complex 1 (mTORC1) at the lysosomal surface.[16][17] In the presence of amino acids, the V-ATPase interacts with the Ragulator complex, which in turn activates Rag GTPases, leading to the recruitment and activation of mTORC1.[18][19] By inhibiting V-ATPase, this compound decouples this sensing mechanism, preventing mTORC1 activation.[2][16] This leads to the downstream inhibition of protein synthesis and cell growth and the activation of autophagy.[2]

mTORC1_Pathway cluster_lysosome Lysosomal Surface vATPase V-ATPase Ragulator Ragulator vATPase->Ragulator interacts RagGTPase Rag GTPases (Inactive) Ragulator->RagGTPase activates RagGTPase_A Rag GTPases (Active) mTORC1 mTORC1 (Inactive) RagGTPase_A->mTORC1 recruits mTORC1_A mTORC1 (Active) Downstream Cell Growth & Protein Synthesis mTORC1_A->Downstream promotes Autophagy Autophagy mTORC1_A->Autophagy inhibits AminoAcids Amino Acids (Nutrient Signal) AminoAcids->vATPase senses ConcanamycinE This compound ConcanamycinE->vATPase inhibits

V-ATPase-dependent mTORC1 signaling pathway.
Induction of Apoptosis

Inhibition of V-ATPase has been shown to induce caspase-dependent apoptosis in various cell types.[7] The mechanism involves the disruption of lysosomal and cytosolic pH homeostasis, which can lead to mitochondrial outer membrane permeabilization (MOMP).[20] This results in the release of cytochrome c from the mitochondria into the cytosol, triggering the formation of the apoptosome and the subsequent activation of the intrinsic caspase cascade, culminating in cell death.[20]

Apoptosis_Pathway ConcanamycinE This compound vATPase V-ATPase ConcanamycinE->vATPase inhibits pH_disruption Loss of Organellar pH Gradient (e.g., Lysosomal Alkalinization) vATPase->pH_disruption maintains Mito_Stress Mitochondrial Stress pH_disruption->Mito_Stress MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Mito_Stress->MOMP CytC Cytochrome c (Release to Cytosol) MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator Caspase) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

The Origin and Natural Source of Concanamycin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin (B1236758) E is a potent macrolide antibiotic belonging to the concanamycin family, a class of natural products renowned for their specific and powerful inhibition of vacuolar-type H+-ATPase (V-ATPase). This technical guide provides an in-depth exploration of the origin, natural source, and biological activities of Concanamycin E. It includes a summary of its physicochemical and biological data, a detailed account of the methodologies for its isolation and characterization, and a visual representation of its biosynthetic origins and the cellular signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The concanamycins are a group of 18-membered macrolide antibiotics first isolated from Streptomyces species.[1] These compounds are structurally related to the bafilomycins and are characterized by a lactone ring and a hemiketal ring glycosylated with a deoxysugar moiety.[1] this compound, along with its analogs D, F, and G, was first isolated from the mycelium of Streptomyces sp. A1509.[2] The primary mechanism of action for the concanamycin family is the potent and specific inhibition of V-ATPase, an ATP-driven proton pump crucial for the acidification of intracellular compartments and for proton translocation across the plasma membrane in various cell types.[3] This inhibitory activity leads to a range of downstream cellular effects, making concanamycins, including this compound, valuable tools for studying cellular processes and potential therapeutic agents.

Physicochemical and Biological Properties of this compound

This compound exhibits potent biological activity, primarily as a V-ATPase inhibitor. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₄H₇₁NO₁₄[4]
Molecular Weight 838.05 g/mol
CAS Number 144450-35-1
Appearance Not specified in literature-
Solubility Soluble in DMSO, chloroform, methanol, ethanol
Biological Activity Inhibition of lysosomal acidification
IC₅₀ 0.038 nM (for lysosomal acidification inhibition)

Natural Source and Biosynthesis

Producing Organism

The natural source of this compound is the actinomycete bacterium Streptomyces sp. A1509 . This microorganism produces a variety of concanamycin analogs, which are found within the mycelium.

Biosynthetic Pathway

The biosynthesis of the concanamycin macrolide core is accomplished by a type I polyketide synthase (PKS) multienzyme complex. The biosynthetic gene cluster for the closely related Concanamycin A has been extensively studied and provides a model for the synthesis of other concanamycins. The pathway involves the sequential condensation of small carboxylic acid-derived extender units to a starter unit, followed by modifications such as reductions and dehydrations. The final macrolactone is then glycosylated with a deoxysugar.

Concanamycin Biosynthesis Pathway Starter Starter Unit (e.g., isobutyryl-CoA) PKS Type I Polyketide Synthase (PKS Modules) Starter->PKS Extender Extender Units (e.g., methylmalonyl-CoA, ethylmalonyl-CoA) Extender->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Thioesterase Domain (Cyclization) Polyketide->Cyclization Macrolactone 18-Membered Macrolactone Core Cyclization->Macrolactone Glycosylation Glycosyltransferase Macrolactone->Glycosylation Concanamycin This compound Glycosylation->Concanamycin Deoxysugar Deoxysugar Moiety (e.g., 2-deoxy-rhamnose) Deoxysugar->Glycosylation

A simplified diagram of the concanamycin biosynthetic pathway.

Experimental Protocols

Isolation of this compound from Streptomyces sp. A1509

The following is a representative protocol for the isolation of concanamycins, including this compound, based on the published methodology.

1. Fermentation and Mycelium Collection:

  • Streptomyces sp. A1509 is cultured in a suitable fermentation medium under optimal growth conditions.

  • The mycelium is harvested by filtration or centrifugation.

2. Solvent Extraction:

  • The wet mycelium is extracted with a polar organic solvent such as acetone (B3395972) or methanol.

  • The solvent is evaporated under reduced pressure to yield an aqueous residue.

  • The aqueous residue is then extracted with a water-immiscible organic solvent like ethyl acetate (B1210297).

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract from the ethyl acetate phase is subjected to silica gel column chromatography. Elution is performed with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing concanamycins are further purified by reversed-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. This compound is isolated as a pure compound.

Isolation Workflow Start Fermentation of Streptomyces sp. A1509 Harvest Harvest Mycelium Start->Harvest Extract1 Extraction with Acetone Harvest->Extract1 Evap Evaporation Extract1->Evap Extract2 Extraction with Ethyl Acetate Evap->Extract2 Crude Crude Extract Extract2->Crude Silica Silica Gel Chromatography Crude->Silica Fractions Concanamycin-rich Fractions Silica->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Final Pure this compound HPLC->Final

A workflow for the isolation of this compound.

Mechanism of Action and Cellular Signaling

This compound, as a potent V-ATPase inhibitor, disrupts the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. This disruption of proton gradients has profound effects on numerous cellular processes.

Key Downstream Effects of V-ATPase Inhibition:

  • Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is impaired, leading to the accumulation of autophagic vacuoles.

  • Induction of Apoptosis: Disruption of lysosomal function and other cellular stresses triggered by V-ATPase inhibition can lead to programmed cell death.

  • Cell Cycle Arrest: Concanamycins have been shown to cause cell cycle arrest at different phases, depending on the cell type.

  • Inhibition of Protein Trafficking: Proper protein sorting and processing within the Golgi and endosomal pathways are dependent on acidic pH and are thus disrupted.

Signaling Pathway of this compound ConE This compound VATPase V-ATPase ConE->VATPase Inhibits Proton Proton Pumping VATPase->Proton pH Decreased Organellar Acidification Proton->pH Lysosome Lysosomal Dysfunction pH->Lysosome CellCycle Cell Cycle Arrest pH->CellCycle Trafficking Inhibition of Protein Trafficking pH->Trafficking Autophagy Inhibition of Autophagy Lysosome->Autophagy Apoptosis Induction of Apoptosis Lysosome->Apoptosis

Downstream effects of V-ATPase inhibition by this compound.

Conclusion

This compound is a highly potent natural product isolated from Streptomyces sp. A1509. Its primary molecular target, the V-ATPase, is a key player in a multitude of essential cellular functions. The profound biological effects resulting from the inhibition of this proton pump underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics, particularly in areas such as oncology and infectious diseases. Further investigation into its specific interactions with V-ATPase and its detailed pharmacological profile is warranted to fully exploit its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Concanamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Concanamycins are a class of macrolide antibiotics isolated from Streptomyces species.[1] Concanamycin (B1236758) A, the most extensively studied member of this family, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes, and are involved in processes like endocytosis and intracellular trafficking. By inhibiting V-ATPase, Concanamycin A disrupts these processes, leading to various cellular effects, including the induction of apoptosis and the inhibition of autophagy. These properties make it a valuable tool in cancer biology research to investigate V-ATPase-mediated pathways and potential therapeutic resistance mechanisms. This document provides detailed experimental protocols for the application of Concanamycin A in cell culture.

Data Presentation

The following tables summarize quantitative data regarding the experimental use of Concanamycin A in various cell lines.

Table 1: Effective Concentrations of Concanamycin A in Cell Culture

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
HMEC-1Proliferation Assay1 - 10 nMConcentration-dependent inhibition of proliferation.
HMEC-1Cell Death Assay> 3 nMIncreased nuclear fragmentation after 48 hours.
CD8+ CTL CloneCell Viability (MTT)100 nMDecreased cell viability and induction of apoptosis.
YeastV-type H+-ATPase InhibitionIC50: 9.2 nMPotent and selective inhibition of V-type H+-ATPase.
HCT116Apoptosis Assay50 nMInduction of apoptosis (41% Annexin V-positive cells).

Table 2: Experimental Conditions for Concanamycin A Treatment

ExperimentCell LineTreatment DurationKey FindingsReference
Cell Cycle AnalysisHMEC-148 hoursG2/M phase cell cycle arrest at concentrations >3 nM.
Apoptosis InductionCD8+ CTL Clone20 hoursMarked DNA fragmentation and nuclear condensation.
Autophagy InhibitionHeLa, Neuro2AOvernight (16 hours)Accumulation of LC3-II, indicating autophagy blockade.
Proliferation InhibitionHMEC-124 - 48 hoursSignificant inhibition of cell proliferation.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Concanamycin A on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Concanamycin A (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Concanamycin A in culture medium. Remove the medium from the wells and add 100 µL of the Concanamycin A dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Concanamycin A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Concanamycin A (stock solution in DMSO)

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Concanamycin A for the appropriate duration (e.g., 24-48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Autophagy Inhibition Assay (LC3 Western Blot)

This protocol details the assessment of autophagy inhibition by Concanamycin A through the detection of LC3-I to LC3-II conversion via Western blotting.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Concanamycin A (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against LC3 (e.g., rabbit anti-LC3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with Concanamycin A at the desired concentration and for the appropriate time (e.g., 16 hours). It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage (e.g., 15%) polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: The accumulation of the lower molecular weight band (LC3-II, ~14-16 kDa) relative to the upper band (LC3-I, ~16-18 kDa) indicates the inhibition of autophagic flux.

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Nutrients_Amino_Acids Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients_Amino_Acids->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits (Normal Function) V_ATPase V-ATPase V_ATPase->Autophagy_Inhibition Inhibition leads to Apoptosis_Induction Apoptosis Induction V_ATPase->Apoptosis_Induction Inhibition leads to Lysosome Lysosome V_ATPase->Lysosome Acidifies Autolysosome Autolysosome V_ATPase->Autolysosome Required for Degradation Concanamycin_E Concanamycin E Concanamycin_E->V_ATPase Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Fuses with Lysosome

Caption: Signaling pathway of this compound action.

G cluster_workflow Experimental Workflow: Cell Viability (MTT Assay) A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data G->H

Caption: Workflow for MTT-based cell viability assay.

References

Application Notes and Protocols for Studying Autophagy with Concanamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin (B1236758) E is a member of the concanamycin family of macrolide antibiotics, which are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, most notably lysosomes. In the context of autophagy, the acidic environment of the lysosome is crucial for the activity of lysosomal hydrolases that degrade the contents of autophagosomes. By inhibiting V-ATPase, Concanamycin E prevents lysosomal acidification, thereby blocking the fusion of autophagosomes with lysosomes and halting the degradation of autophagic cargo. This blockade of the late stages of autophagy leads to an accumulation of autophagosomes, a phenomenon that can be harnessed to study the process of autophagic flux.

These application notes provide a detailed guide on how to utilize this compound for the study of autophagy, including its mechanism of action, protocols for key experiments, and data interpretation. While much of the available literature details the use of the closely related analogue Concanamycin A, the structural and functional similarities allow for the confident application of these principles to this compound. It is, however, always recommended to empirically determine the optimal concentration and treatment time for each specific cell type and experimental condition.

Mechanism of Action

This compound exerts its effect by binding to the V0 subunit of the V-ATPase complex, inhibiting its proton-pumping activity. This leads to an increase in the intralysosomal pH, rendering the lysosomal hydrolases inactive. Consequently, the fusion of autophagosomes with lysosomes to form autolysosomes is impaired, and the degradation of autophagic substrates is inhibited. This results in the accumulation of autophagosomes and autophagic cargo, such as the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).

Core Applications in Autophagy Research

  • Measurement of Autophagic Flux: By comparing the levels of autophagic markers like LC3-II and p62 in the presence and absence of this compound, researchers can quantify the rate of autophagic degradation, known as autophagic flux. An increase in LC3-II and p62 levels upon this compound treatment indicates an active autophagic flux.

  • Studying the Late Stages of Autophagy: this compound is a valuable tool for dissecting the molecular machinery involved in autophagosome-lysosome fusion and the subsequent degradation steps.

  • Potentiating the Effects of Autophagy Inducers: In combination with known autophagy inducers (e.g., starvation, rapamycin), this compound can lead to a more pronounced accumulation of autophagosomes, facilitating their detection and analysis.

Data Presentation

The following tables summarize the expected quantitative changes in key autophagy markers upon treatment with this compound. The exact fold-change will vary depending on the cell type, basal autophagy levels, and the specific experimental conditions.

Table 1: Expected Changes in Autophagy Markers Following this compound Treatment

MarkerExpected ChangeRationale
LC3-II IncreaseAccumulation of autophagosomes due to blocked degradation.[1][2]
p62/SQSTM1 IncreaseInhibition of the degradation of this autophagic substrate.[1][2][3]
Lysosomal pH IncreaseInhibition of the V-ATPase proton pump.
Autophagosome Number IncreaseBlockade of autophagosome clearance.
Autolysosome Number DecreaseImpaired fusion of autophagosomes with lysosomes.

Table 2: Representative Effective Concentrations of V-ATPase Inhibitors (Concanamycin A/Bafilomycin A1)

Cell TypeInhibitorConcentrationReference
Tobacco BY-2 cellsConcanamycin A0.1 µM
Arabidopsis rootsConcanamycin A(Higher than in cell culture)
Neuronal cellsConcanamycin A≥ 10 nM
Macrophage J774Concanamycin B4-25 nM
Various Cancer Cell LinesBafilomycin A1100 nM

Note: The optimal concentration for this compound should be determined empirically for each cell line, starting with a range similar to that of Concanamycin A (e.g., 10-100 nM).

Experimental Protocols

Protocol 1: Measurement of Autophagic Flux by Western Blotting

This protocol details the assessment of autophagic flux by measuring the accumulation of LC3-II and p62 in the presence of this compound.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treatment:

    • Treat cells with the experimental condition (e.g., starvation, drug treatment) to induce or inhibit autophagy.

    • For the last 2-4 hours of the treatment period, add this compound (e.g., 50 nM, to be optimized) to a subset of the wells. Include a vehicle control (DMSO).

    • Ensure to have the following groups:

      • Control (untreated)

      • Control + this compound

      • Experimental treatment

      • Experimental treatment + this compound

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in protein lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for LC3-II, p62, and the loading control.

    • Normalize the LC3-II and p62 levels to the loading control.

    • Autophagic flux is determined by the difference in LC3-II (or p62) levels between samples with and without this compound. An increase in this difference in the experimental group compared to the control group indicates an induction of autophagic flux.

Protocol 2: Visualization of Autophagosome Accumulation by Immunofluorescence

This protocol allows for the visualization and quantification of autophagosomes (as LC3 puncta) following this compound treatment.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips and treat with your experimental compound and/or this compound as described in Protocol 1.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with anti-LC3B primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta in this compound-treated cells indicates an accumulation of autophagosomes.

Visualizations

Signaling Pathway of Autophagy Inhibition by this compound

G cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autophagosome-Lysosome Fusion & Degradation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activation Phagophore Phagophore Beclin1_complex->Phagophore Initiation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation LC3II->Autophagosome Recruitment Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cargo Autolysosome->Degradation VATPase V-ATPase VATPase->Lysosome Acidification ConcanamycinE This compound ConcanamycinE->VATPase Inhibition G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation start Seed Cells treatment Apply Experimental Treatment start->treatment add_conce Add this compound (or Vehicle) treatment->add_conce harvest Harvest Cells add_conce->harvest lyse Lyse Cells & Quantify Protein harvest->lyse fix_perm Fix & Permeabilize (for IF) harvest->fix_perm wb Western Blot (LC3-II, p62) lyse->wb if_stain Immunofluorescence Staining (LC3) fix_perm->if_stain analyze_wb Quantify Bands wb->analyze_wb analyze_if Count Puncta if_stain->analyze_if flux Determine Autophagic Flux analyze_wb->flux analyze_if->flux

References

Concanamycin E: Applications in Cancer Research - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin (B1236758) E is a member of the concanamycin family of macrolide antibiotics, known for their potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-driven proton pumps crucial for the acidification of intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus. In the context of cancer, V-ATPase activity is often upregulated, contributing to processes vital for tumor progression and survival, including autophagy, nutrient sensing, and drug resistance. By disrupting the function of V-ATPase, Concanamycin E presents a promising avenue for anticancer research and therapeutic development.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its mechanism of action, its effects on key cellular processes like autophagy and apoptosis, and its potential role in signaling pathways relevant to cancer.

Mechanism of Action

This compound exerts its biological effects primarily through the high-affinity binding to the c-subunit of the V0 domain of the V-ATPase[1][2]. This interaction blocks the proton translocation activity of the pump, leading to a cascade of downstream effects:

  • Inhibition of Lysosomal Acidification: The primary consequence of V-ATPase inhibition is the failure to maintain the acidic pH of lysosomes. This impairs the function of acid-dependent lysosomal hydrolases responsible for the degradation of cellular waste and macromolecules.

  • Blockade of Autophagy: Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stressful conditions. The fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in autophagy, is dependent on a low lysosomal pH. By inhibiting lysosomal acidification, this compound effectively blocks the final degradation step of autophagy, leading to an accumulation of autophagosomes.

  • Induction of Apoptosis: The disruption of cellular homeostasis caused by lysosomal dysfunction and autophagy inhibition can trigger programmed cell death, or apoptosis, in cancer cells[3].

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known inhibitory concentrations and reported effects, with some data extrapolated from the closely related and more extensively studied Concanamycin A.

Table 1: Inhibitory Concentrations of Concanamycins

CompoundTargetIC50Cell Line/SystemReference
Concanamycin AV-ATPase~10 nMPurified V-ATPase[3][4]
Concanamycin AV-ATPase15-20 µM (J-concanolide A)Purified V-ATPase[2]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Table 2: Reported Effects of Concanamycins in Cancer Cell Lines

Cancer TypeCell Line(s)EffectReported ConcentrationReference
Colorectal CancerHCT-116, DLD-1, Colo206FAttenuation of TRAIL-induced caspase activationNot Specified[3]
Prostate CancerLNCaP, C4-2BReduced in vitro invasion by 80%Nanomolar concentrations[3]
Human Mammary Epithelial CellsHMEC-1Inhibition of proliferation, G2/M cell cycle arrest (after 48h)1-10 nM[5]
Human Mammary Epithelial CellsHMEC-1Increased cell death (after 48h)3-10 nM[5]

Signaling Pathways

This compound's disruption of V-ATPase function and subsequent inhibition of autophagy can impact several key signaling pathways involved in cancer cell growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and autophagy.

V-ATPase Inhibition and Disruption of Lysosomal Function

The direct action of this compound is the inhibition of the V-ATPase proton pump, leading to a failure in lysosomal acidification. This primary event disrupts the degradative function of the lysosome.

V_ATPase_Inhibition cluster_inhibition Inhibitory Action cluster_consequence Cellular Consequence ConcanamycinE This compound V_ATPase V-ATPase (c-subunit) ConcanamycinE->V_ATPase inhibits ProtonPump Proton Pumping V_ATPase->ProtonPump LysosomalAcidification Lysosomal Acidification ProtonPump->LysosomalAcidification LysosomalHydrolases Active Lysosomal Hydrolases LysosomalAcidification->LysosomalHydrolases activates Degradation Macromolecule Degradation LysosomalHydrolases->Degradation

This compound inhibits the V-ATPase, preventing lysosomal acidification.
Autophagy Inhibition by this compound

Autophagy is a multi-step process involving the formation of an autophagosome that engulfs cellular components and fuses with a lysosome for degradation. This compound blocks the final step of this pathway.

Autophagy_Inhibition_Workflow Autophagy_Initiation Autophagy Initiation (ULK1 Complex) Vesicle_Nucleation Vesicle Nucleation (Beclin-1-Vps34 complex) Autophagy_Initiation->Vesicle_Nucleation Autophagosome_Formation Autophagosome Formation Vesicle_Nucleation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation & Recycling Autolysosome_Formation->Degradation ConcanamycinE This compound ConcanamycinE->Autolysosome_Formation inhibits fusion & maturation

This compound blocks the fusion of autophagosomes with lysosomes.
Induction of Apoptosis

The cellular stress induced by this compound can lead to the activation of apoptotic pathways.

Apoptosis_Induction ConcanamycinE This compound CellularStress Cellular Stress (Lysosomal Dysfunction, Autophagy Blockade) ConcanamycinE->CellularStress MitochondrialPathway Intrinsic Apoptosis Pathway CellularStress->MitochondrialPathway CaspaseActivation Caspase Activation (Caspase-3, -9) MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Cellular stress from this compound can trigger apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Acridine Orange Staining for Autophagy Detection

Objective: To visualize and quantify the accumulation of acidic vesicular organelles (AVOs), an indicator of autophagic flux inhibition.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates or chamber slides

  • Acridine Orange (AO) solution (1 µg/mL in PBS)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a 6-well plate or chamber slide and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound for the desired time period. Include appropriate controls.

  • Wash the cells twice with PBS.

  • Stain the cells with Acridine Orange solution for 15 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh complete medium to the cells.

  • Immediately visualize the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while AVOs will fluoresce bright red.

  • For quantification, the intensity of red fluorescence can be measured using image analysis software or the percentage of red-fluorescent cells can be determined by flow cytometry[3][6].

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chamber slides

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (follow manufacturer's instructions)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides and treat with this compound as desired.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization solution for 5-15 minutes on ice[1].

  • Wash the cells twice with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix containing labeled dUTPs[1].

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright fluorescence in the nucleus.

  • The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells in several fields of view.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression levels of key proteins involved in autophagy and apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against LC3, p62/SQSTM1, cleaved Caspase-3, PARP, Akt, phospho-Akt, mTOR, phospho-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify the changes in protein expression.

Conclusion and Future Directions

This compound, as a potent V-ATPase inhibitor, demonstrates significant potential in cancer research. Its ability to disrupt lysosomal function, block autophagy, and induce apoptosis in cancer cells makes it a valuable tool for investigating the role of these processes in tumorigenesis and for exploring novel therapeutic strategies. The provided protocols offer a framework for researchers to study the effects of this compound in various cancer models.

Future research should focus on elucidating the specific IC50 values of this compound across a broader range of cancer cell lines to better understand its potency and selectivity. Furthermore, a more in-depth investigation into its impact on the PI3K/Akt/mTOR and other related signaling pathways will provide a more comprehensive understanding of its mechanism of action and could reveal potential combination therapies to enhance its anti-cancer efficacy.

References

Protocol for In Vivo Administration of Concanamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for the In Vivo Use of Concanamycin A

Introduction

Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and the Golgi apparatus. By disrupting this fundamental cellular process, Concanamycin A has emerged as a valuable tool for studying a variety of biological phenomena in vivo, including immune responses, cancer biology, and intracellular trafficking. These application notes provide a comprehensive protocol for the in vivo use of Concanamycin A, with a focus on administration, dosage, and observed effects in murine models.

Mechanism of Action

Concanamycin A binds to the V-ATPase complex, inhibiting its proton-pumping activity. This leads to an increase in the pH of intracellular compartments, disrupting processes that are pH-dependent, such as enzymatic degradation within lysosomes, protein sorting and modification in the Golgi, and receptor-mediated endocytosis. The widespread importance of V-ATPase in cellular function means that its inhibition by Concanamycin A can have profound effects on various signaling pathways and physiological processes.

Applications in In Vivo Research

  • Immunology: Concanamycin A has been shown to modulate immune responses. For instance, it can suppress the proliferation and function of specific immune cells, such as CD8+ cytotoxic T lymphocytes (CTLs)[1]. This makes it a useful tool for studying the role of V-ATPase in immune cell activation and function.

  • Cancer Biology: The acidic tumor microenvironment is known to play a crucial role in cancer progression and metastasis. By inhibiting V-ATPase, Concanamycin A can potentially disrupt this acidic environment and interfere with tumor growth and invasion.

  • Neurobiology: V-ATPase is critical for the function of synaptic vesicles in neurons. Inhibition by Concanamycin A can be used to investigate its role in neurotransmission and neurodegenerative diseases.

  • Intracellular Trafficking: As a potent inhibitor of organelle acidification, Concanamycin A is an invaluable tool for studying the intricate pathways of endocytosis, exocytosis, and autophagy in a whole-animal context.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo effects of Concanamycin A in mice. It is crucial to note that the toxicity of Concanamycin A is highly dependent on the route of administration.

Table 1: In Vivo Toxicity of Concanamycin A in Mice

Route of AdministrationDoseAnimal ModelObserved EffectsReference
Intravenous (IV)15 mg/kgWild-type miceSignificant liver injury, including increased serum transaminase levels, inflammatory cell infiltrate, and hepatocyte apoptosis.[2]
Intraperitoneal (IP)Not specified in detail in the provided search results. A related compound, Concanamycin B, was used via intraperitoneal injection to suppress CD8+ CTL population increase.Mice immunized with allogeneic tumorsSuppression of CD8+ CTL population increase.[1]

Note: The discrepancy in toxicity between intravenous and intraperitoneal routes highlights the importance of careful dose selection and route of administration for in vivo studies. The 15 mg/kg intravenous dose, while causing liver injury, was used in a study to investigate T-cell mediated hepatitis, suggesting it is a dose that induces a specific pathological response without being immediately lethal. Further dose-response studies are warranted to establish a clearer therapeutic window for different applications.

Experimental Protocols

1. Formulation of Concanamycin A for In Vivo Administration

Concanamycin A is sparingly soluble in aqueous solutions and requires a specific formulation for in vivo use. The following protocol is a widely used method for preparing a clear solution suitable for intravenous injection.

Materials:

  • Concanamycin A (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Prepare a Stock Solution: Dissolve the lyophilized Concanamycin A powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of Concanamycin A in 1 mL of DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the Final Dosing Solution: Add the Concanamycin A stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.

  • Ensure Sterility: All steps should be performed under sterile conditions in a laminar flow hood to prevent contamination. The final solution should be clear and free of precipitation.

2. In Vivo Administration Protocol (Intravenous Injection in Mice)

This protocol describes the intravenous administration of Concanamycin A via the tail vein in mice.

Materials:

  • Prepared Concanamycin A dosing solution

  • Mouse restraint device

  • Heat lamp or warming pad

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • 70% ethanol (B145695) wipes

Protocol:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. Before injection, warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.

  • Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

  • Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Injection:

    • Load the sterile syringe with the appropriate volume of the Concanamycin A dosing solution.

    • Position the needle bevel-up and parallel to the vein.

    • Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be carefully withdrawn and reinserted at a more proximal location.

  • Post-injection Monitoring: After injection, remove the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Concanamycin A

Inhibition of V-ATPase by Concanamycin A has been shown to impact several critical signaling pathways. The following diagram illustrates the primary mechanism of action and its downstream consequences.

cluster_downstream Downstream Effects cluster_pathways Affected Signaling Pathways ConcanamycinA Concanamycin A VATPase V-ATPase ConcanamycinA->VATPase Inhibits OrganelleAcidification Organelle Acidification (Lysosomes, Golgi) VATPase->OrganelleAcidification Maintains LysosomalDegradation Lysosomal Degradation OrganelleAcidification->LysosomalDegradation Required for ProteinTrafficking Protein Trafficking & Glycosylation OrganelleAcidification->ProteinTrafficking Required for SignalingPathways Signaling Pathway Modulation OrganelleAcidification->SignalingPathways Impacts Notch Notch SignalingPathways->Notch Wnt Wnt SignalingPathways->Wnt Akt_mTOR Akt/mTOR SignalingPathways->Akt_mTOR TGF_beta TGF-β SignalingPathways->TGF_beta

Mechanism of Action of Concanamycin A

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of Concanamycin A.

cluster_analysis Data Analysis start Start formulation Concanamycin A Formulation start->formulation animal_model Animal Model Selection (e.g., Wild-type mice) formulation->animal_model dosing In Vivo Administration (e.g., IV injection) animal_model->dosing monitoring Monitoring (Clinical signs, body weight) dosing->monitoring endpoint Endpoint Determination monitoring->endpoint biochemical Biochemical Analysis (e.g., Serum transaminases) endpoint->biochemical histological Histological Analysis (e.g., H&E staining of liver) endpoint->histological molecular Molecular Analysis (e.g., Cytokine expression) endpoint->molecular end End biochemical->end histological->end molecular->end

In Vivo Experimental Workflow

References

Application Notes: Concanamycin E as a Tool for Studying Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Concanamycin (B1236758) E is a member of the concanamycin family of macrolide antibiotics, which are highly potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments, a process critical for a multitude of cellular functions, including endosomal trafficking, receptor recycling, protein degradation, and autophagy.[2][4] Concanamycin E distinguishes itself with exceptional potency, exhibiting an IC₅₀ value in the picomolar range for the inhibition of lysosomal acidification. This makes it an invaluable tool for researchers studying the dynamics of the endo-lysosomal system. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in cell biology research.

Mechanism of Action

This compound exerts its effect by binding specifically to the V₀ subunit of the V-ATPase complex. This integral membrane domain forms the proton pore. The binding of this compound inhibits the rotation of the V₀ subunit, thereby blocking the translocation of protons (H+) from the cytosol into the lumen of the organelle. The resulting failure to acidify the endo-lysosomal compartments disrupts pH-dependent processes, such as the dissociation of ligands from their receptors in early endosomes, the activation of pH-sensitive lysosomal hydrolases, and the fusion of autophagosomes with lysosomes.

Mechanism of this compound Action cluster_lumen Endosomal Lumen (Acidic) cluster_cytosol Cytosol (Neutral) H_ion_lumen H+ H_ion_cytosol H+ V0 V0 Subunit (Proton Channel) H_ion_cytosol->V0 Proton Translocation ATP ATP V1 V1 Subunit (ATP Hydrolysis) ATP->V1 ADP ADP + Pi V1->ADP V1->V0 V0->H_ion_lumen ConE This compound ConE->V0 Inhibition

Fig 1. this compound binds the V₀ subunit of V-ATPase, blocking proton translocation.

Key Applications

  • Inhibition of Endosomal Acidification: Directly study the consequences of neutralizing endosomal and lysosomal pH on cellular processes.

  • Analysis of Endosomal Trafficking: Arrest the maturation of early endosomes to late endosomes, allowing for the study of cargo sorting and receptor recycling pathways.

  • Autophagy Research: Block the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes which can be quantified.

  • Virology and Toxin Entry Studies: Investigate the entry mechanisms of pH-dependent pathogens (e.g., influenza virus, vesicular stomatitis virus) and toxins that require endosomal acidification for cytosolic entry.

  • Cancer Biology: Probe the role of V-ATPase in tumor cell invasion, metastasis, and resistance to chemotherapy, as acidic extracellular pH is a hallmark of many tumors.

Quantitative Data

The following table summarizes the effective concentrations of Concanamycins from various studies. Due to its high potency, it is recommended to perform a dose-response curve for this compound, starting in the sub-nanomolar range.

CompoundTarget/SystemIC₅₀Typical Working ConcentrationCell TypesReference
This compound Lysosomal Acidification0.038 nM 0.1 - 10 nM (recommended starting range)Not specified
Concanamycin AYeast V-ATPase9.2 nM10 - 100 nMYeast
Concanamycin ARat Liver Lysosomes0.061 nM20 - 100 nMRat Liver
Concanamycin AV-ATPase (general)~10 nM20 nM - 1 µMHCT-116, HeLa, LNCaP, CD8+ T cells
Concanamycin AInhibition of NO production-3 - 50 nMPeritoneal macrophages
Concanamycin AReduction of in vitro invasion-Nanomolar rangeLNCaP, C4-2B

Experimental Protocols

Note on Preparation and Storage: this compound is typically supplied as a powder. Prepare a stock solution (e.g., 10-20 µM) in high-quality, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. DMSO solutions are reported to be stable for at least one year at -20°C.

Protocol 1: Assessment of Endolysosomal Acidification using LysoTracker

This protocol uses LysoTracker, a fluorescent acidotropic probe that accumulates in acidic compartments, to visualize the effect of this compound on endolysosomal pH.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound DMSO stock solution

  • LysoTracker Red DND-99 (or other variant)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on imaging-quality plates or coverslips and allow them to adhere and grow to 60-80% confluency.

  • This compound Treatment: Prepare a working solution of this compound in pre-warmed culture medium. A starting concentration of 1-10 nM is recommended. For control wells, prepare medium with an equivalent concentration of DMSO.

  • Aspirate the old medium from the cells and add the this compound-containing medium or control medium.

  • Incubate for 1-2 hours at 37°C and 5% CO₂. Incubation time can be optimized.

  • LysoTracker Staining: During the last 30-60 minutes of the this compound incubation, add LysoTracker Red to the medium to a final concentration of 50-100 nM.

  • Washing and Imaging: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP channel for LysoTracker Red).

Expected Results: Control cells will show bright, punctate fluorescence corresponding to acidic lysosomes and late endosomes. Cells treated with this compound will exhibit a significant reduction or complete loss of LysoTracker fluorescence, indicating the neutralization of these acidic compartments.

Protocol 2: Monitoring Endosomal Trafficking of EGFR

This protocol tracks the internalization and trafficking of the Epidermal Growth Factor Receptor (EGFR) to determine how this compound affects its progression through the endocytic pathway.

Materials:

  • HeLa or other suitable cells cultured on coverslips

  • This compound

  • Epidermal Growth Factor, Alexa Fluor 488 conjugate (EGF-488)

  • Primary antibodies: Rabbit anti-EEA1 (early endosomes), Mouse anti-LAMP1 (lysosomes)

  • Secondary antibodies: Goat anti-Rabbit Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 647

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Starvation: Seed HeLa cells on coverslips. Before the experiment, starve cells in serum-free medium for 4-6 hours to reduce basal EGFR signaling.

  • This compound Pre-treatment: Treat cells with 1-10 nM this compound (or DMSO for control) in serum-free medium for 1 hour at 37°C.

  • Ligand Internalization: Add EGF-488 (e.g., 100 ng/mL) to the medium and incubate at 37°C. Collect coverslips at various time points (e.g., 0, 15, 30, 60 minutes) to visualize the trafficking progression.

  • Fixation: At each time point, wash cells three times with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA for 1 hour at room temperature.

  • Immunostaining: Incubate with primary antibodies (anti-EEA1 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS. Incubate with corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using mounting medium with DAPI.

  • Image using a confocal microscope. Analyze the colocalization of EGF-488 with EEA1 and LAMP1 at each time point using image analysis software (e.g., ImageJ/Fiji with Coloc2 plugin).

Expected Results:

  • Control Cells: EGF-488 will first colocalize with the early endosome marker EEA1 (15-30 min) and then traffic to LAMP1-positive lysosomes for degradation, resulting in a decreased EGF-488 signal at later time points.

  • This compound-Treated Cells: EGF-488 will internalize and colocalize with EEA1. However, its trafficking to LAMP1-positive compartments will be significantly inhibited. The EGF-488 signal will persist in EEA1-positive early endosomes, indicating a block in endosomal maturation.

cluster_control Control Pathway cluster_treated This compound Treated a1 Plasma Membrane (EGF Binding) a2 Early Endosome (pH ~6.5) Cargo Sorting a1->a2 a3 Late Endosome (pH ~5.5) Matures to Lysosome a2->a3 a5 Recycling Endosome (Receptor Recycling) a2->a5 a4 Lysosome (pH ~4.5) Degradation a3->a4 a5->a1 b1 Plasma Membrane (EGF Binding) b2 Early Endosome (pH Neutralized) Trafficking Arrested b1->b2 b3 Late Endosome (Formation Blocked) b4 Lysosome (Function Impaired) inhibitor This compound inhibitor->b2 Blocks Acidification & Maturation

Fig 2. Effect of this compound on the endosomal trafficking pathway.

step1 1. Seed cells & serum starve step2 2. Pre-treat with this compound (or DMSO control) for 1 hr step1->step2 step3 3. Add fluorescent cargo (EGF-488) Incubate for time course (0-60 min) step2->step3 step4 4. Fix with 4% PFA step3->step4 step5 5. Permeabilize (Triton X-100) & Block (BSA) step4->step5 step6 6. Immunostain for endosomal markers (e.g., anti-EEA1, anti-LAMP1) step5->step6 step7 7. Mount and image via confocal microscopy step6->step7 step8 8. Analyze colocalization of cargo with markers over time step7->step8

Fig 3. Experimental workflow for an immunofluorescence-based trafficking assay.

References

Application Notes and Protocols for V-ATPase Inhibition Using Concanamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycins are a class of macrolide antibiotics that are potent and specific inhibitors of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, such as lysosomes, endosomes, and Golgi apparatus, as well as in the plasma membrane of certain specialized cells. These pumps play a crucial role in maintaining the acidic intra-organellar pH required for a wide range of cellular processes, including protein degradation, receptor recycling, and neurotransmitter uptake. Inhibition of V-ATPase can disrupt these processes, leading to effects such as the induction of apoptosis and inhibition of autophagy.

Concanamycin (B1236758) E is a member of the concanamycin family. While much of the literature focuses on the more commonly studied Concanamycin A, this document provides available information on the effective concentration of Concanamycin E and detailed protocols for assessing its inhibitory effects on V-ATPase.

Quantitative Data Summary

CompoundTargetSystemEffective ConcentrationReference
This compound Lysosomal Acidification (V-ATPase)Rat Liver Lysosomes10⁻¹¹ - 10⁻⁹ M[1]
Concanamycin AV-ATPasePurified from Manduca sextaIC50 ≈ 10 nM[2]
Concanamycin AV-ATPaseYeastIC50 = 9.2 nM[3][4][5]
Concanamycin BLysosomal AcidificationMacrophage J774 cells5-10 nM

Note: The effective concentration of this compound is provided as a range for the inhibition of lysosomal acidification, which is a direct consequence of V-ATPase inhibition. For comparison, the well-characterized IC50 values for Concanamycin A and the effective concentration for Concanamycin B are included.

Mechanism of Action and Signaling Pathway

Concanamycins, including this compound, exert their inhibitory effect by binding to the V0 subunit of the V-ATPase complex. This binding event blocks the proton translocation channel, thereby preventing the pumping of protons across the membrane. The resulting increase in intra-organellar pH disrupts the function of pH-sensitive enzymes and cellular processes dependent on an acidic environment.

V_ATPase_Inhibition_Pathway cluster_membrane Organellar Membrane V_ATPase V-ATPase Proton_Pump Proton Pumping (H+ influx) V_ATPase->Proton_Pump Drives Concanamycin_E This compound Concanamycin_E->V_ATPase Binds to V0 subunit Acidic_pH Acidic Intra-organellar pH Proton_Pump->Acidic_pH Maintains Lysosomal_Enzymes Active Lysosomal Enzymes Acidic_pH->Lysosomal_Enzymes Activates Autophagy Autophagy Acidic_pH->Autophagy Required for Protein_Degradation Protein Degradation Lysosomal_Enzymes->Protein_Degradation Mediates

Caption: V-ATPase Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the effective concentration and functional consequences of V-ATPase inhibition by this compound. These protocols are based on established methods for Concanamycin A and are adaptable for this compound.

Protocol 1: In Vitro V-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of isolated V-ATPase in the presence of varying concentrations of the inhibitor.

Materials:

  • Isolated organellar membranes enriched in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • ATP solution (100 mM)

  • Phosphate (B84403) standard solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.

  • Add 80 µL of the V-ATPase-enriched membrane suspension (containing a known amount of protein, e.g., 5-10 µg) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite green reagent.

  • After a 10-minute color development at room temperature, measure the absorbance at 620 nm using a plate reader.

  • Generate a phosphate standard curve to determine the amount of inorganic phosphate released.

  • Calculate the percentage of V-ATPase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Lysosomal pH Measurement using a Fluorescent Probe

This protocol uses a pH-sensitive fluorescent dye to measure changes in lysosomal pH in live cells upon treatment with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or 96-well imaging plates

  • This compound stock solution (in DMSO)

  • LysoSensor™ Green DND-189 or a similar ratiometric lysosomal pH probe

  • Live-cell imaging medium

  • Fluorescence microscope or a high-content imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Prepare various concentrations of this compound in live-cell imaging medium. Include a DMSO-only control.

  • Load the cells with the LysoSensor™ probe according to the manufacturer's instructions (e.g., 1 µM for 30 minutes at 37°C).

  • Wash the cells with fresh live-cell imaging medium to remove excess dye.

  • Add the medium containing the different concentrations of this compound or DMSO to the cells.

  • Incubate the cells at 37°C for the desired treatment time (e.g., 1-2 hours).

  • Acquire fluorescent images using the appropriate filter sets for the chosen probe. For LysoSensor™ Green, excitation is at ~443 nm and emission is at ~505 nm. The fluorescence intensity of this probe increases as the pH becomes more alkaline.

  • Quantify the mean fluorescence intensity per cell or per lysosome for each treatment condition.

  • Plot the fluorescence intensity against the this compound concentration to determine the effective concentration for lysosomal alkalinization.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the effective concentration of this compound.

Experimental_Workflow start Start prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor in_vitro_assay In Vitro V-ATPase Activity Assay prepare_inhibitor->in_vitro_assay cell_based_assay Live-Cell Lysosomal pH Assay prepare_inhibitor->cell_based_assay determine_ic50 Determine IC50 in_vitro_assay->determine_ic50 determine_ec50 Determine Effective Concentration (EC) cell_based_assay->determine_ec50 data_analysis Data Analysis and Interpretation determine_ic50->data_analysis determine_ec50->data_analysis end End data_analysis->end

Caption: Workflow for Determining Effective Concentration.

Troubleshooting and Considerations

  • Solubility: Concanamycins have limited solubility in aqueous solutions. Prepare concentrated stock solutions in DMSO and ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

  • Specificity: While concanamycins are highly specific for V-ATPases at nanomolar concentrations, at higher micromolar concentrations, they may inhibit other ATPases, such as P-type ATPases. It is crucial to perform dose-response experiments to identify the specific inhibitory range.

  • Cell Type Variability: The effective concentration of this compound may vary between different cell types due to differences in membrane permeability, V-ATPase expression levels, and isoform composition.

  • Kinetic Studies: The provided protocols are for endpoint assays. For a more detailed characterization, kinetic studies can be performed by measuring the reaction rate at different time points or substrate concentrations.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of V-ATPase in various cellular functions and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for Concanamycin E Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin (B1236758) E belongs to the concanamycin family of macrolide antibiotics, which are potent and specific inhibitors of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-driven proton pumps crucial for the acidification of intracellular compartments such as lysosomes and endosomes, as well as for proton translocation across the plasma membrane. By inhibiting V-ATPase, Concanamycin E disrupts cellular processes that are dependent on pH gradients, including intracellular trafficking, protein degradation, autophagy, and receptor recycling.[3]

These application notes provide a comprehensive overview of the use of this compound in primary cell lines. Given that this compound is a structural analogue of the well-characterized Concanamycin A, and they share the same mechanism of action as V-ATPase inhibitors, the experimental data and protocols presented here are largely based on studies conducted with Concanamycin A, with the expectation of similar biological effects.

Mechanism of Action

This compound, like other concanamycins, specifically targets the V-ATPase complex. It binds to the proteolipid subunit c of the V-ATPase's V-domain, which is the proton-translocating channel.[4] This binding event obstructs the proton flow, leading to a rapid increase in the pH of intracellular acidic vesicles. The disruption of this proton gradient has significant downstream consequences on various cellular signaling pathways, most notably the mTOR and autophagy pathways. Inhibition of V-ATPase leads to the inactivation of mTORC1 signaling, a key regulator of cell growth and proliferation, and the induction of autophagy, a cellular process for degrading and recycling cellular components.[1]

Data Presentation

The following tables summarize quantitative data from studies using Concanamycin A on various primary cell lines. These concentrations and observed effects can serve as a starting point for designing experiments with this compound.

Table 1: Effects of Concanamycin A on Primary Endothelial Cells

Cell TypeConcentrationTreatment DurationObserved EffectsReference
Human Umbilical Vein Endothelial Cells (HUVEC)1 nM1 hourIncreased lysosomal pH
Human Umbilical Vein Endothelial Cells (HUVEC)3 nM, 10 nM48 hoursIncreased cell death (nuclear fragmentation)
Human Mammary Epithelial Cells (HMEC-1)1, 3, 10 nM48 hoursConcentration-dependent inhibition of proliferation, G2/M cell cycle arrest

Table 2: Effects of Concanamycin A on Primary Immune Cells

Cell TypeConcentrationTreatment DurationObserved EffectsReference
Murine Peritoneal MacrophagesNot specifiedNot specifiedInhibition of LPS-induced nitric oxide production
Activated CD8+ Cytotoxic T Lymphocytes (CTL)Not specifiedNot specifiedInduction of apoptosis (DNA fragmentation and nuclear condensation)

Experimental Protocols

Protocol 1: General Preparation and Handling of this compound

This compound is typically supplied as a lyophilized powder and is soluble in organic solvents like DMSO.

  • Reconstitution: For a stock solution, reconstitute the lyophilized this compound powder in sterile DMSO to a concentration of 1-10 mM. For example, to make a 1 mM stock of Concanamycin A (MW: 866.09 g/mol ), dissolve 866 µg in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. DMSO solutions are generally stable for at least one year at -20°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Treatment of Primary Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted from studies on Concanamycin A and can be used as a guideline for this compound.

Materials:

  • Primary HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.05%)

  • This compound stock solution (in DMSO)

  • Culture flasks/plates

Procedure:

  • Cell Culture: Culture primary HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.

  • Seeding: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a suitable density. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare the desired concentrations of this compound in fresh, pre-warmed culture medium. Remove the old medium from the cells and add the medium containing this compound. For a vehicle control, use medium with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).

  • Analysis: Following incubation, cells can be analyzed for various endpoints such as cell viability (MTT or CellTiter-Glo assay), apoptosis (Annexin V/PI staining followed by flow cytometry), or cell cycle progression (propidium iodide staining and flow cytometry). For protein analysis (Western blotting), lyse the cells in RIPA buffer.

Protocol 3: Treatment of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Bone marrow cells from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Non-tissue culture treated plates

Procedure:

  • BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF on non-tissue culture treated plates for 7 days to differentiate them into macrophages.

  • Seeding: After 7 days, detach the differentiated BMDMs using a cell scraper or Accutase. Resuspend the cells in fresh medium and seed them into tissue culture-treated plates at the desired density. Allow the cells to adhere overnight.

  • Treatment: Prepare the desired concentrations of this compound in fresh, pre-warmed culture medium. Replace the existing medium with the this compound-containing medium.

  • Incubation and Analysis: Incubate the cells for the specified time. For experiments involving inflammatory responses, cells can be co-treated with an inflammatory stimulus like Lipopolysaccharide (LPS). Analyze endpoints such as nitric oxide production (Griess assay) or cytokine secretion (ELISA).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using the DOT language to visualize key signaling pathways and a typical experimental workflow.

V_ATPase_mTOR_Autophagy_Pathway cluster_lysosome Lysosome V-ATPase V-ATPase mTORC1 mTORC1 Ragulator Ragulator V-ATPase->Ragulator activates ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Rag GTPase Rag GTPase Ragulator->Rag GTPase activates Rag GTPase->mTORC1 recruits This compound This compound This compound->V-ATPase inhibits Autophagy Autophagy ULK1 Complex->Autophagy induces

V-ATPase inhibition by this compound disrupts mTORC1 signaling and induces autophagy.

Experimental_Workflow Isolate Primary Cells Isolate Primary Cells Culture & Differentiate Culture & Differentiate Isolate Primary Cells->Culture & Differentiate Seed for Experiment Seed for Experiment Culture & Differentiate->Seed for Experiment Treat with this compound Treat with this compound Seed for Experiment->Treat with this compound Incubate Incubate Treat with this compound->Incubate Analyze Endpoints Analyze Endpoints Incubate->Analyze Endpoints

A generalized experimental workflow for treating primary cells with this compound.

References

Application Notes and Protocols for Investigating Viral Entry Using Concanamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin E, a member of the plecomacrolide family of antibiotics, is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). The V-ATPase is a proton pump responsible for acidifying intracellular compartments, including endosomes and lysosomes. This acidification is a critical step for the entry of many enveloped viruses into the host cell. By inhibiting the V-ATPase, this compound prevents the drop in pH within the endosome, which is required for the conformational changes in viral glycoproteins that trigger fusion of the viral envelope with the endosomal membrane. This effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of viral entry, with a focus on viruses that utilize a pH-dependent entry pathway. The provided protocols and data will be valuable for researchers in virology, cell biology, and drug discovery. While specific data for this compound is limited in publicly available literature, data for the closely related and well-characterized Concanamycin A is presented as a reliable surrogate due to their identical mechanism of action.

Data Presentation

The antiviral activity and cytotoxicity of Concanamycin A and the related V-ATPase inhibitor Bafilomycin A1 have been evaluated against several viruses. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of V-ATPase Inhibitors (IC50/EC50)

CompoundVirusAssay TypeCell LineIC50/EC50Reference
Concanamycin AInfluenza A VirusNot SpecifiedMDCKEffective at 5 nM
Concanamycin AHerpes Simplex Virus-1 (HSV-1)Not SpecifiedVero0.072 ng/mL
Concanamycin BHerpes Simplex Virus-1 (HSV-1)Not SpecifiedVero0.51 ng/mL
Bafilomycin A1Influenza A Virus (H1N1)Plaque ReductionA549~10 nM (complete inhibition)[4]
Bafilomycin A1Influenza A Virus (H1N1)TCID50MH-S2.280 nM
Bafilomycin A1SARS-CoV-2TCID50Vero E6Effective at 100 nM
Bafilomycin A1Ebola Virus (pseudotyped)Not SpecifiedHeLa-CD4Blocked entry
Bafilomycin A1Zika VirusNot SpecifiedA549, SH-SY5YEfficiently inhibited entry

Table 2: Cytotoxicity of V-ATPase Inhibitors (CC50)

CompoundCell LineAssay TypeCC50Reference
Bafilomycin A1A549MTT Assay>100 nM (non-toxic at effective antiviral concentrations)
Bafilomycin A1MH-SalamarBlue Assay15.55 nM
Bafilomycin A1Vero E6CCK-8 Assay>500 nM (toxic at 2.5 µM)

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of pH-Dependent Viral Entry and its Inhibition

Viral_Entry_Inhibition cluster_cell Host Cell cluster_virus Enveloped Virus Endosome Endosome Acidified_Endosome Acidified_Endosome Endosome->Acidified_Endosome V-ATPase (Proton Pump) Viral_Fusion Viral Fusion & Genome Release Acidified_Endosome->Viral_Fusion Low pH Trigger Cytoplasm Cytoplasm Virus Virus Virus->Endosome Endocytosis Viral_Fusion->Cytoplasm Infection Concanamycin_E Concanamycin_E V-ATPase\n(Proton Pump) V-ATPase (Proton Pump) Concanamycin_E->V-ATPase\n(Proton Pump) Inhibits

Caption: Mechanism of this compound in inhibiting pH-dependent viral entry.

Experimental Workflow for a Plaque Reduction Assay

Plaque_Reduction_Workflow Seed_Cells 1. Seed host cells in multi-well plates Confluent_Monolayer 2. Incubate to form a confluent monolayer Seed_Cells->Confluent_Monolayer Pre_treat 4. Pre-treat cells with this compound dilutions Confluent_Monolayer->Pre_treat Prepare_Dilutions 3. Prepare serial dilutions of this compound Prepare_Dilutions->Pre_treat Infect_Cells 5. Infect cells with a known titer of virus Pre_treat->Infect_Cells Adsorption 6. Incubate for viral adsorption Infect_Cells->Adsorption Overlay 7. Add semi-solid overlay medium Adsorption->Overlay Incubate_Plaques 8. Incubate for plaque formation Overlay->Incubate_Plaques Fix_and_Stain 9. Fix and stain the cell monolayer Incubate_Plaques->Fix_and_Stain Count_Plaques 10. Count plaques and calculate % inhibition Fix_and_Stain->Count_Plaques Determine_IC50 11. Determine the IC50 value Count_Plaques->Determine_IC50

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

Experimental Workflow for a Time-of-Addition Assay

Time_of_Addition_Workflow cluster_pre Pre-Infection cluster_during During Infection cluster_post Post-Infection Add_Drug_Before Add this compound (-2h) Infect_Cells Infect Cells (Time 0) Add_Drug_Before->Infect_Cells Add_Drug_During Add this compound (0h) Add_Drug_During->Infect_Cells Add_Drug_After_2h Add this compound (+2h) Add_Drug_After_4h Add this compound (+4h) Add_Drug_After_2h->Add_Drug_After_4h Add_Drug_After_6h Add this compound (+6h) Add_Drug_After_4h->Add_Drug_After_6h Assay_Endpoint Measure Viral Replication (e.g., 24-48h post-infection) Add_Drug_After_6h->Assay_Endpoint Infect_Cells->Add_Drug_After_2h

Caption: Logic of a time-of-addition experiment to pinpoint the stage of viral inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to investigate viral entry using this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the 50% inhibitory concentration (IC50) of an antiviral compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for HSV)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock with a known titer (PFU/mL)

  • This compound (or A) stock solution in DMSO

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X growth medium and 1.2% agarose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 100 nM, with 10-fold serial dilutions down to 0.01 nM. Include a no-drug control (vehicle, e.g., DMSO at the highest concentration used).

  • Pre-treatment: When cells are confluent, aspirate the growth medium and wash once with PBS. Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C.

  • Infection: Following pre-treatment, infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. The inoculum containing the virus should also contain the corresponding concentration of this compound.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Carefully aspirate the inoculum and gently add the semi-solid overlay medium (cooled to ~40-42°C) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Once plaques are developed, fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the overlay and stain the monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the no-drug control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Luciferase Reporter Virus Entry Assay

This is a high-throughput method to assess viral entry by measuring the activity of a reporter gene (luciferase) delivered by a pseudovirus or a recombinant virus.

Materials:

  • Host cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2 pseudovirus)

  • Complete growth medium

  • Luciferase reporter virus stock

  • This compound (or A) stock solution in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

  • Infection: Add the luciferase reporter virus to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration relative to the no-drug control. Determine the IC50 value as described for the plaque reduction assay.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the compound.

Materials:

  • Host cell line and virus

  • This compound

  • Multi-well tissue culture plates

  • Method to quantify viral replication (e.g., plaque assay, qPCR for viral RNA, or luciferase activity)

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to achieve confluency on the day of the experiment.

  • Synchronized Infection: Pre-chill the plates at 4°C for 1 hour. Add the virus to the cells and incubate at 4°C for 1 hour to allow for viral attachment but not entry.

  • Initiation of Infection: Wash the cells with cold PBS to remove unbound virus and then add pre-warmed growth medium and transfer the plates to 37°C. This is considered time zero (t=0).

  • Time-of-Addition: Add a fixed, inhibitory concentration of this compound (e.g., 5-10 times the IC50) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

  • Quantification of Replication: At the end of the incubation period, quantify the viral replication in each well using a suitable method.

  • Data Analysis: Plot the viral replication level against the time of drug addition. A significant reduction in viral replication only when the drug is added at early time points indicates that it targets an early stage of the viral life cycle, such as entry. For this compound, inhibition is expected to be most effective when added before or at the time of infection, with the effect diminishing as the time of addition is delayed post-infection.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cell line used in the antiviral assays

  • Complete growth medium

  • This compound stock solution in DMSO

  • 96-well tissue culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control and a control for 100% cell death (e.g., treatment with a cytotoxic agent or cell lysis buffer).

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.

Conclusion

This compound is a valuable research tool for dissecting the role of endosomal acidification in the entry of a wide range of viruses. By employing the detailed protocols provided in these application notes, researchers can effectively characterize the pH-dependency of viral entry, determine the antiviral potency of V-ATPase inhibitors, and gain deeper insights into the molecular mechanisms of viral infection. The quantitative data and experimental workflows serve as a practical guide for designing and interpreting experiments aimed at understanding and targeting this critical stage of the viral life cycle.

References

Application Notes and Protocols for Concanamycin in Studying Organellar pH Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Concanamycins are a family of macrolide antibiotics that are highly potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-driven proton pumps responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[2] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor recycling, endocytosis, and autophagy.[2][3]

Concanamycin (B1236758) A is the most extensively studied member of this family and serves as a archetypal inhibitor for investigating V-ATPase functions. It exerts its inhibitory effect by binding to the V0 subunit c of the V-ATPase, which is part of the proton-translocating pore, thereby blocking proton transport. Due to their high specificity, concanamycins are invaluable tools for studying the physiological roles of V-ATPase and the importance of pH homeostasis in various cellular pathways. This document will primarily refer to Concanamycin A, as it is the most well-characterized, but the principles and protocols are generally applicable to other concanamycins, such as Concanamycin E.

Applications in Research

  • Studying Organellar pH Homeostasis: The primary application of concanamycin is to disrupt the pH gradient of acidic organelles. By inhibiting the V-ATPase, concanamycin causes a rapid alkalinization of these compartments, allowing researchers to study the downstream consequences of impaired organellar acidification.

  • Investigation of Endocytosis and Intracellular Trafficking: Many steps in the endocytic and secretory pathways are pH-dependent. Concanamycin can be used to investigate the role of acidification in processes like ligand-receptor dissociation in endosomes, sorting of proteins in the trans-Golgi network, and recycling of receptors to the plasma membrane.

  • Autophagy Research: Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes (or vacuoles in yeast and plants). Concanamycin blocks the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of the cargo, by inhibiting lysosomal acidification. This leads to an accumulation of autophagosomes, which can be quantified to measure autophagic flux.

  • Cancer Biology: V-ATPases are often overexpressed in cancer cells and contribute to the acidic tumor microenvironment, which promotes invasion and metastasis. Concanamycins are used to study the role of V-ATPase in cancer cell proliferation, apoptosis, and chemoresistance.

Data Presentation

Table 1: Inhibitory Potency of Concanamycin A against V-ATPase

Enzyme SourceIC50 Value (nM)Reference
Yeast V-type H+-ATPase9.2
Tobacco Hornworm V-ATPase10
Rat Liver Lysosomes0.061

Table 2: Effective Concentrations of Concanamycin A in Cellular Assays

Cell Line / OrganismConcentrationObserved EffectReference
Macrophage J7744 nMInhibition of endosome and lysosome acidification
Oral Squamous Cell Carcinoma3-50 nMInduction of apoptosis
Yeast (S. cerevisiae)1 µMAbolishes glucose-induced vacuolar acidification
Arabidopsis1 µMInhibition of vacuolar protein degradation
Tobacco BY-2 CellsVariesInhibition of autophagy

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using a Fluorescent Probe

Objective: To quantify the effect of concanamycin on lysosomal pH in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • 35 mm glass-bottom dishes or 96-well optical-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Concanamycin A (stock solution in DMSO, e.g., 20 µM)

  • LysoSensor™ Green DND-189 or another suitable ratiometric pH indicator

  • pH calibration buffers (a set of buffers with known pH values, e.g., from 4.0 to 7.5)

  • Nigericin (B1684572) (ionophore for pH calibration)

  • Fluorescence microscope with appropriate filter sets or a fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates to achieve 60-70% confluency on the day of the experiment.

  • Concanamycin Treatment:

    • Prepare working solutions of Concanamycin A in pre-warmed complete culture medium at desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the medium containing Concanamycin A or vehicle.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Dye Loading:

    • During the last 30-60 minutes of the concanamycin treatment, add the LysoSensor™ probe to the medium at the manufacturer's recommended concentration.

    • Continue the incubation at 37°C.

  • Imaging/Measurement:

    • Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.

    • Add fresh imaging buffer to the cells.

    • Acquire fluorescent images using a microscope or measure fluorescence intensity using a plate reader. For ratiometric dyes, acquire data at two different excitation or emission wavelengths as per the dye's specifications.

  • pH Calibration:

    • To convert fluorescence intensity ratios to pH values, a calibration curve must be generated.

    • Treat a separate set of dye-loaded cells with pH calibration buffers, each containing the ionophore nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.

    • Measure the fluorescence ratio for each known pH value.

    • Plot the fluorescence ratio against the pH to generate a standard curve.

  • Data Analysis:

    • Calculate the fluorescence ratios for the experimental samples.

    • Determine the lysosomal pH of the control and concanamycin-treated cells by interpolating their fluorescence ratios on the calibration curve.

Protocol 2: Assessment of Autophagic Flux using LC3 Turnover Assay

Objective: To measure autophagic flux by inhibiting the degradation of autophagosomes with concanamycin.

Materials:

  • Cultured cells (e.g., cells stably expressing GFP-LC3, or any standard cell line)

  • Culture plates/dishes

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) to induce autophagy

  • Concanamycin A (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in culture dishes and grow to 70-80% confluency.

  • Experimental Setup: Set up the following treatment groups:

    • Control (cells in complete medium)

    • Autophagy induction (e.g., starvation medium)

    • Concanamycin A alone (in complete medium)

    • Autophagy induction + Concanamycin A

  • Treatment:

    • For autophagy induction, replace the complete medium with starvation medium.

    • Add Concanamycin A (e.g., 50-100 nM) to the respective dishes. The incubation time is typically 2-4 hours.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against LC3. LC3-I is the cytosolic form, and LC3-II is the lipidated, autophagosome-associated form.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-II (and LC3-I if desired). Normalize the LC3-II levels to a loading control (e.g., β-actin or GAPDH).

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without concanamycin. A significant increase in LC3-II in the presence of concanamycin indicates active autophagic flux.

Visualizations

V_ATPase_Inhibition cluster_organelle Organelle Lumen (Acidic pH) cluster_membrane Organelle Membrane H+ H+ V_ATPase V-ATPase V1 V0 V_ATPase:v0->H+ ADP_Pi ADP_Pi V_ATPase:v1->ADP_Pi ATP ATP ATP->V_ATPase:v1 Energy Concanamycin_E Concanamycin Concanamycin_E->V_ATPase:v0 Inhibition Cytosol Cytosol Cytosol->V_ATPase:v0 Proton Translocation

Caption: Mechanism of V-ATPase and its inhibition by Concanamycin.

pH_Measurement_Workflow A 1. Seed Cells in glass-bottom dish B 2. Treat with this compound (and vehicle control) A->B C 3. Load with pH-sensitive fluorescent dye B->C D 4. Wash and add imaging buffer C->D E 5. Acquire Images/ Fluorescence Data D->E G 7. Analyze Data: Convert fluorescence ratio to pH E->G F 6. Generate pH Calibration Curve (using Nigericin) F->G Calibrate

Caption: Experimental workflow for measuring organellar pH.

Autophagy_Flux cluster_pathway Autophagy Pathway Initiation Initiation Autophagosome Autophagosome (LC3-II positive) Initiation->Autophagosome Elongation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Degradation_Products Degradation Products Autolysosome->Degradation_Products Lysosome Lysosome (Acidic) Lysosome->Autophagosome Concanamycin Concanamycin Concanamycin->Autolysosome Inhibits Degradation Concanamycin->Lysosome Blocks Acidification

References

Application Notes and Protocols: In Vitro Assays for Measuring Concanamycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Concanamycins are a group of macrolide antibiotics known as potent and highly specific inhibitors of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, such as lysosomes, endosomes, and Golgi-derived vesicles in eukaryotic cells.[1][3] This acidification is critical for a wide range of cellular processes, including protein degradation, receptor recycling, and signaling.

The most extensively studied member of this family is Concanamycin (B1236758) A (CMA). It exerts its inhibitory effect by binding specifically to the V₀ subunit c of the V-ATPase complex, which is the proton-translocating portion of the enzyme.[4][5] This action blocks proton transport, leading to a disruption of the pH gradient across organellar membranes.[5][6] Due to this specific mechanism, Concanamycins are invaluable tools in cell biology research to study the physiological roles of V-ATPases.[2] They are widely used to investigate processes like autophagy, apoptosis, and cell migration.[3][7]

These application notes provide detailed protocols for several key in vitro assays designed to measure the biological activity of Concanamycins, using Concanamycin A as the representative compound. The assays range from direct enzymatic inhibition to cell-based functional readouts.

V-ATPase Activity Assay (Biochemical)

This assay directly measures the inhibitory effect of Concanamycin on the hydrolytic activity of V-ATPase in isolated membrane fractions. The principle is to quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the enzyme.

Protocol:

  • Preparation of V-ATPase Rich Vesicles:

    • Isolate membrane vesicles from a source rich in V-ATPase (e.g., yeast vacuoles, chromaffin granules, or insect midgut membranes).[2][4]

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform differential centrifugation to enrich for the desired membrane fraction.

    • Resuspend the final membrane pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • ATPase Reaction:

    • Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl₂, 50 mM KCl).

    • In a 96-well microplate, add the following to each well:

      • Reaction Buffer.

      • V-ATPase rich vesicles (typically 5-10 µg of protein).

      • Varying concentrations of Concanamycin (e.g., 0.1 nM to 1 µM) dissolved in a suitable solvent like DMSO. Include a solvent-only control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind.

  • Initiation and Termination:

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1% SDS).

  • Phosphate Detection:

    • Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

    • Add the malachite green reagent to each well, incubate for 20 minutes at room temperature, and measure the absorbance at ~620 nm.

    • Generate a standard curve using known concentrations of phosphate to calculate the amount of Pi released.

  • Data Analysis:

    • Calculate the percentage of V-ATPase inhibition for each Concanamycin concentration relative to the solvent control.

    • Plot the inhibition percentage against the logarithm of the Concanamycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

CompoundTarget EnzymeIC₅₀ ValueSource OrganismReference
Concanamycin AV-type H+-ATPase~9.2 nMYeast
Concanamycin AV-type H+-ATPase~10 nMManduca sexta[4]

Lysosomal Acidification Assay (Cell-Based)

This cell-based functional assay measures Concanamycin's ability to inhibit V-ATPase in living cells by monitoring the pH of acidic organelles like lysosomes. It commonly employs pH-sensitive fluorescent dyes.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., HeLa, HCT-116, or RAW 264.7 macrophages) in a 96-well, black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Prepare serial dilutions of Concanamycin in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of Concanamycin (e.g., 1 nM to 10 µM). Include a solvent control (DMSO).

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Fluorescent Staining:

    • Prepare a working solution of a pH-sensitive dye such as LysoTracker Red DND-99 or Acridine Orange in pre-warmed, serum-free medium.

    • Remove the drug-containing medium and wash the cells once with PBS.

    • Add the dye solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Measurement and Analysis:

    • Remove the dye solution and replace it with fresh PBS or phenol (B47542) red-free medium.

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths (e.g., ~577/590 nm for LysoTracker Red).

    • A decrease in fluorescence intensity corresponds to an increase in lysosomal pH (alkalinization) due to V-ATPase inhibition.

    • Calculate the EC₅₀ value by plotting the change in fluorescence against the log of the Concanamycin concentration.

G cluster_workflow Lysosomal Acidification Assay Workflow A Plate cells in 96-well plate and allow adherence B Treat cells with varying concentrations of Concanamycin A->B C Incubate for 1-4 hours B->C D Stain cells with a pH-sensitive fluorescent dye C->D E Measure fluorescence intensity (e.g., plate reader, microscopy) D->E F Analyze data and calculate EC50 E->F

Workflow for the cell-based lysosomal acidification assay.

Cytotoxicity and Cell Proliferation Assays (Cell-Based)

Long-term inhibition of V-ATPase by Concanamycin often leads to cytotoxicity and reduced cell proliferation.[7] These effects can be quantified using various standard in vitro assays.

Protocol (MTT/CCK-8 Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Incubation:

    • Treat cells with a range of Concanamycin concentrations (e.g., 0.1 nM to 1 µM).

    • Incubate for an extended period, typically 24 to 72 hours, to observe effects on viability and proliferation.[7]

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the crystals with a solubilization solution (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.

    • For CCK-8 Assay: Add Cell Counting Kit-8 reagent to each well and incubate for 1-3 hours. The viable cells will reduce WST-8 to a water-soluble orange formazan dye. Measure the absorbance at ~450 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the solvent-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the Concanamycin concentration.

Quantitative Data Summary

Cell LineAssay TypeTreatment TimeIC₅₀ / EffectReference
Various Cell LinesCytotoxicity-Exhibits cytotoxicity
HUVECProliferation48 hoursSignificant inhibition at 1-10 nM[7]
LNCaP, C4-2BInvasion-80% reduction at nanomolar concentrations[5]
CD8+ CTL CloneCell Viability (MTT)24 hoursSignificant decrease with 100 nM CMA[8]

Mechanism of Action and Downstream Effects

Concanamycin's specific inhibition of V-ATPase provides a powerful tool to dissect cellular pathways dependent on acidification. A key example is its use in immunology to differentiate between cell-killing mechanisms of cytotoxic T lymphocytes (CTLs).

G cluster_moa Concanamycin E Mechanism of Action Concanamycin This compound V0 V₀ Subunit c Concanamycin->V0 Binds and Inhibits VATPase V-ATPase Proton Pump Proton H⁺ Organelle Organelle Lumen (e.g., Lysosome) Cytosol Cytosol ADP ADP + Pi VATPase->ADP Proton->Organelle Proton Transport ATP ATP ATP->VATPase

Concanamycin binds the V₀ subunit of V-ATPase, blocking proton transport.

Specialized Application: Inhibition of Perforin-Mediated Cytotoxicity

CTLs and Natural Killer (NK) cells use two primary methods to kill target cells: the Fas/FasL pathway and the perforin (B1180081)/granzyme pathway. The latter requires the release of cytotoxic granules, which are acidic vesicles whose pH is maintained by V-ATPase. Concanamycin inhibits the acidification of these granules, leading to the degradation of perforin and a block in this killing pathway, without affecting Fas-based cytotoxicity.[9][10]

Protocol: CTL Cytotoxicity Assay

  • Effector and Target Cell Preparation:

    • Culture CTLs or NK cells (effectors) under appropriate conditions.

    • Label target cells (e.g., tumor cells like MCF-7) with a fluorescent dye (e.g., Cell Proliferation Dye eFluor 670) or a radioactive label (e.g., ⁵¹Cr).[10]

  • Inhibitor Pre-treatment:

    • Pre-treat the effector cells with Concanamycin (e.g., 10-100 nM) for 1-2 hours. This step specifically inhibits the perforin pathway.[10][11]

  • Co-culture:

    • Wash the pre-treated effector cells to remove excess inhibitor.

    • Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.

    • Incubate for 4-16 hours.

  • Cytotoxicity Measurement:

    • Fluorescence Method: After incubation, add a viability dye like 7-AAD or Propidium Iodide, which only enters dead cells. Analyze the cell population by flow cytometry. The percentage of target cells (identified by their initial label) that are also positive for the viability dye represents the level of killing.[10]

    • Radioisotope Release Method: Centrifuge the plate and collect the supernatant. Measure the amount of released ⁵¹Cr in the supernatant using a gamma counter.

  • Analysis:

    • Compare the percentage of specific lysis in Concanamycin-treated samples to untreated controls. A significant reduction in killing indicates a reliance on the perforin-based pathway.

G cluster_pathway Inhibition of Perforin-Mediated Cytotoxicity CTL Cytotoxic T-Cell (CTL) Granule Lytic Granule (Acidic pH) CTL->Granule Contains Perforin_Active Active Perforin Granule->Perforin_Active Maintains Target_Cell Target Cell Perforin_Active->Target_Cell Released towards Lysis Cell Lysis Target_Cell->Lysis Concanamycin Concanamycin VATPase V-ATPase Concanamycin->VATPase VATPase->Granule Acidifies Granule_Neutral Lytic Granule (Neutral pH) VATPase->Granule_Neutral Inhibited Acidification Perforin_Degraded Degraded Perforin Granule_Neutral->Perforin_Degraded Leads to

Concanamycin inhibits V-ATPase, neutralizing lytic granules and degrading perforin.

References

Troubleshooting & Optimization

Concanamycin E solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and stability of Concanamycin (B1236758) E in Dimethyl Sulfoxide (DMSO).

Disclaimer

Direct solubility and stability data for Concanamycin E are limited. The information provided is primarily based on data for Concanamycin A, a closely related macrolide from the same family. These guidelines should be considered a starting point, and it is recommended to perform small-scale solubility and stability tests for your specific batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound, like other members of the concanamycin family, is soluble in several organic solvents, with DMSO being the most common choice for preparing stock solutions for in vitro experiments.[1][2]

Q2: What is the expected solubility of this compound in DMSO?

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, add the appropriate volume of high-purity, anhydrous DMSO to your vial of this compound. Vortex briefly to mix. If the compound does not fully dissolve, refer to the troubleshooting guide below for techniques to improve solubility.

Q4: How should I store the this compound stock solution in DMSO?

A4: DMSO stock solutions of Concanamycin A have been shown to be stable for at least one year when stored at -20°C.[2] For long-term storage, some suppliers recommend -80°C for up to 6 months. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]

Q5: My this compound precipitated out of the DMSO solution upon storage. What could be the cause?

A5: Precipitation can occur for a few reasons. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. Alternatively, the compound may have been stored at a concentration above its solubility limit at that specific temperature.

Q6: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, add the DMSO stock solution to the aqueous buffer/medium slowly while vortexing or stirring. It is also recommended to use a stepwise dilution process and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

Issue 1: this compound powder does not fully dissolve in DMSO at room temperature.
Possible Cause Suggested Solution
Incomplete Dissolution The compound may require additional energy to fully dissolve.
Supersaturated Solution The concentration may be too high for the given volume of DMSO.
Poor Quality DMSO DMSO may have absorbed water, reducing its solvating power.

Troubleshooting Workflow

G cluster_0 Initial Dissolution cluster_1 Troubleshooting Steps cluster_2 Resolution Start Add Anhydrous DMSO to this compound Vial Vortex Vortex at Room Temperature Start->Vortex Check Visually Inspect for Undissolved Particles Vortex->Check Warm Gently warm solution to 37°C for 10 min Check->Warm Particles Present Sonicate Sonicate in a water bath for 5-15 min Check->Sonicate Particles Present Success Compound Dissolved Proceed with Experiment Check->Success Fully Dissolved Check2 Inspect Solution Warm->Check2 Check3 Inspect Solution Sonicate->Check3 Check2->Success Fully Dissolved Failure Consider Lowering Concentration or Using Fresh DMSO Check2->Failure Particles Still Present Check3->Success Fully Dissolved Check3->Failure Particles Still Present

A workflow for troubleshooting this compound dissolution in DMSO.

Quantitative Data Summary

The following tables summarize the available data for Concanamycin A, which can be used as a reference for this compound.

Table 1: Solubility of Concanamycin A
Solvent Concentration Molar Equivalent Source
DMSO≥ 10 mg/mL~11.55 mMMedChemExpress
DMSOSolubleNot specifiedR&D Systems
Table 2: Storage and Stability of Concanamycin A in DMSO
Storage Temp. Duration Source
-20°CAt least 1 yearSigma-Aldrich
-20°CUp to several monthsAPExBIO
-20°C1 monthMedChemExpress
-80°C6 monthsMedChemExpress

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (assume MW ~850-900 g/mol , use exact MW from supplier)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • 37°C water bath or heating block (optional)

Procedure:

  • Pre-warm the vial of this compound to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (assuming MW 866.09 g/mol for Concanamycin A):

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 866.09 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 115.5 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the compound is dissolved.

  • Inspect the solution visually against a light source. If undissolved particles remain, proceed to step 6.

  • Troubleshoot (if necessary):

    • Gentle Heating: Place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

    • Sonication: Place the vial in an ultrasonic water bath for 5-15 minutes.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Signaling Pathway

This compound is a specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase). This pump is crucial for acidifying intracellular organelles like lysosomes and endosomes. Inhibition of V-ATPase disrupts these pH gradients, leading to a cascade of downstream effects.

G cluster_0 Cellular Processes ConE This compound VATPase V-ATPase (Proton Pump) ConE->VATPase Inhibits pH_grad Disruption of Proton Gradient VATPase->pH_grad Leads to EndoLyso Inhibition of Endosome & Lysosome Acidification pH_grad->EndoLyso Autophagy Blockade of Autophagic Flux EndoLyso->Autophagy Trafficking Impaired Protein Trafficking & Sorting EndoLyso->Trafficking Apoptosis Induction of Apoptosis Autophagy->Apoptosis Trafficking->Apoptosis

The inhibitory effect of this compound on the V-ATPase signaling pathway.

References

Technical Support Center: Optimizing Concanamycin E for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Concanamycin E in long-term experiments.

Disclaimer: The majority of published research has been conducted on Concanamycin A, a close structural analog of this compound. The following guidelines are based on the properties of Concanamycin A and should be adapted and optimized for your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound prevents this acidification, which can disrupt various cellular processes including protein degradation, autophagy, and receptor recycling.

2. What is a good starting concentration for my experiments?

A review of the literature suggests that effective concentrations of Concanamycin A are in the low nanomolar (nM) range. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A starting point for such a curve could be a range from 1 nM to 100 nM.

3. How can I determine the optimal, non-toxic concentration for long-term experiments?

For long-term studies, it is crucial to use a concentration that effectively inhibits the target without causing significant cell death. To determine this, a long-term cytotoxicity assay is recommended.

  • Initial Dose-Response: First, perform a short-term (e.g., 24-48 hours) dose-response experiment to identify a broad effective range.

  • Long-Term Viability: Next, treat your cells with a narrower range of concentrations for the intended duration of your experiment (e.g., 72 hours, 96 hours, or longer). Monitor cell viability at regular intervals. The optimal concentration will be the highest dose that achieves the desired biological effect with minimal impact on cell viability over time.

4. What are the signs of cytotoxicity with this compound?

Cytotoxicity can manifest as:

  • Changes in cell morphology (e.g., rounding, detachment from the culture plate).

  • A decrease in cell proliferation or cell death.[2]

  • Nuclear fragmentation, a hallmark of late apoptosis.[2]

One study on Concanamycin A showed that at concentrations of 3 nM and 10 nM, a significant increase in cell death was observed after 48 hours of treatment, but not after 24 hours. This highlights the importance of assessing cytotoxicity over the full time course of your planned experiment.

5. How do I prepare and store this compound?

This compound is typically soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect at expected concentrations. - Cell line may be less sensitive. - Inactive this compound. - Insufficient incubation time.- Perform a dose-response experiment with a wider concentration range. - Ensure proper storage and handling of the compound. - Extend the incubation time.
High levels of cell death even at low concentrations. - Cell line is highly sensitive. - Incorrect stock solution concentration. - Extended exposure is causing cumulative toxicity.- Use a lower concentration range in your dose-response experiments. - Verify the concentration of your stock solution. - Perform a time-course experiment to determine the maximum tolerable exposure time.
Inconsistent results between experiments. - Variation in cell density at the time of treatment. - Inconsistent this compound concentration. - Differences in cell passage number.- Ensure consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Use cells within a consistent range of passage numbers.

Data Presentation

Table 1: Effective Concentrations of Concanamycin A in Various Cell Lines

Cell LineConcentrationObserved EffectReference
HMEC-11 - 10 nMInhibition of proliferation, G2/M cell cycle arrest after 48h
Tobacco Hornworm Midgut Cells10 nM50% inhibition of V-ATPase
Yeast9.2 nM (IC50)Inhibition of V-type H+-ATPase

Table 2: Time-Dependent Cytotoxicity of Concanamycin A in HMEC-1 Cells

Concentration24 hours48 hours
1 nMNo significant increase in cell deathNo significant increase in cell death
3 nMNo significant increase in cell deathIncreased cell death
10 nMNo significant increase in cell deathIncreased cell death
(Data summarized from a study on HMEC-1 cells)

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol helps to establish a dose-response curve and determine the IC50 value, as well as identify non-toxic concentrations for long-term experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.

  • Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 and identify the concentration range with minimal cytotoxicity.

Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II

This protocol measures the turnover of autophagosomes, providing a more accurate assessment of autophagy than just measuring LC3-II levels at a single time point.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3B

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. For the last 2-4 hours of the treatment, add a lysosomal inhibitor to a subset of the wells. Include the following controls: untreated cells, cells treated with the lysosomal inhibitor alone, and cells treated with this compound alone.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST. d. Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to control cells indicates an increase in autophagic flux.

Mandatory Visualizations

G cluster_membrane Lysosomal Membrane V_ATPase V-ATPase Protons_in H+ (Lumen) V_ATPase->Protons_in Protons_out H+ (Cytosol) Protons_out->V_ATPase Transport Acidification Lysosomal Acidification Protons_in->Acidification ConcanamycinE This compound ConcanamycinE->V_ATPase Inhibition Autophagy Autophagic Degradation Acidification->Autophagy

Caption: Signaling pathway of this compound-mediated V-ATPase inhibition.

G cluster_planning Phase 1: Determine Working Concentration cluster_optimization Phase 2: Long-Term Optimization cluster_experiment Phase 3: Long-Term Experiment A Select Cell Line and Seeding Density B Perform Dose-Response (e.g., 1-100 nM) for 24-48h A->B C Assess Cytotoxicity (MTT, etc.) B->C D Determine Initial IC50 and Non-Toxic Range C->D E Select Concentrations Below IC50 D->E Proceed with non-toxic concentrations F Treat Cells for Intended Long-Term Duration (e.g., >72h) E->F G Monitor Viability and Biological Effect at Multiple Time Points F->G H Select Optimal Concentration G->H I Perform Experiment Using Optimized Concentration H->I Use optimized conditions J Monitor Autophagy Flux or Other Endpoints I->J

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Concanamycin E Cytotoxicity in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Concanamycin (B1236758) E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Concanamycin E that leads to cytotoxicity?

A1: this compound is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes such as autophagy and protein degradation, ultimately leading to apoptosis or other forms of cell death.

Q2: How does this compound affect autophagy?

A2: this compound inhibits the fusion of autophagosomes with lysosomes by neutralizing the acidic environment of the lysosome.[1] This blockage of the autophagic flux leads to an accumulation of autophagosomes within the cell.[2][3] While autophagy is typically a survival mechanism, its disruption by this compound can contribute to cell death.

Q3: Does this compound induce apoptosis?

A3: Yes, studies have shown that this compound and its analogs can induce apoptosis in various cell lines.[3] The induction of apoptosis is a significant contributor to its cytotoxic effects. This process is often characterized by DNA fragmentation and nuclear condensation.[3]

Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the possible reasons?

A4: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.

  • Cell Density: The initial seeding density of your cells can significantly impact the results. It is crucial to optimize and maintain a consistent cell number across experiments.

  • Compound Stability: Ensure proper storage and handling of your this compound stock solutions to prevent degradation. Solutions in DMSO are generally stable for an extended period when stored at -20°C.[4]

  • Assay Type: The choice of cytotoxicity assay (e.g., MTT, LDH) can influence the IC50 value as they measure different cellular endpoints (metabolic activity vs. membrane integrity).

  • Incubation Time: The duration of exposure to this compound will affect the observed cytotoxicity.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

Problem: You are not observing the expected dose-dependent decrease in cell viability, or you see an unusually high viability even at high concentrations of this compound.

Possible Causes and Solutions:

  • Cause 1: Sub-optimal Assay Conditions.

    • Solution: Ensure that your cell seeding density is within the linear range of the assay. Run a preliminary experiment to determine the optimal cell number for your specific cell line and plate format. Also, verify that the incubation time with the assay reagent (e.g., MTT, LDH substrate) is sufficient for signal development.[5]

  • Cause 2: this compound Degradation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Cause 3: Cell Resistance.

    • Solution: The cell line you are using may have intrinsic or acquired resistance to V-ATPase inhibitors. Consider using a different cell line known to be sensitive to this compound or investigate the expression levels of V-ATPase subunits in your cells.

Guide 2: High Background Signal in Control Wells

Problem: Your negative control (vehicle-treated) or blank (media only) wells show a high background signal, interfering with the accuracy of your results.

Possible Causes and Solutions:

  • Cause 1: Contamination.

    • Solution: Regularly check your cell cultures for microbial contamination (bacteria, yeast, mycoplasma). Use sterile techniques throughout your experimental setup.[5]

  • Cause 2: Assay Reagent Interference.

    • Solution: Some components in the culture medium, such as phenol (B47542) red, can interfere with colorimetric assays. If possible, use a phenol red-free medium during the assay. Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay chemistry.

Data Presentation

Cytotoxicity of Concanamycin A (a close analog of this compound) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
MCF-7 Breast Adenocarcinoma> 1000MTT
A549 Lung Carcinoma0.7 ± 0.2Not Specified
HeLa Cervical Carcinoma1.2 ± 0.1Not Specified
HT-29 Colon Adenocarcinoma1.8Crystal Violet

Note: Data for this compound is limited in publicly available literature. The table above presents data for Concanamycin A, which shares the same mechanism of action and is often used as a reference. The specific IC50 values for this compound may vary.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for Desired Time C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate Cell Viability / IC50 F->G

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Cell Death

G ConcanamycinE This compound VATPase V-ATPase ConcanamycinE->VATPase Inhibits Lysosome Lysosomal Acidification VATPase->Lysosome Maintains Apoptosis Apoptosis VATPase->Apoptosis Inhibition Induces Autophagy Autophagosome- Lysosome Fusion Lysosome->Autophagy Required for CellDeath Cell Death Autophagy->CellDeath Leads to Apoptosis->CellDeath

References

Technical Support Center: Interpreting Unexpected Phenotypes with Concanamycin E Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Concanamycin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1]. V-ATPases are proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes, as well as the extracellular space in certain cell types. By inhibiting V-ATPase, this compound disrupts these pH gradients, leading to a cascade of downstream effects on cellular processes.

Q2: I'm observing a decrease in cell viability with this compound, but the classic signs of apoptosis are absent. What other forms of cell death could be occurring?

While this compound can induce apoptosis in some cell lines, it's crucial to consider other cell death mechanisms. Inhibition of V-ATPase can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, triggering a form of programmed cell death that may not involve the typical apoptotic markers. Additionally, prolonged disruption of autophagy and cellular homeostasis can lead to necrotic cell death. It is also important to note that in some cell types, like activated CD8+ CTLs, this compound can induce a rapid, non-apoptotic cell death[2].

Q3: My results for autophagy flux are inconclusive after this compound treatment. Am I using it correctly?

This compound is a late-stage autophagy inhibitor. It prevents the fusion of autophagosomes with lysosomes by inhibiting lysosomal acidification. Therefore, you should observe an accumulation of autophagosomes, which can be measured by an increase in the LC3-II protein. If you are not seeing this accumulation, consider the following:

  • Low Basal Autophagy: The cell line you are using may have a low basal level of autophagy. Try inducing autophagy with a known stimulus (e.g., starvation or rapamycin) before adding this compound.

  • Incorrect Timing or Concentration: Ensure you are using an appropriate concentration and treatment time for your specific cell line. A time-course and dose-response experiment is recommended.

  • Antibody Issues: Verify the quality and specificity of your LC3 antibody.

Q4: I see conflicting cell viability results between my MTT assay and a direct cell counting method. Why is this happening?

This is a common issue when working with compounds that affect cellular metabolism. The MTT assay measures mitochondrial reductase activity, which is an indirect measure of cell viability. This compound, by disrupting cellular pH and ion homeostasis, can affect mitochondrial function without necessarily causing immediate cell death. This can lead to an underestimation of cell viability in an MTT assay compared to a method that directly counts intact cells (e.g., trypan blue exclusion). It is always recommended to use multiple, complementary assays to assess cell viability.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability Despite V-ATPase Inhibition

Question: I've confirmed V-ATPase inhibition by measuring lysosomal pH, but my cells are not dying as expected. What could be the reason?

Answer: Several factors can contribute to this observation:

  • Cellular Resistance: Some cancer cell lines have intrinsic or acquired resistance to apoptosis and other forms of cell death. This can be due to the upregulation of anti-apoptotic proteins or the activation of pro-survival signaling pathways.

  • Protective Autophagy: In some contexts, the initial induction of autophagy in response to cellular stress can be a pro-survival mechanism. While this compound will eventually block this process, a transient pro-survival effect might be observed.

  • Off-Target Effects: While this compound is highly specific for V-ATPase, the possibility of off-target effects that promote cell survival cannot be entirely ruled out, especially at higher concentrations.

  • Experimental Context: The specific experimental conditions, such as the cell density and media composition, can influence the cellular response to V-ATPase inhibition.

Troubleshooting Workflow:

G Troubleshooting High Cell Viability start High cell viability observed q1 Is V-ATPase inhibition confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a single viability assay? a1_yes->q2 sol1 Confirm V-ATPase inhibition (e.g., Lysosomal pH assay) a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use multiple, complementary viability assays (e.g., Trypan Blue, Annexin V/PI staining) a2_yes->sol2 q3 Is the cell line known to be resistant to apoptosis? a2_no->q3 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Investigate alternative cell death pathways (e.g., necrosis, necroptosis) a3_yes->sol3 q4 Could protective autophagy be a factor? a3_no->q4 end_node Re-evaluate experimental design and consider alternative hypotheses sol3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Modulate autophagy with other reagents (e.g., 3-MA) in combination with this compound a4_yes->sol4 a4_no->end_node sol4->end_node

Caption: Troubleshooting Decision Tree for Unexpectedly High Cell Viability.

Issue 2: Inconsistent Autophagy Flux Measurements

Question: My Western blot for LC3-II shows variable and difficult-to-interpret results when assessing autophagy flux with this compound. How can I improve my assay?

Answer: Measuring autophagy flux requires careful optimization. Here are some key considerations:

  • Time Course: The accumulation of LC3-II is time-dependent. Perform a time-course experiment to determine the optimal duration of this compound treatment for your cells.

  • Lysate Preparation: Ensure complete cell lysis to solubilize all cellular proteins. Use a lysis buffer containing protease inhibitors to prevent LC3 degradation.

  • Gel Electrophoresis: Use a high-percentage polyacrylamide gel (e.g., 15%) or a gradient gel to achieve good separation between LC3-I and LC3-II.

  • Loading Control: Use a reliable loading control that is not affected by the experimental treatment.

  • Quantification: Densitometry should be performed on bands within the linear range of detection. It is crucial to subtract the LC3-II signal in the absence of the inhibitor from the signal in its presence to determine the actual flux[3].

Data Presentation

Table 1: IC50 Values of V-ATPase Inhibitors in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
Concanamycin ALNCaPProstate Cancer~10[4]
Concanamycin AC4-2BProstate Cancer~10[4]
Bafilomycin A1BEL-7402Hepatocellular Carcinoma200-800
Bafilomycin A1HO-8910Ovarian Cancer200-800
Bafilomycin A1HeLaCervical Cancer10-50
Bafilomycin A1NIH-3T3Fibroblast10-50
Bafilomycin A1PC12Pheochromocytoma10-50
Bafilomycin A1OCI-ly10Diffuse Large B-cell Lymphoma<5
Bafilomycin A1OCI-ly19Diffuse Large B-cell Lymphoma<5

Experimental Protocols

Protocol 1: Quantification of Autophagy Flux using LC3 Turnover Assay

This protocol describes a method to measure autophagy flux by quantifying the accumulation of LC3-II in the presence of this compound.

Materials:

  • Cell culture reagents

  • This compound (or Bafilomycin A1)

  • Autophagy inducer (e.g., rapamycin, or Earle's Balanced Salt Solution for starvation)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with your experimental compound or vehicle control.

  • In parallel, treat a set of wells with an autophagy inducer as a positive control.

  • For the last 2-4 hours of the treatment, add this compound (e.g., 100 nM) to half of the wells for each condition. The other half will serve as the "no inhibitor" control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using an antibody against LC3.

  • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

  • Calculate the autophagy flux by subtracting the LC3-II/loading control ratio in the absence of this compound from the ratio in the presence of this compound.

Experimental Workflow:

G Autophagy Flux Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis p1 Seed cells p2 Allow adherence p1->p2 t1 Add experimental compound and controls p2->t1 t2 Add this compound (last 2-4 hours) t1->t2 a1 Cell lysis t2->a1 a2 Protein quantification a1->a2 a3 SDS-PAGE & Western Blot (anti-LC3) a2->a3 a4 Densitometry a3->a4 a5 Calculate Autophagy Flux a4->a5

Caption: Workflow for Quantifying Autophagy Flux.

Protocol 2: Measurement of Lysosomal pH

This protocol describes a ratiometric fluorescence-based method to measure lysosomal pH using a pH-sensitive dye like LysoSensor™ Yellow/Blue DND-160.

Materials:

  • Live-cell imaging microscope with appropriate filter sets

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging buffer (e.g., HBSS)

  • Calibration buffers of known pH (ranging from 4.0 to 7.5)

  • Nigericin (B1684572) and Monensin (ionophores)

Procedure:

  • Standard Curve Generation:

    • Prepare a series of calibration buffers with known pH values.

    • Add LysoSensor™ dye to each buffer.

    • Measure the fluorescence intensity at two different emission wavelengths.

    • Plot the ratio of the two fluorescence intensities against the pH to generate a standard curve.

  • Cell Staining and Imaging:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Treat cells with this compound or vehicle control for the desired time.

    • Incubate cells with LysoSensor™ dye according to the manufacturer's instructions.

    • Wash the cells with imaging buffer.

    • Acquire fluorescence images at the two emission wavelengths.

  • In Situ Calibration:

    • After imaging, incubate the cells with a high potassium buffer containing nigericin and monensin.

    • Sequentially perfuse the cells with calibration buffers of known pH and acquire images at each pH.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to lysosomes.

    • Calculate the ratio of fluorescence intensities for each ROI.

    • Determine the lysosomal pH by interpolating the fluorescence ratio on the standard curve.

Mandatory Visualizations

Signaling Pathways

This compound and the mTOR Signaling Pathway

This compound, by inhibiting V-ATPase, disrupts lysosomal function, which is crucial for the activation of the mTORC1 signaling pathway by amino acids.

G This compound Effect on mTOR Signaling cluster_lysosome Lysosome VATPase V-ATPase Ragulator Ragulator VATPase->Ragulator activates Rag Rag GTPase Ragulator->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream phosphorylates ConcanamycinE This compound ConcanamycinE->VATPase inhibits AminoAcids Amino Acids AminoAcids->Rag activate CellGrowth Cell Growth & Proliferation Downstream->CellGrowth promotes

Caption: this compound inhibits mTORC1 signaling by disrupting V-ATPase function.

This compound and Apoptosis Induction

Inhibition of V-ATPase by this compound can lead to the induction of apoptosis through various mechanisms, including the disruption of cellular homeostasis and the activation of stress-response pathways.

G This compound and Apoptosis ConcanamycinE This compound VATPase V-ATPase ConcanamycinE->VATPase inhibits LysosomalpH ↑ Lysosomal pH VATPase->LysosomalpH CellularStress Cellular Stress (e.g., ER stress, ROS) LysosomalpH->CellularStress induces Bcl2 Bcl-2 Family (Pro-apoptotic activation) CellularStress->Bcl2 activates Mitochondria Mitochondria Bcl2->Mitochondria acts on CytochromeC Cytochrome c release Mitochondria->CytochromeC releases Caspases Caspase Activation (e.g., Caspase-9, -3) CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Simplified pathway of this compound-induced apoptosis.

References

Mitigating autofluorescence when imaging Concanamycin E treated cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Concanamycin E in their experiments. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) related to mitigating autofluorescence when imaging cells treated with this potent V-ATPase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause imaging issues?

A1: this compound is a macrolide antibiotic and a highly potent inhibitor of vacuolar-type H+-ATPase (V-ATPase) with a reported IC50 of 0.038 nM. By inhibiting V-ATPase, this compound disrupts the acidification of intracellular organelles like lysosomes and endosomes. This interference with fundamental cellular processes, such as protein trafficking and degradation, can lead to significant cellular stress. While there is no direct evidence that this compound itself is fluorescent, the cellular stress it induces is a common cause of increased autofluorescence, which can mask the specific signals in your fluorescence imaging experiments.

Q2: What are the primary sources of autofluorescence in this compound-treated cells?

A2: The observed increase in background fluorescence can stem from several sources:

  • Cellular Stress: Inhibition of V-ATPase disrupts cellular homeostasis, which can lead to an accumulation of endogenous fluorophores.

  • Metabolic Changes: V-ATPase activity is linked to cellular metabolism. Its inhibition can alter the levels of metabolic cofactors like NADH and flavins (FAD), which are naturally fluorescent.

  • Lipofuscin Accumulation: Cellular stress and impaired lysosomal degradation can lead to the buildup of lipofuscin, a highly fluorescent aggregate of oxidized proteins and lipids.

  • Aldehyde Fixation: The use of fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent artifacts by cross-linking proteins.

Q3: How can I determine if this compound itself is contributing to the fluorescence in my images?

A3: To ascertain if the drug itself is fluorescent under your experimental conditions, you should include a crucial control:

  • Unstained, this compound-treated cells: Image these cells using the same settings as your fully stained samples. Any signal detected in your channels of interest in this control group can be attributed to either the intrinsic fluorescence of the drug or the cellular response to the treatment.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your imaging experiments with this compound.

Problem 1: High background fluorescence obscuring the specific signal.

  • Possible Cause: Increased cellular autofluorescence due to this compound-induced stress or the fixation process.

  • Solutions:

    • Optimize Fixation Protocol: Aldehyde-based fixatives are a common source of autofluorescence. Consider the following adjustments:

      • Reduce Fixation Time: Use the minimum fixation time required to preserve cell morphology.

      • Use a Different Fixative: Test alternative fixatives like ice-cold methanol (B129727) or ethanol (B145695), which may induce less autofluorescence.

      • Quench Aldehyde-Induced Autofluorescence: Treat with Sodium Borohydride after fixation.

    • Employ Chemical Quenching Agents: Several reagents can be used to reduce autofluorescence from various sources.

      • Sodium Borohydride (NaBH₄): Primarily reduces autofluorescence caused by aldehyde fixation.

      • Sudan Black B (SBB): Effective at quenching lipofuscin-related autofluorescence. Note that SBB can introduce its own background in the far-red channel.

      • Commercial Quenching Kits: Reagents like Vector® TrueVIEW™ Autofluorescence Quenching Kit are designed to reduce autofluorescence from multiple sources including aldehyde fixation, red blood cells, collagen, and elastin.[1]

    • Choose Fluorophores Wisely: Shift your detection to spectral regions with lower autofluorescence.

      • Use Far-Red or Near-Infrared Dyes: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum. Using fluorophores that excite and emit in the far-red (e.g., Alexa Fluor 647, Cy5) or near-infrared range can significantly improve the signal-to-noise ratio.

Experimental Workflow for Mitigating Autofluorescence

cluster_prep Sample Preparation cluster_quench Autofluorescence Quenching (Optional) cluster_imaging Imaging & Analysis start This compound Treated Cells fixation Fixation start->fixation perm Permeabilization fixation->perm blocking Blocking perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab quench_choice Choose Quenching Method secondary_ab->quench_choice If high background is anticipated mount Mounting secondary_ab->mount If background is low nabh4 Sodium Borohydride quench_choice->nabh4 sbb Sudan Black B quench_choice->sbb comm_kit Commercial Kit (e.g., TrueVIEW™) quench_choice->comm_kit nabh4->mount sbb->mount comm_kit->mount acquire Image Acquisition mount->acquire analysis Image Analysis acquire->analysis

Caption: Experimental workflow for immunofluorescence with optional autofluorescence quenching steps.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.[2]

  • Fixation and Permeabilization: Perform your standard cell fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100 in PBS).

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Preparation of NaBH₄ Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: Incubate the cells with the NaBH₄ solution for 20 minutes at room temperature.

  • Washing: Wash the cells thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.

  • Staining: Proceed with your standard blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Staining

This method is particularly useful for quenching autofluorescence from lipofuscin.[3]

  • Immunofluorescence Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Rehydration to Ethanol: If your samples are in an aqueous buffer, perform a graded ethanol dehydration up to 70% ethanol.

  • Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and filter it through a 0.2 µm filter to remove undissolved particles.

  • Incubation: Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing: Wash the slides extensively with PBS or your preferred washing buffer until no more color leaches from the sections.

  • Mounting: Mount the coverslips with an appropriate mounting medium.

Protocol 3: Commercial Quenching Kit (Vector® TrueVIEW™)

Follow the manufacturer's instructions for optimal results. A general outline is provided below.[1][4]

  • Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol.

  • Reagent Preparation: Prepare the TrueVIEW™ quenching solution by mixing the provided reagents according to the product manual.

  • Incubation: Add the quenching solution to your samples and incubate for 2-5 minutes at room temperature.

  • Washing: Wash the samples with PBS.

  • Mounting: Mount with an appropriate mounting medium, preferably one recommended by the kit manufacturer.

Quantitative Data Summary

The effectiveness of different quenching methods can vary depending on the tissue or cell type and the source of autofluorescence. The following table summarizes reported quenching efficiencies.

Quenching AgentTarget Autofluorescence SourceReported Quenching EfficiencyReference(s)
Sodium Borohydride Aldehyde-inducedMarked reduction
Sudan Black B Lipofuscin, Aldehyde-induced65-95%
Vector® TrueVIEW™ Aldehyde-induced, Collagen, Elastin, Red Blood CellsSignificant reduction

Signaling Pathway Visualization

This compound, as a V-ATPase inhibitor, impacts several key cellular signaling pathways. V-ATPase is crucial for the function of lysosomes and endosomes, which are central to processes like autophagy and receptor-mediated signaling. The diagram below illustrates the central role of V-ATPase and the consequences of its inhibition.

V_ATPase_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target & Direct Effect cluster_downstream Downstream Cellular Consequences concanamycin_e This compound v_atpase V-ATPase concanamycin_e->v_atpase Inhibits proton_pumping H+ Pumping into Lysosome/Endosome v_atpase->proton_pumping Drives acidification Lysosomal/Endosomal Acidification proton_pumping->acidification autophagy Impaired Autophagic Flux acidification->autophagy Required for endocytosis Disrupted Endocytosis & Receptor Trafficking acidification->endocytosis Required for cellular_stress Increased Cellular Stress autophagy->cellular_stress Leads to endocytosis->cellular_stress Leads to apoptosis Potential Apoptosis cellular_stress->apoptosis autofluorescence Increased Autofluorescence cellular_stress->autofluorescence

Caption: The inhibitory effect of this compound on V-ATPase and its downstream cellular consequences.

References

Concanamycin E vehicle control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Concanamycin E. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for this compound?

A1: The recommended vehicle control for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is typically dissolved in DMSO to create a stock solution. For your experiments, it is crucial to treat a parallel set of cells or samples with the same final concentration of DMSO as is present in your this compound-treated samples. This ensures that any observed effects are due to the compound itself and not the solvent.[1]

Q2: At what concentration should I use the DMSO vehicle control?

A2: The DMSO concentration in your vehicle control should be identical to the final concentration of DMSO in your experimental wells or tubes. For example, if you dilute your this compound stock solution 1:1000 in cell culture media, your final DMSO concentration will be 0.1%. Therefore, your vehicle control should be a 0.1% solution of DMSO in the same media. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in 100% DMSO to prepare a stock solution. For example, to create a 20 μM stock solution from 20 μg of lyophilized powder, you would reconstitute it in 1.15 mL of DMSO. Store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles. Solutions in DMSO are generally stable for at least one year when stored at -20°C.

Q4: What is the mechanism of action of this compound?

A4: this compound, like other concanamycins, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, which in turn interferes with processes like endocytosis, intracellular trafficking, and autophagy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound Compound Degradation: Improper storage of stock or working solutions.Prepare fresh working solutions from a properly stored, aliquoted stock solution. Store stock solutions at -20°C in DMSO.
Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment to determine the optimal effective concentration for your system. Working concentrations can vary significantly depending on the desired effect and cell type.
Cell Line Insensitivity: Some cell lines may be less sensitive to V-ATPase inhibition.Confirm the expression and activity of V-ATPase in your cell line. Consider using a positive control cell line known to be sensitive to Concanamycin.
High background or off-target effects in vehicle control DMSO Toxicity: The final concentration of DMSO may be too high, causing cellular stress or cytotoxicity.Ensure the final DMSO concentration is as low as possible, ideally below 0.1% and not exceeding 0.5%. Perform a DMSO toxicity curve on your specific cell line to determine the maximum tolerated concentration.
Contamination: The DMSO or media may be contaminated.Use sterile, high-purity DMSO and fresh, sterile cell culture media.
Precipitation of this compound in media Low Solubility: this compound has limited solubility in aqueous solutions.When preparing working solutions, add the DMSO stock solution to the media with gentle mixing. Pre-warming the media to 37°C may aid in dissolution. For dose-response experiments, it is best to perform serial dilutions in DMSO before adding to the media to maintain a consistent final DMSO concentration.
Inconsistent results between experiments Variability in Experimental Conditions: Differences in cell density, passage number, or incubation times can affect results.Standardize all experimental parameters, including cell seeding density, passage number, and treatment duration.
Inconsistent Compound Activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.

Data Summary

Solubility of Concanamycin A
SolventSolubilityReference(s)
DMSO≥ 10 mg/mL (11.55 mM)
Methanol8 mg/mL (9.24 mM)
EthanolSoluble
ChloroformSoluble
AcetoneSoluble
Ethyl AcetateSoluble
Reported IC50 and Working Concentrations of Concanamycin A
Application/Cell LineConcentrationEffectReference(s)
Yeast V-type H+-ATPaseIC50: 9.2 nMInhibition of H+-ATPase activity
Rat Liver LysosomesIC50: 0.061 nMInhibition of acidification
CD8+ Cytotoxic T Lymphocytes100 nMInduction of cell death
LPS-stimulated Macrophages3-50 nMInhibition of NO production
LNCaP and C4-2B Prostate Cancer CellsNanomolar concentrationsReduced in vitro invasion by 80%
Differentiated PC12 CellsNanomolar concentrationsProtection against beta-amyloid effects

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 20 μM stock from 20 μg, add 1.15 mL of DMSO).

    • Gently vortex to ensure the compound is fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (stable for at least one year).

  • Preparation of Working Solution:

    • Thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Add the stock solution to the medium while gently vortexing to prevent precipitation.

    • For example, to prepare a 100 nM working solution from a 20 μM stock, perform a 1:200 dilution (e.g., add 5 μL of stock to 995 μL of medium).

  • Preparation of Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of DMSO to the same volume of cell culture medium used for the working solution.

    • For the example above, add 5 μL of DMSO to 995 μL of medium to create a 0.5% DMSO vehicle control.

Protocol: Cell Treatment with this compound and Vehicle Control
  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared this compound working solution to the "treatment" wells.

    • Add the prepared vehicle control solution to the "vehicle control" wells.

    • Include an "untreated" control group where cells are cultured in fresh medium without DMSO or this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, immunofluorescence).

Visualizations

G cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis stock This compound Stock in DMSO working Working Solution (this compound in Media) stock->working Dilute vehicle Vehicle Control (DMSO in Media) stock->vehicle Same final DMSO concentration cells_exp This compound-Treated Cells working->cells_exp Treat cells_vehicle Vehicle-Treated Cells vehicle->cells_vehicle Treat cells_untreated Untreated Cells analysis Compare Results cells_untreated->analysis cells_vehicle->analysis cells_exp->analysis

Caption: Experimental workflow for using this compound with a vehicle control.

G ConcanamycinE This compound VATPase V-ATPase (Proton Pump) ConcanamycinE->VATPase Inhibits ProtonGradient Disruption of Proton Gradient ConcanamycinE->ProtonGradient Disrupts via V-ATPase inhibition VATPase->ProtonGradient Maintains OrganellepH Increased pH in Lysosomes & Endosomes ProtonGradient->OrganellepH CellularProcesses Inhibition of: - Autophagy - Endocytosis - Intracellular Trafficking OrganellepH->CellularProcesses Apoptosis Induction of Apoptosis CellularProcesses->Apoptosis Can lead to

Caption: Signaling pathway showing the mechanism of action of this compound.

References

Ensuring complete V-ATPase inhibition with Concanamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Concanamycin (B1236758) E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Concanamycin E for complete V-ATPase inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the concanamycin family of macrolide antibiotics, which are highly specific inhibitors of the Vacuolar-type H+-ATPase (V-ATPase).[1][2] It functions by binding directly to the V₀ subunit c of the V-ATPase complex, which is a critical component of the proton pore.[3][4] This binding event obstructs the proton translocation machinery, thereby inhibiting the pumping of protons into intracellular compartments. As a result, this compound effectively blocks the acidification of organelles such as lysosomes, endosomes, and the Golgi apparatus.[5]

Q2: What are the downstream consequences of V-ATPase inhibition by this compound?

The inhibition of V-ATPase and the subsequent disruption of organellar acidification have several significant downstream effects on cellular processes. These include:

  • Inhibition of lysosomal degradation: The acidic environment of lysosomes is crucial for the activity of degradative enzymes. By neutralizing lysosomal pH, this compound impairs the breakdown of macromolecules.

  • Disruption of intracellular trafficking: The proper sorting and trafficking of proteins and other molecules through the endocytic and secretory pathways are dependent on the pH gradients maintained by V-ATPase. Inhibition by this compound can lead to the mislocalization of proteins and the swelling of the Golgi apparatus.

  • Induction of apoptosis and cell cycle arrest: In various cell types, particularly cancer cells, prolonged V-ATPase inhibition with concanamycins has been shown to induce apoptosis and cause cell cycle arrest, often in the G2/M phase.

  • Inhibition of viral entry: The entry of many enveloped viruses into host cells is a pH-dependent process that relies on the acidification of endosomes. This compound can effectively block the infection of cells by such viruses.

Q3: How should I prepare and store this compound solutions?

This compound has limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO, ethanol, methanol, and chloroform. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. It is important to note that solutions of concanamycins can be unstable, and it is advisable to prepare them fresh or use small, pre-packaged aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months. When preparing working solutions, it is recommended to warm the stock solution to 37°C and vortex to ensure it is fully dissolved.

Troubleshooting Guide

Q1: I am not observing the expected level of V-ATPase inhibition. What could be the cause?

Several factors can contribute to incomplete V-ATPase inhibition. Consider the following troubleshooting steps:

  • Inhibitor Concentration and Incubation Time: Ensure that the concentration and incubation time of this compound are optimized for your specific cell type and experimental conditions. Insufficient concentration or time may lead to partial inhibition. Refer to the quantitative data summary below for recommended ranges.

  • Inhibitor Stability: As this compound solutions can be unstable, ensure that your stock solution is fresh and has been stored properly. Consider preparing a fresh stock solution if you suspect degradation.

  • Cellular Health: The overall health and metabolic state of your cells can influence their response to inhibitors. Ensure that your cells are healthy and not overly confluent, as this can affect drug uptake and cellular processes.

  • Experimental Readout: The method used to assess V-ATPase inhibition is crucial. Ensure that your assay for measuring organellar pH or downstream signaling is sensitive and properly calibrated.

Q2: I am observing significant cytotoxicity or off-target effects. How can I mitigate these?

While this compound is a specific V-ATPase inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity and potential off-target effects.

  • Dose-Response and Time-Course Experiments: It is crucial to perform thorough dose-response and time-course experiments to determine the optimal concentration and duration of treatment that effectively inhibits V-ATPase without causing excessive cell death or other unwanted effects.

  • Control Experiments: Always include appropriate controls in your experiments. This includes untreated cells and cells treated with the vehicle (e.g., DMSO) to distinguish the specific effects of this compound from non-specific effects of the treatment.

  • Monitor Cell Viability: Routinely assess cell viability using methods such as Trypan Blue exclusion or MTT assays to monitor the cytotoxic effects of your treatment conditions.

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using a Fluorescent Dye

This protocol describes a method for measuring changes in lysosomal pH upon treatment with this compound using a pH-sensitive fluorescent dye such as LysoSensor™ or FITC-dextran.

Materials:

  • Cells of interest cultured on glass-bottom dishes or microplates suitable for fluorescence microscopy or plate-based reading.

  • This compound stock solution (in DMSO).

  • LysoSensor™ Green DND-189 or FITC-dextran.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Nigericin (B1684572) and Monensin (B1676710) (for pH calibration).

  • A series of pH calibration buffers (pH 4.0 to 7.0).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density on the imaging plates and allow them to adhere and grow overnight.

  • Dye Loading (if using FITC-dextran): If using FITC-dextran, incubate the cells with the dextran (B179266) conjugate for several hours to allow for endocytosis and accumulation in lysosomes, followed by a chase period in dextran-free medium.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

  • Dye Loading (if using LysoSensor™): If using LysoSensor™, add the dye to the cells during the final minutes of the this compound incubation, following the manufacturer's instructions.

  • Imaging or Fluorescence Measurement:

    • Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity in the treated and control cells. A decrease in the fluorescence of pH-sensitive dyes that are quenched in acidic environments (or an increase for those that fluoresce more in less acidic environments) indicates an increase in lysosomal pH and thus V-ATPase inhibition.

  • pH Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve should be generated. Treat cells with a mixture of nigericin and monensin in calibration buffers of known pH to equilibrate the intracellular and extracellular pH. Measure the fluorescence at each pH and plot a standard curve of fluorescence intensity versus pH.

Quantitative Data Summary

The effective concentration of concanamycins can vary depending on the cell type and the duration of treatment. The following table summarizes typical concentrations and their observed effects from the literature.

ParameterConcentration RangeIncubation TimeCell Type(s)Observed EffectReference(s)
IC₅₀ for V-ATPase Inhibition ~0.061 nMNot specifiedRat liver lysosomesInhibition of acidification
~10 nMNot specifiedManduca sexta midgut50% inhibition of V-ATPase
Effective Concentration in Cells 1 - 10 nM1 - 48 hoursHMEC-1Inhibition of proliferation, G2/M arrest
20 nM60 minutesHCT-116, DLD-1, Colo206F, HeLaAttenuation of TRAIL-induced caspase activation
100 nM20 hoursCD8+ T cellsInduction of cell death
Viral Entry Inhibition 5 nMNot specifiedAnimal cellsBlockage of viral infection

Visualized Pathways and Workflows

Signaling Pathway of V-ATPase Inhibition

V_ATPase_Inhibition V_ATPase V-ATPase Proton_Pumping Proton Pumping (H+ influx) V_ATPase->Proton_Pumping Facilitates ConcanamycinE This compound ConcanamycinE->V_ATPase Lysosomal_Acidification Lysosomal Acidification (Low pH) Proton_Pumping->Lysosomal_Acidification Inhibited Downstream_Effects Downstream Cellular Processes (e.g., Autophagy, Trafficking) Lysosomal_Acidification->Downstream_Effects Regulates

Caption: Mechanism of this compound action on V-ATPase.

Experimental Workflow for Validating V-ATPase Inhibition

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment controls Include Vehicle & Untreated Controls treatment->controls assay_pH Assay 1: Measure Lysosomal pH (e.g., LysoSensor, FITC-dextran) treatment->assay_pH assay_downstream Assay 2: Analyze Downstream Effects (e.g., Western Blot for LC3-II, Immunofluorescence) treatment->assay_downstream data_analysis Data Analysis & Interpretation assay_pH->data_analysis assay_downstream->data_analysis conclusion Conclusion: Confirm V-ATPase Inhibition data_analysis->conclusion

References

Validation & Comparative

A Head-to-Head Battle of V-ATPase Inhibitors: Concanamycin E vs. Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific inhibition of the Vacuolar-type H+-ATPase (V-ATPase) is a critical tool for dissecting cellular processes like autophagy, endosomal trafficking, and signaling. Two of the most prominent players in this field are Concanamycin (B1236758) E and Bafilomycin A1. This guide provides an in-depth comparison of their potency, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate inhibitor for your research needs.

Both Concanamycin E and Bafilomycin A1 are macrolide antibiotics that potently and specifically inhibit V-ATPase by binding to the V₀ subunit of the enzyme complex.[1][2] This inhibition blocks proton translocation, leading to a disruption of the pH gradient across various intracellular organelles.[1][2] While both compounds are widely used, their potencies can differ significantly.

Potency Comparison: A Quantitative Analysis

The inhibitory potency of this compound and Bafilomycin A1 is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce the activity of the V-ATPase by 50%. The following table summarizes the reported IC₅₀ values for both compounds from various experimental setups. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, such as the source of the V-ATPase and the specific assay used.

CompoundTarget/AssayIC₅₀ ValueReference
This compound Lysosomal Acidification Inhibition0.038 nM[3]
Bafilomycin A1 V-ATPase (various sources)0.44 nM - 400 nmol/mg
V-ATPase (N. crassa)~0.8 nM
V-ATPase (Bovine adrenal medulla)~50 nmol/mg
V-ATPase (Zea mays)~4 nmol/mg

Note: nmol/mg refers to the amount of inhibitor per milligram of protein required for 50% inhibition.

From the available data, This compound demonstrates exceptionally high potency , with an IC₅₀ in the picomolar range for the inhibition of lysosomal acidification. Bafilomycin A1 is also a highly potent inhibitor, with IC₅₀ values typically in the low nanomolar range for direct V-ATPase inhibition. Generally, the concanamycin family of compounds is considered to be more potent inhibitors of V-ATPases than the bafilomycins.

Experimental Protocols

To provide a practical framework for researchers, we have detailed the methodologies for two key experiments commonly used to assess the potency of V-ATPase inhibitors.

V-ATPase Activity Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Isolated membrane vesicles containing V-ATPase

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) Brij-35

  • ATP solution (100 mM)

  • This compound and Bafilomycin A1 (dissolved in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound and Bafilomycin A1 in DMSO.

  • In a 96-well plate, add 5-10 µg of membrane vesicles to each well.

  • Add the V-ATPase inhibitors or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of V-ATPase inhibition relative to the DMSO control and determine the IC₅₀ values.

MTT Cell Viability Assay (Cell-Based Assay)

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells by measuring the metabolic activity of viable cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound or Bafilomycin A1 (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Incubate the plate for an additional 2-4 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for cytotoxicity.

V-ATPase Dependent Signaling Pathway

The inhibition of V-ATPase has profound effects on various cellular signaling pathways. One of the most well-studied is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth, proliferation, and autophagy. V-ATPase is essential for the activation of mTORC1 on the lysosomal surface in response to amino acids.

V_ATPase_mTORC1_Signaling cluster_lysosome Lysosome vATPase V-ATPase Ragulator Ragulator vATPase->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1_inactive Inactive mTORC1 Rag_GTPases->mTORC1_inactive recruits mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active activation Autophagy Autophagy mTORC1_active->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1_active->Protein_Synthesis promotes Amino_Acids Amino Acids Amino_Acids->vATPase Inhibitors This compound Bafilomycin A1 Inhibitors->vATPase

V-ATPase mediated activation of the mTORC1 signaling pathway.

Inhibition of V-ATPase by this compound or Bafilomycin A1 disrupts the recruitment and activation of mTORC1 at the lysosomal membrane, leading to the inhibition of anabolic processes like protein synthesis and the induction of catabolic processes such as autophagy.

Conclusion

Both this compound and Bafilomycin A1 are invaluable tools for studying V-ATPase-dependent cellular processes. The choice between them may depend on the specific experimental requirements.

  • This compound stands out for its extraordinary potency, making it an ideal choice for experiments requiring complete V-ATPase inhibition at very low concentrations, potentially minimizing off-target effects.

  • Bafilomycin A1 , while slightly less potent than this compound, is a well-characterized and widely used V-ATPase inhibitor with a vast body of literature supporting its specificity and mechanism of action.

Ultimately, the selection of the inhibitor should be guided by the specific research question, the experimental system, and the desired concentration range for achieving the intended biological effect. The provided protocols and pathway information serve as a foundation for designing and executing robust experiments to investigate the multifaceted roles of V-ATPase in cellular physiology and disease.

References

Validating Concanamycin E Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Concanamycin (B1236758) E, a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). We present objective comparisons with alternative V-ATPase inhibitors, supported by experimental data, and offer detailed protocols for key validation assays.

Introduction to Concanamycin E and its Target

This compound belongs to the concanamycin family of macrolide antibiotics, potent and specific inhibitors of V-ATPase.[1] V-ATPases are ATP-driven proton pumps crucial for acidifying intracellular compartments like lysosomes and for proton translocation across the plasma membrane.[1] By inhibiting V-ATPase, this compound disrupts fundamental cellular processes such as endocytosis, intracellular membrane trafficking, and apoptosis.[1][2] The primary molecular target of concanamycins is the c-subunit of the membrane-integral V(o) complex of the V-ATPase.[3] Validating that this compound effectively engages this target in a cellular context is a critical step in preclinical drug development and mechanistic studies.

Comparison of V-ATPase Inhibitors

This compound's performance can be benchmarked against other well-characterized V-ATPase inhibitors. The following table summarizes their inhibitory concentrations (IC50) against V-ATPase from various sources. Concanamycin A is the most studied compound in this class and is used here as a reference.

InhibitorTargetIC50 Value (nM)Source Organism/Cell TypeReference
Concanamycin A V-ATPase~10General
V-ATPase9.2Yeast
V-ATPase1.75 ± 0.45Yeast Vacuolar Membranes
Bafilomycin A1 V-ATPase0.6 - 1.5Bovine Chromaffin Granules
V-ATPase4 - 400Plant, Fungal, or Animal
V-ATPase0.44General
Archazolid A V-ATPase6.6S. cerevisiae Vacuoles
V-ATPase3.44 ± 1.99Yeast Vacuolar Membranes
Proliferation0.51 - 0.56Jurkat & CEM Leukemic Cells
Salicylihalamide A V-ATPase< 1Bovine Brain
V-ATPaseInhibits mammalian V-ATPase, but not fungalMammalian vs. Fungal

Experimental Protocols for Target Engagement Validation

Here we detail key experimental methodologies to confirm this compound's engagement with V-ATPase in cells.

Lysosomal pH Measurement Assay

This assay directly measures the functional consequence of V-ATPase inhibition – the disruption of lysosomal acidification.

Principle: V-ATPase inhibition by this compound prevents proton pumping into lysosomes, leading to an increase in their luminal pH. This change can be quantified using pH-sensitive fluorescent dyes like LysoSensor™ Yellow/Blue. This dye exhibits a pH-dependent dual-emission spectrum, allowing for ratiometric measurement of lysosomal pH.

Detailed Protocol (using LysoSensor™ Yellow/Blue DND-160):

  • Cell Culture: Plate cells on coverslips or in a microplate suitable for fluorescence microscopy or plate reader analysis and grow to the desired confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a predetermined duration.

  • Dye Loading:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium (typically 1-5 µM).

    • Remove the compound-containing medium from the cells and replace it with the LysoSensor™-containing medium.

    • Incubate for 5-30 minutes at 37°C.

  • Imaging/Measurement:

    • Microscopy: Wash the cells with pre-warmed medium and observe using a fluorescence microscope equipped with filters for dual-emission ratiometric imaging (e.g., excitation ~365 nm, emission ~450 nm for blue and ~510 nm for yellow fluorescence).

    • Plate Reader: For quantitative analysis, use a fluorescence plate reader capable of dual-wavelength measurement.

  • Data Analysis and pH Calibration:

    • Generate a standard curve by exposing cells to calibration buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the intra-lysosomal and extracellular pH.

    • Calculate the ratio of the two emission intensities for each sample.

    • Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the standard curve.

V-ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of V-ATPase in isolated cellular fractions.

Principle: The assay quantifies the ATP hydrolysis activity of V-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released. The V-ATPase-specific activity is determined by its sensitivity to this compound or Bafilomycin A1.

Detailed Protocol (Colorimetric Malachite Green Assay):

  • Preparation of Lysosomal/Vesicular Fractions: Isolate lysosome- or vesicle-enriched fractions from cells using density gradient centrifugation.

  • Assay Buffer Preparation: Prepare an ATPase assay buffer (e.g., 50 mM HEPES pH 7.4, 6 mM MgSO₄, 200 mM Na₂SO₃) containing inhibitors for other ATPases (e.g., 0.5 mM sodium orthovanadate for P-type ATPases and 0.5 mM sodium azide (B81097) for F-type ATPases).

  • Reaction Setup:

    • In a microplate, add the isolated lysosomal fraction.

    • Add serial dilutions of this compound or a vehicle control.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP (e.g., 3 mM final concentration).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding a malachite green-based reagent that forms a colored complex with the released inorganic phosphate.

    • After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each sample.

    • The this compound-sensitive ATPase activity is the difference between the activity in the absence and presence of a saturating concentration of the inhibitor.

    • Plot the ATPase activity against the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify direct target engagement in intact cells without the need for compound or protein labeling.

Principle: The binding of a ligand (this compound) to its target protein (V-ATPase) generally increases the protein's thermal stability. CETSA measures the amount of soluble V-ATPase remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting temperature (Tm) of V-ATPase in the presence of this compound indicates direct binding.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specific duration to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

  • Detection by Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the amount of soluble V-ATPase subunit (e.g., a specific V(o) or V1 subunit) using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities for the V-ATPase subunit at each temperature for both treated and untreated samples.

    • Plot the percentage of soluble protein against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target stabilization and engagement.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the mechanism of V-ATPase inhibition.

G cluster_0 V-ATPase Inhibition Pathway ConcanamycinE This compound VATPase V-ATPase (Vo subunit c) ConcanamycinE->VATPase Binds to ProtonPumping Proton Pumping (H+) VATPase->ProtonPumping Inhibits LysosomeAcidification Lysosomal Acidification ProtonPumping->LysosomeAcidification Leads to failure of CellularProcesses Disruption of Cellular Processes (Autophagy, Endocytosis) LysosomeAcidification->CellularProcesses Results in

Caption: Mechanism of V-ATPase inhibition by this compound.

G cluster_1 Lysosomal pH Measurement Workflow A Treat cells with This compound B Load with LysoSensor dye A->B C Acquire dual-emission fluorescence signal B->C E Calculate ratiometric pH C->E D Generate pH calibration curve D->E

Caption: Workflow for the lysosomal pH measurement assay.

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow P1 Treat cells with This compound P2 Heat challenge (temperature gradient) P1->P2 P3 Cell lysis & centrifugation to separate soluble/aggregated proteins P2->P3 P4 Quantify soluble V-ATPase (Western Blot) P3->P4 P5 Plot melting curves & determine thermal shift P4->P5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Concanamycin E vs other V-ATPase inhibitors for specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Specificity of V-ATPase Inhibitors

In the intricate world of cellular machinery, vacuolar-type H+-ATPases (V-ATPases) play a critical role in the acidification of intracellular compartments, a process fundamental to a host of physiological functions including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake.[1][2] The specific inhibition of these proton pumps is a powerful tool for dissecting these cellular processes and holds therapeutic promise for diseases like cancer and osteoporosis.[3] Among the arsenal (B13267) of V-ATPase inhibitors, the macrolide antibiotic Concanamycin (B1236758) E and its congeners stand out for their high potency and specificity. This guide provides a detailed comparison of Concanamycin E with other V-ATPase inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action: A Tale of Two Macrolides

Concanamycins and the closely related bafilomycins are two classes of plecomacrolide antibiotics that are potent and specific inhibitors of V-ATPases.[4][5] Both act by binding to the c subunit of the membrane-integral Vo domain of the V-ATPase, which is responsible for proton translocation. This binding event is thought to interfere with the rotation of the c-ring, thereby stalling the proton pumping mechanism.

While both inhibitor classes share a common target, subtle structural differences, particularly in the macrolide ring, are believed to contribute to variations in their inhibitory potency and specificity. Generally, the 18-membered macrolides of the concanamycin family exhibit a higher affinity and specificity for V-ATPases compared to the 16-membered ring of bafilomycins.

Mechanism of V-ATPase Inhibition cluster_membrane Membrane V_ATPase V-ATPase V1 (catalytic) Vo (proton pore) H_out H+ V_ATPase:Vo->H_out translocation ATP ATP ATP->V_ATPase:V1 hydrolysis ADP_Pi ADP + Pi H_in H+ H_in->V_ATPase:Vo Concanamycin_E This compound Concanamycin_E->V_ATPase:Vo binds to c-subunit

V-ATPase inhibition by this compound.

Specificity Profile: this compound vs. Other Inhibitors

The hallmark of a good pharmacological tool is its specificity. While V-ATPase inhibitors of the macrolide family are highly selective for V-ATPases over other types of ATPases like F-type and P-type ATPases, there are nuances in their off-target effects. At nanomolar concentrations, both bafilomycins and concanamycins are highly specific for V-ATPases. However, at micromolar concentrations, they can also inhibit P-type ATPases.

Studies have shown that concanamycins are generally more potent and specific inhibitors of V-ATPases than bafilomycins. This enhanced specificity is a critical advantage in cellular studies, as it minimizes the potential for confounding off-target effects.

InhibitorTargetIC50 (nM)Reference
Concanamycin A Yeast V-type H+-ATPase9.2
F-type H+-ATPase> 20,000
P-type H+-ATPase> 20,000
Porcine P-type Na+,K+-ATPase> 20,000
Bafilomycin A1 V-ATPase~0.2-10
Diphyllin V-ATPase41

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme. The data presented here is for comparative purposes.

Experimental Protocols for Assessing V-ATPase Inhibition

The determination of inhibitor specificity and potency relies on robust experimental assays. Here are two common protocols used in the field:

In Vitro V-ATPase Activity Assay

This assay directly measures the enzymatic activity of V-ATPase in isolated membrane fractions.

Protocol:

  • Isolate membrane fractions: Prepare membrane vesicles enriched in V-ATPase from a suitable source (e.g., yeast vacuoles, chromaffin granules).

  • ATPase activity measurement: The ATPase activity is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP. This can be done using a colorimetric method, such as the malachite green assay.

  • Inhibitor treatment: Incubate the membrane fractions with varying concentrations of the inhibitor (e.g., this compound) for a defined period.

  • Assay execution: Initiate the reaction by adding ATP and measure the rate of Pi release over time.

  • Data analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Lysosomal Acidification Assay

This assay assesses the ability of an inhibitor to block the acidification of lysosomes in living cells.

Protocol:

  • Cell culture: Plate cells of interest and allow them to adhere.

  • Lysosomal probe loading: Load the cells with a pH-sensitive fluorescent dye that accumulates in lysosomes (e.g., LysoTracker probes).

  • Inhibitor treatment: Treat the cells with the V-ATPase inhibitor at various concentrations.

  • Fluorescence measurement: Measure the fluorescence intensity of the lysosomal probe using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates an increase in lysosomal pH (i.e., inhibition of acidification).

  • Data analysis: Quantify the changes in fluorescence to determine the inhibitor's effect on lysosomal acidification.

Experimental Workflow for V-ATPase Inhibitor Specificity cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_data Data Analysis & Comparison A1 Isolate V-ATPase rich membranes A2 Incubate with inhibitor A1->A2 A3 Measure ATPase activity (Pi release) A2->A3 A4 Determine IC50 A3->A4 C1 Compare IC50 values (V-ATPase vs. other ATPases) A4->C1 B1 Culture cells B2 Load with pH-sensitive probe B1->B2 B3 Treat with inhibitor B2->B3 B4 Measure lysosomal pH (fluorescence) B3->B4 B4->C1 C2 Assess off-target effects C1->C2

Workflow for comparing V-ATPase inhibitor specificity.

Conclusion

This compound and its related compounds are invaluable tools for researchers studying the myriad roles of V-ATPases in cellular physiology. Their high potency and, particularly for the concanamycin family, superior specificity compared to other macrolide inhibitors like bafilomycin, make them the preferred choice for experiments demanding precise targeting of V-ATPase function. By understanding the nuances of their mechanism of action and employing rigorous experimental protocols, scientists can confidently dissect the intricate processes governed by these essential proton pumps.

References

Unveiling the Potency of Concanamycin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Concanamycin analogues, focusing on their structure-activity relationship (SAR) as potent inhibitors of Vacuolar-type H+-ATPase (V-ATPase). The information presented is synthesized from key studies in the field, offering insights into the molecular determinants of their biological activity.

Concanamycins are a class of macrolide antibiotics that have garnered significant interest for their potent and specific inhibition of V-ATPase, a proton pump crucial for the acidification of intracellular organelles. This inhibitory action disrupts various cellular processes, including endocytosis, autophagy, and protein trafficking, making Concanamycin and its analogues valuable tools for research and potential therapeutic agents. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of new and improved V-ATPase inhibitors.

Comparative Biological Activity of Concanamycin Analogues

The following table summarizes the V-ATPase inhibitory activity and cytotoxicity of Concanamycin A and its key analogues. The data, compiled from foundational studies on plecomacrolide antibiotics, highlights the critical structural features governing their potency.

CompoundModificationV-ATPase Inhibition IC50 (nM)Cytotoxicity (Various Cell Lines) IC50 (µM)
Concanamycin A Parent Compound~2-10~0.1-1
Concanamycin C Lacks the O-carbamoyl group on the deoxyrhamnose moietySlightly less potent than Concanamycin AData not consistently reported
FD-891 Structural analogue with modifications on the side chainDoes not inhibit vacuolar acidificationPotent cytotoxicity through blockage of CTL-target conjugate formation
Bafilomycin A1 16-membered macrolide (structurally related)~10-50~0.1-1
Concanolide A Aglycone of Concanamycin A (lacks the deoxyrhamnose moiety)Significantly less potentData not consistently reported

Note: The IC50 values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions, such as the source of the V-ATPase and the cell line used.

Key Insights from Structure-Activity Relationship Studies

The comparative data reveals several key aspects of the structure-activity relationship of Concanamycin analogues:

  • The 18-membered Macrolactone Ring: This large ring structure is essential for high-affinity binding to the V-ATPase complex. Analogues with a smaller, 16-membered ring, such as Bafilomycin A1, generally exhibit slightly lower potency.

  • The 6-membered Hemiketal Ring: An intact hemiketal ring is crucial for the inhibitory activity of Concanamycins.[1] This feature is involved in maintaining the overall conformation of the molecule necessary for its interaction with the V-ATPase.

  • The Carbohydrate Moiety: While not absolutely essential for V-ATPase inhibition, the deoxyrhamnose sugar in Concanamycin A contributes to its high potency.[1] Removal of this sugar, as in Concanolide A, leads to a significant decrease in activity. The O-carbamoyl group on the sugar also appears to play a role in enhancing the inhibitory effect.

  • The Side Chain: Modifications to the side chain can dramatically alter the biological activity profile. For example, the analogue FD-891, despite its structural similarity to Concanamycin A, does not inhibit vacuolar acidification but exhibits a distinct cytotoxic mechanism by blocking the formation of conjugates between cytotoxic T lymphocytes (CTLs) and their target cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of Concanamycin analogues. Below are summaries of key experimental protocols.

V-ATPase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of ATP hydrolysis by V-ATPase. The activity is determined by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP using a colorimetric method.

  • Preparation of V-ATPase-enriched membranes: Isolate membrane fractions rich in V-ATPase from a suitable source, such as yeast vacuoles or insect midgut goblet cell apical membranes.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., MOPS-Tris), MgCl2, KCl, and ATP.

  • Inhibitor Incubation: Pre-incubate the V-ATPase-enriched membranes with varying concentrations of the Concanamycin analogues for a defined period at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding ATP to the pre-incubated mixture.

  • Termination and Phosphate Detection: Stop the reaction after a specific time by adding a solution to halt enzymatic activity and to initiate color development (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

  • Measurement: Measure the absorbance of the resulting color complex at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percentage of inhibition for each analogue concentration compared to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Concanamycin analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to an untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

V_ATPase_Inhibition_Pathway cluster_membrane Vacuolar Membrane cluster_lumen Lumen (Acidic) cluster_cytosol Cytosol V_ATPase V-ATPase Protons_in H+ V_ATPase->Protons_in ADP_Pi ADP + Pi V_ATPase->ADP_Pi ATP ATP ATP->V_ATPase Hydrolysis Protons_out H+ Protons_out->V_ATPase Transport Concanamycin Concanamycin Analogue Concanamycin->V_ATPase Inhibition

Caption: Mechanism of V-ATPase inhibition by Concanamycin analogues.

Experimental_Workflow cluster_synthesis Analogue Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Concanamycin Analogues V_ATPase_Assay V-ATPase Inhibition Assay (IC50 Determination) Synthesis->V_ATPase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (IC50 Determination) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis V_ATPase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Logic cluster_modifications Structural Modifications Concanamycin_Core Concanamycin Scaffold Macrolide_Ring Macrolide Ring Size (18 vs 16 members) Concanamycin_Core->Macrolide_Ring Hemiketal_Ring Hemiketal Ring Integrity Concanamycin_Core->Hemiketal_Ring Sugar_Moiety Carbohydrate Moiety (Presence/Absence/Substitution) Concanamycin_Core->Sugar_Moiety Side_Chain Side Chain Alterations Concanamycin_Core->Side_Chain Biological_Activity Biological Activity (V-ATPase Inhibition, Cytotoxicity) Macrolide_Ring->Biological_Activity Hemiketal_Ring->Biological_Activity Sugar_Moiety->Biological_Activity Side_Chain->Biological_Activity

References

Cross-Validation of Concanamycin E Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of Concanamycin (B1236758) E, a potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase), with the effects of genetic knockouts of V-ATPase subunits. By presenting experimental data, detailed protocols, and visual representations of affected signaling pathways, this guide serves as a valuable resource for researchers investigating V-ATPase function and its potential as a therapeutic target.

Introduction: Targeting the Proton Pump

The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme complex responsible for pumping protons across membranes, thereby acidifying various intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, including protein degradation, autophagy, receptor-mediated endocytosis, and neurotransmitter uptake.[1]

Concanamycin E belongs to the concanamycin family of macrolide antibiotics, which are highly specific inhibitors of V-ATPase.[2] Concanamycin A, a close analog, has been shown to bind directly to the c subunit of the V-ATPase's membrane-integral V_o domain, thereby blocking its proton translocation activity.[3][4] This pharmacological inhibition provides a powerful tool to acutely and reversibly study the consequences of V-ATPase dysfunction.

Genetic knockouts of specific V-ATPase subunits offer a complementary approach to understanding the enzyme's function by creating a chronic and complete loss of a particular subunit. This allows for the investigation of the long-term cellular adaptations to V-ATPase deficiency and the specific roles of individual subunits.

This guide will cross-validate the effects of this compound (using data from its well-studied analog, Concanamycin A, where specific data for this compound is limited) and V-ATPase genetic knockouts on key cellular processes.

Comparative Analysis of Cellular Effects

The inhibition of V-ATPase, whether through pharmacological means or genetic deletion, leads to a cascade of downstream cellular consequences. The following tables summarize the comparative effects on lysosomal pH, autophagy, and apoptosis.

ParameterInterventionObserved EffectQuantitative Data (Illustrative)Citation
Lysosomal pH Concanamycin A Rapid increase in lysosomal pH (alkalinization)Treatment with 1 µM Concanamycin A for 30 minutes can increase vacuolar pH in yeast from ~5.5 to ~6.5.[5]
V-ATPase Subunit Knockout (e.g., Atp6v0c) Chronic elevation of lysosomal pHV0c knockout MEFs show a resting lysosomal pH of ~6.2 compared to ~4.7 in wild-type cells.
Autophagic Flux Concanamycin A Blockade of autophagosome-lysosome fusion and degradation of autophagic cargo, leading to accumulation of LC3-II.Treatment with 100 nM Concanamycin A for 4 hours can lead to a >3-fold increase in LC3-II levels.
V-ATPase Subunit Knockout (e.g., Atp6v1a) Impaired degradation of autophagosomes, resulting in their accumulation and elevated LC3-II levels.Atp6v1a knockdown cells exhibit a significant increase in the number of autophagosomes per cell.
Apoptosis Concanamycin A Induction of apoptosis in various cell types, particularly in activated immune cells and cancer cells.Treatment of activated CD8+ CTLs with Concanamycin A induces DNA fragmentation characteristic of apoptosis.
V-ATPase Subunit Knockout (e.g., a2V/Atp6v0a2) Can sensitize cells to apoptotic stimuli, although the direct induction of apoptosis may be cell-type dependent.a2V knockout in mammary epithelial cells leads to disintegrated epithelium, indicative of increased cell death.

Signaling Pathways and Experimental Workflows

V-ATPase and its Role in Cellular Signaling

V-ATPase activity is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. Its inhibition, either by this compound or genetic knockout, can significantly perturb these pathways.

V_ATPase_Signaling cluster_lysosome Lysosome cluster_endosome Endosome V_ATPase V-ATPase Ragulator Ragulator V_ATPase->Ragulator activates gamma_secretase γ-secretase V_ATPase->gamma_secretase activates via acidification mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates Rag_GTPases->mTORC1 recruits Amino_Acids Amino Acids Amino_Acids->V_ATPase sensed by Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD releases gamma_secretase->Notch_Receptor cleaves Nucleus Nucleus NICD->Nucleus translocates to Concanamycin_E This compound Concanamycin_E->V_ATPase inhibits V_ATPase_KO V-ATPase Knockout V_ATPase_KO->V_ATPase ablates Gene_Expression Target Gene Expression Nucleus->Gene_Expression

V-ATPase is a central regulator of mTORC1 and Notch signaling pathways.

mTORC1 Signaling: V-ATPase acts as a sensor for lysosomal amino acids. Upon amino acid sufficiency, V-ATPase activates the Ragulator complex, which in turn activates Rag GTPases to recruit mTORC1 to the lysosomal surface, leading to its activation. Activated mTORC1 promotes cell growth and inhibits autophagy. Both this compound and V-ATPase knockout prevent this activation, thus inhibiting cell growth and inducing autophagy.

Notch Signaling: The final activating cleavage of the Notch receptor by γ-secretase occurs in an acidic endosomal compartment. V-ATPase is responsible for this acidification. Inhibition or loss of V-ATPase function impairs γ-secretase activity, leading to reduced Notch signaling, which can affect cell fate decisions and proliferation.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the direct comparison of pharmacological inhibition and genetic knockout of V-ATPase.

Experimental_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_assays Cellular Assays WT_cells Wild-Type Cells Control Vehicle Control WT_cells->Control Concanamycin_E This compound WT_cells->Concanamycin_E KO_cells V-ATPase Knockout Cells Lysosomal_pH Lysosomal pH Measurement KO_cells->Lysosomal_pH Autophagy_Flux Autophagic Flux Assay KO_cells->Autophagy_Flux Apoptosis_Assay Apoptosis Assay KO_cells->Apoptosis_Assay Control->Lysosomal_pH Control->Autophagy_Flux Control->Apoptosis_Assay Concanamycin_E->Lysosomal_pH Concanamycin_E->Autophagy_Flux Concanamycin_E->Apoptosis_Assay Data_Analysis Comparative Data Analysis Lysosomal_pH->Data_Analysis Autophagy_Flux->Data_Analysis Apoptosis_Assay->Data_Analysis

References

A Comparative Guide: Concanamycin E versus siRNA Knockdown for V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of vacuolar-type H+-ATPase (V-ATPase), selecting the appropriate inhibitory tool is a critical experimental decision. Both the small molecule inhibitor Concanamycin E and the genetic approach of small interfering RNA (siRNA) knockdown are powerful methods to ablate V-ATPase function. However, they operate through fundamentally different mechanisms, each presenting a unique profile of advantages and limitations regarding specificity, duration of effect, and experimental workflow.

This guide provides an objective comparison of this compound and siRNA-mediated knockdown of V-ATPase, supported by experimental data and protocols to aid researchers in making an informed choice for their study system.

Mechanism of Action: Direct Inhibition vs. Genetic Suppression

This compound , a member of the plecomacrolide class of antibiotics, functions as a potent and highly specific direct inhibitor of V-ATPase.[1][2] It binds non-covalently to the c-subunit of the membrane-embedded V_o_ domain of the V-ATPase complex.[3][4] This binding event physically obstructs the proton translocation channel, thereby halting the pump's activity and preventing the acidification of intracellular compartments like lysosomes and endosomes.[5] The inhibition is rapid, with effects on intracellular pH observable within minutes to hours of application.

In contrast, siRNA knockdown operates at the post-transcriptional level to prevent the synthesis of V-ATPase. This process involves introducing exogenous, double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) of a specific V-ATPase subunit. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the corresponding protein subunit. This depletion of essential subunits prevents the assembly of functional V-ATPase complexes. The onset of the inhibitory effect is therefore delayed, typically requiring 24 to 72 hours for significant protein depletion to occur.

G cluster_0 This compound (Pharmacological Inhibition) cluster_1 siRNA Knockdown (Genetic Suppression) ConE This compound V_ATPase_protein V-ATPase Protein Complex (Vo subunit c) ConE->V_ATPase_protein Binds to Proton_translocation Proton Translocation (Acidification) V_ATPase_protein->Proton_translocation Mediates Inhibition Inhibition Inhibition->Proton_translocation Blocks siRNA V-ATPase siRNA RISC RISC Complex siRNA->RISC Loads into mRNA V-ATPase mRNA RISC->mRNA Targets Protein_synthesis V-ATPase Protein Synthesis mRNA->Protein_synthesis Translates to Degradation mRNA Degradation mRNA->Degradation Leads to Degradation->Protein_synthesis Prevents

Figure 1. Mechanisms of V-ATPase Inhibition.

Quantitative Comparison of Inhibitory Methods

The choice between this compound and siRNA knockdown often depends on the specific requirements of the experiment, such as the desired speed of onset, duration of inhibition, and concerns about off-target effects.

ParameterThis compoundsiRNA Knockdown of V-ATPase
Target V-ATPase protein complex (Vo subunit c)mRNA of a specific V-ATPase subunit
Mechanism Direct, reversible binding and inhibitionPost-transcriptional gene silencing
Potency (Typical) IC50: ~10 nM>60-80% reduction in target mRNA/protein
Onset of Effect Rapid (minutes to hours)Delayed (24-72 hours)
Duration of Effect Transient; dependent on compound washoutProlonged (several days)
Specificity High for V-ATPase; may inhibit P-ATPases at micromolar concentrationsHigh for target mRNA sequence; potential for isoform specificity
Key Off-Target Risks Potential cellular toxicity at higher concentrations or with prolonged exposuremiRNA-like off-target gene silencing; induction of immune responses
Reversibility Reversible upon removalNot readily reversible; requires new protein synthesis

Experimental Protocols

Protocol 1: V-ATPase Activity Assay (Enzyme-coupled)

This protocol is adapted from established methods to measure V-ATPase activity in purified protein preparations or cell lysates by monitoring NADH oxidation.

Materials:

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM NADH disodium (B8443419) salt

  • Enzyme Mix: 3.2 units pyruvate (B1213749) kinase, 8 units L-lactic dehydrogenase

  • Substrate Mix: 1 mM ATP disodium salt, 1 mM phosphoenolpyruvic acid monopotassium salt

  • Purified V-ATPase or cell lysate

  • This compound or appropriate vehicle control (e.g., DMSO)

Procedure:

  • Prepare Reaction Mix: In each well of a 96-well plate, prepare a 160 µL reaction containing the assay buffer and enzyme mix.

  • Add Sample: Add the purified V-ATPase sample or cell lysate to the wells. If testing inhibitors, pre-incubate the sample with varying concentrations of this compound or the vehicle control for 20 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrate mix (ATP and phosphoenolpyruvic acid).

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by V-ATPase.

  • Data Analysis: Calculate the rate of ATP hydrolysis. Compare the rates between control and this compound-treated samples to determine the extent of inhibition and calculate the IC50 value.

Protocol 2: siRNA Transfection for V-ATPase Knockdown

This is a general protocol for siRNA transfection in cultured mammalian cells. Optimization of siRNA concentration, transfection reagent volume, and incubation times is crucial for each specific cell line.

G cluster_workflow siRNA Knockdown and Validation Workflow A Day 1: Seed Cells (Target 60-80% confluency) B Day 2: Prepare Transfection Complexes 1. Dilute siRNA in transfection medium 2. Dilute lipid reagent in medium 3. Combine and incubate 15-45 min A->B 24h C Day 2: Transfect Cells Add complexes to cells Incubate 5-7 hours B->C D Day 2: Post-Transfection Add normal growth medium C->D E Day 3-5: Harvest & Analyze - qRT-PCR for mRNA knockdown - Western Blot for protein depletion - Perform functional assay D->E 24-72h

Figure 2. Experimental workflow for siRNA knockdown.

Materials:

  • Cultured mammalian cells

  • 6-well plates

  • V-ATPase subunit-specific siRNA and a non-targeting control siRNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Normal growth medium with serum, antibiotic-free

Procedure:

  • Cell Seeding (Day 1): Seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate for 18-24 hours at 37°C until cells are 60-80% confluent.

  • Prepare siRNA-Lipid Complexes (Day 2):

    • Solution A: For each well, dilute your V-ATPase siRNA (e.g., 20-80 pmols) into 100 µl of serum-free medium.

    • Solution B: In a separate tube, dilute the transfection reagent (e.g., 2-8 µl) into 100 µl of serum-free medium.

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow complexes to form.

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Aspirate the medium and add 800 µl of fresh serum-free medium to each well.

    • Add the 200 µl of siRNA-lipid complex mixture dropwise to each well.

  • Incubation: Incubate the cells for 5-7 hours at 37°C. Afterwards, add 1 ml of normal growth medium containing serum.

  • Analysis (Day 3-5): Incubate the cells for an additional 24-72 hours. Harvest the cells to assess knockdown efficiency via qRT-PCR (for mRNA levels) or Western blotting (for protein levels) and proceed with the desired functional assay.

Conclusion: Selecting the Right Tool

The decision to use this compound or siRNA knockdown depends on the biological question being addressed.

Choose this compound for:

  • Acute inhibition studies: When the immediate effects of V-ATPase cessation are of interest.

  • High-throughput screening: Where the ease of adding a small molecule to many samples is advantageous.

  • Reversibility studies: When the experimental design requires the restoration of V-ATPase function after a period of inhibition.

Choose siRNA knockdown for:

  • Long-term inhibition studies: When a sustained loss of V-ATPase function is required over several days.

  • Isoform-specific studies: To target a single V-ATPase subunit isoform, which is not possible with broad-spectrum inhibitors like this compound.

  • Avoiding direct chemical effects: When there is concern that the chemical properties of a small molecule inhibitor, aside from its primary mechanism, might influence the experimental outcome.

References

Validating Concanamycin E's Cellular Impact: A Guide to Orthogonal Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise effects of a compound is paramount. Concanamycin E, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), induces distinct cellular phenotypes primarily by disrupting proton gradients across organellar membranes. While initial observations are crucial, relying on a single detection method can be misleading. This guide outlines orthogonal—structurally independent—methods to rigorously confirm the key phenotypes induced by this compound, ensuring data reliability and a deeper understanding of its mechanism of action.

This compound's primary molecular target is the V-ATPase proton pump.[1][2][3][4] Inhibition of this pump disrupts the acidification of various intracellular compartments, including lysosomes and endosomes, and interferes with processes like autophagy.[1] Consequently, the two most prominent and interconnected phenotypes observed upon this compound treatment are the inhibition of lysosomal acidification and the blockade of autophagic flux .

Phenotype 1: Inhibition of Lysosomal Acidification

V-ATPases are responsible for maintaining the low pH of lysosomes (typically pH 4.5-5.0), which is essential for the activity of acid hydrolases. This compound's inhibition of V-ATPase leads to a rapid increase in lysosomal pH.

Primary Method: Lysosomal Staining with Acidotropic Probes

A common initial approach is to use fluorescent weak bases, such as LysoTracker dyes, that accumulate in acidic compartments. A decrease in fluorescence intensity after this compound treatment qualitatively indicates a loss of acidity.

Orthogonal Method: Ratiometric Fluorescence Measurement

To obtain more quantitative and reliable data, ratiometric pH-sensitive dyes like FITC-Dextran or Oregon Green Dextran (B179266) are superior orthogonal approaches. These methods are less susceptible to artifacts like dye concentration, photobleaching, or changes in organelle volume. Cells are loaded with the dextran conjugate, which accumulates in lysosomes via endocytosis. The dye's fluorescence emission is measured at two different excitation wavelengths (one pH-sensitive, one pH-insensitive or isosbestic). The ratio of these intensities provides a precise measurement of the luminal pH, which can be calibrated using ionophores like nigericin (B1684572) to create a standard curve.

Parameter Primary Method (LysoTracker Red) Orthogonal Method (FITC-Dextran)
Principle Accumulation of a fluorescent weak base in acidic organelles. Intensity correlates with acidity.Ratiometric measurement of a pH-sensitive fluorophore at two emission wavelengths after excitation at a single wavelength.
Output Qualitative/Semi-quantitative (Fluorescence Intensity)Quantitative (pH Value)
Control Untreated CellsUntreated Cells, Nigericin/Monensin (B1676710) for pH calibration curve.
Example Data ~70% decrease in mean fluorescence intensity.Shift in mean lysosomal pH from ~4.8 to ~6.5.

Phenotype 2: Blockade of Autophagic Flux

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes. These fuse with lysosomes to form autolysosomes, where the contents are degraded. By neutralizing lysosomal pH, this compound inhibits the degradation of autolysosomal contents, leading to a blockage of "autophagic flux."

Primary Method: Western Blot for LC3-II Accumulation

The most common method to monitor autophagy is detecting the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form, LC3-II, via Western blot. An inhibitor like this compound causes LC3-II to accumulate because its degradation in the autolysosome is blocked. However, this accumulation can be difficult to distinguish from an actual induction of autophagy.

Orthogonal Method: Tandem Fluorescent LC3 (mRFP-GFP-LC3) Assay

An elegant orthogonal method to explicitly measure autophagic flux is the use of a tandem-tagged LC3 protein (mRFP-GFP-LC3). This fusion protein emits both green (GFP) and red (RFP) fluorescence. In non-acidic autophagosomes, both signals are visible (yellow puncta in merged images). When autophagosomes fuse with acidic lysosomes, the acid-sensitive GFP signal is quenched, while the stable mRFP signal persists (red puncta).

With this compound treatment, autophagic flux is blocked. Autophagosomes form and fuse with the now-neutralized lysosomes, but the GFP is not quenched. This results in a significant accumulation of yellow puncta (autophagosomes) and a marked reduction in red-only puncta (autolysosomes), providing clear visual and quantifiable evidence of a flux blockade, not induction.

Parameter Primary Method (LC3-II Western Blot) Orthogonal Method (mRFP-GFP-LC3 Assay)
Principle Immunodetection of lipidated LC3-II, which accumulates when lysosomal degradation is blocked.Fluorescence microscopy of a tandem-tagged LC3. GFP is quenched by lysosomal acidity, while mRFP is stable.
Output Quantitative (LC3-II/Actin ratio)Quantitative (Number of yellow vs. red puncta per cell)
Control Untreated Cells, Autophagy Inducer (e.g., Rapamycin)Untreated Cells, Autophagy Inducer (e.g., Rapamycin)
Example Data 3.5-fold increase in LC3-II/Actin ratio in the presence of an inducer + this compound vs. inducer alone.Significant increase in yellow puncta and decrease in red puncta upon this compound treatment.

Experimental Protocols & Visualizations

Protocol 1: Ratiometric Lysosomal pH Measurement
  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Probe Loading: Incubate cells with 1 mg/mL FITC-Dextran in complete medium for 12-24 hours.

  • Chase: Replace the loading medium with fresh, dye-free medium and incubate for at least 4 hours to ensure the probe localizes to lysosomes.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) for 1-2 hours.

  • Imaging: Acquire fluorescence images using a confocal microscope. Excite the cells at 488 nm and collect emission at two wavelengths: ~520 nm (pH-sensitive) and ~560 nm (isosbestic point).

  • Calibration: For a standard curve, treat a parallel set of dye-loaded cells with a buffer containing 10 µM nigericin and 10 µM monensin at known pH values (e.g., ranging from 4.0 to 7.0) for 15 minutes before imaging.

  • Analysis: Calculate the ratio of the two emission intensities for each lysosome. Convert these ratios to pH values using the calibration curve.

Protocol 2: Autophagic Flux Assay with mRFP-GFP-LC3
  • Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Treatment: Treat cells with this compound (e.g., 50 nM) for the desired time (e.g., 6 hours). Include positive (e.g., Rapamycin) and negative (untreated) controls.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde, and stain nuclei with DAPI if desired.

  • Imaging: Acquire images using a confocal microscope with channels for GFP (Ex: 488 nm, Em: 510 nm) and mRFP (Ex: 561 nm, Em: 590 nm).

  • Analysis: Quantify the number of green/yellow (autophagosomes) and red-only (autolysosomes) puncta per cell using image analysis software. A block in autophagic flux is indicated by an increase in yellow puncta and a decrease in red puncta.

Diagrams

G cluster_0 This compound Mechanism of Action This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibits Proton Pumping H+ Pumping Blocked V-ATPase->Proton Pumping Lysosomal Acidification Lysosomal pH Increases Proton Pumping->Lysosomal Acidification Autophagy Autophagic Flux Blocked Lysosomal Acidification->Autophagy Cellular Processes Disrupted Cellular Processes (Endocytosis, Proteolysis) Lysosomal Acidification->Cellular Processes

Caption: Mechanism of this compound action.

G cluster_1 Orthogonal Validation Workflow A Observe Phenotype with Primary Method (e.g., LysoTracker) B Formulate Hypothesis (e.g., Lysosomal pH is elevated) A->B C Select Orthogonal Method (e.g., Ratiometric Imaging) - Different Principle - Quantitative Output B->C D Perform Confirmatory Experiment C->D E Compare Data from Both Methods D->E F Confirm Phenotype E->F

Caption: Workflow for orthogonal validation.

G cluster_2 Autophagic Flux Logic autophagosome Autophagosome GFP: Active mRFP: Active Result: Yellow Puncta autolysosome_normal Normal Autolysosome (Acidic) GFP: Quenched mRFP: Active Result: Red Puncta autophagosome->autolysosome_normal Normal Fusion autolysosome_concE Conc. E Autolysosome (Neutral) GFP: Active mRFP: Active Result: Yellow Puncta autophagosome->autolysosome_concE Fusion + Conc. E

References

A Comparative Analysis of the V-ATPase Inhibitory Profiles of Concanamycin E and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Concanamycin E and C as Vacuolar-Type H+-ATPase Inhibitors.

This guide provides a comprehensive comparison of the inhibitory characteristics of this compound and Concanamycin C, two members of the plecomacrolide family of antibiotics known for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are crucial proton pumps involved in a variety of cellular processes, including organelle acidification, protein trafficking, and neurotransmitter uptake, making them attractive targets for therapeutic intervention in diseases such as cancer and osteoporosis.

Executive Summary

This compound and Concanamycin C are potent inhibitors of V-ATPase, a key enzyme responsible for acidification of intracellular compartments. Experimental data reveals that this compound is a particularly potent inhibitor of lysosomal acidification, with activity in the sub-nanomolar range. While specific IC50 values for Concanamycin C against purified V-ATPase are not as readily available in the literature, it is recognized as a potent V-ATPase inhibitor with cytotoxic effects against various fungal and yeast strains. This guide presents the available quantitative data, detailed experimental methodologies for assessing V-ATPase inhibition, and visual representations of the experimental workflow and the implicated cellular signaling pathways.

Data Presentation: Inhibitory Profiles

The following table summarizes the available quantitative data for the inhibitory activity of this compound and C. For a broader context, data for the well-characterized Concanamycin A is also included.

Inhibitor Target IC50 Value Assay Type Reference
This compound Lysosomal Acidification0.038 nMInhibition of lysosomal acidification in rat liver lysosomes[1]
Concanamycin C V-ATPaseNot explicitly quantified, but described as a potent inhibitorAntifungal and anti-yeast activity[2][3][4]
Concanamycin A V-ATPase~10 nMInhibition of purified V-ATPase from Manduca sexta[5]
Concanamycin A Yeast V-type H+-ATPase9.2 nM-

Experimental Protocols

The determination of the inhibitory profile of compounds like this compound and C against V-ATPase typically involves two primary types of assays: measurement of ATP hydrolysis and measurement of proton pumping activity.

V-ATPase Activity Assay (ATP Hydrolysis) - Colorimetric Phosphate (B84403) Release Method

This assay quantifies the enzymatic activity of V-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The bafilomycin- or concanamycin-sensitive portion of the ATPase activity is attributed to V-ATPase.

Materials:

  • Isolated membrane vesicles enriched in V-ATPase (e.g., from yeast vacuoles or insect midgut)

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 50 mM KCl)

  • ATP solution (e.g., 50 mM)

  • This compound or C stock solutions (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixtures: Prepare reaction mixtures containing the assay buffer and isolated membrane vesicles.

  • Inhibitor Incubation: Add varying concentrations of this compound or C to the reaction mixtures. A control with no inhibitor and a control with a known V-ATPase inhibitor (like bafilomycin A1) should be included. Incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at the chosen temperature.

  • Termination of Reaction and Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.

  • Data Analysis: Generate a phosphate standard curve to determine the amount of Pi released in each reaction. The V-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific V-ATPase inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proton Pumping Assay - Fluorescence Quenching Method

This assay directly measures the proton pumping activity of V-ATPase by monitoring the quenching of a pH-sensitive fluorescent probe, such as Acridine Orange, as it accumulates in the acidic interior of membrane vesicles.

Materials:

  • Isolated membrane vesicles enriched in V-ATPase

  • Assay Buffer (as above)

  • ATP solution

  • This compound or C stock solutions

  • Acridine Orange (or other suitable pH-sensitive fluorescent dye)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Vesicle Preparation: Resuspend the isolated membrane vesicles in the assay buffer.

  • Dye Loading: Add Acridine Orange to the vesicle suspension and allow it to equilibrate.

  • Inhibitor Addition: Add varying concentrations of this compound or C to the cuvette or microplate well.

  • Baseline Measurement: Record the baseline fluorescence at the appropriate excitation and emission wavelengths (for Acridine Orange, typically excitation at ~490 nm and emission at ~530 nm).

  • Initiation of Pumping: Initiate proton pumping by adding ATP.

  • Fluorescence Quenching Measurement: Monitor the decrease in fluorescence (quenching) over time as protons are pumped into the vesicles, causing the accumulation of Acridine Orange.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity. IC50 values are determined by plotting the percentage of inhibition of the quenching rate against the logarithm of the inhibitor concentration.

Mandatory Visualization

Experimental Workflow for V-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_vesicles Isolate V-ATPase Enriched Vesicles prep_reagents Prepare Assay Buffer, ATP, and Inhibitors add_inhibitor Incubate Vesicles with This compound or C prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction measure_activity Measure Activity: Phosphate Release or Fluorescence Quenching initiate_reaction->measure_activity plot_data Plot Inhibition Curve measure_activity->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining V-ATPase inhibitory activity.

V-ATPase and the mTOR Signaling Pathway

V-ATPase plays a critical role in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. V-ATPase acts as a sensor for lysosomal amino acids, and its activity is necessary for the recruitment and activation of mTORC1 at the lysosomal surface. Inhibition of V-ATPase by compounds like concanamycins can disrupt this signaling cascade.

G cluster_lysosome Lysosome vATPase V-ATPase Ragulator Ragulator vATPase->Ragulator interacts with RagGTPase Rag GTPase Ragulator->RagGTPase anchors mTORC1 mTORC1 RagGTPase->mTORC1 recruits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits AminoAcids Amino Acids AminoAcids->vATPase activate Concanamycins This compound/C Concanamycins->vATPase inhibit

Caption: Inhibition of V-ATPase by Concanamycins disrupts mTORC1 signaling.

References

Validating Lysosomal Alkalinization: A Comparative Guide to Concanamycin and Other V-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vacuolar H+-ATPase Inhibitors and Their Validated Effects on Lysosomal pH.

The maintenance of an acidic luminal pH is fundamental to lysosomal function, governing processes from enzymatic degradation and nutrient recycling to antigen presentation and autophagy. This acidic environment, typically between pH 4.5 and 5.0, is actively maintained by the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump. Pharmacological inhibition of the V-ATPase presents a powerful tool for studying lysosomal biology and holds therapeutic potential in various disease contexts, including cancer and neurodegeneration.

This guide provides a comparative analysis of Concanamycin A, a potent V-ATPase inhibitor, and its alternatives. We present supporting experimental data, detailed protocols for validating its effect on lysosomal pH, and visual workflows to guide experimental design.

A note on nomenclature: The Concanamycins are a family of macrolide antibiotics. While various analogues exist, Concanamycin A is the most extensively studied and characterized member in the context of V-ATPase inhibition.

Mechanism of Action: How V-ATPase Inhibitors Raise Lysosomal pH

Concanamycin A and the related macrolide antibiotic, Bafilomycin A1, are highly specific inhibitors of V-type H+-ATPases.[1] They function by binding directly to the proteolipid subunit c within the membrane-embedded V₀ domain of the pump.[2] This action physically obstructs the proton translocation channel, effectively halting the pumping of H+ ions from the cytosol into the lysosomal lumen. The passive leakage of protons out of the lysosome, which is no longer counteracted by the pump, leads to a gradual increase in the luminal pH, a process often referred to as lysosomal alkalinization.

V_ATPase_Inhibition cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen (Acidic pH) cluster_cytosol Cytosol cluster_inhibitor V_ATPase V₁ ATP Hydrolysis V₀ Proton Channel lumen_protons H+ ADP ADP + Pi V_ATPase:v1->ADP lumen_protons2 H+ lumen_protons3 H+ cytosol_proton H+ cytosol_proton->V_ATPase:v0 ATP ATP ATP->V_ATPase:v1 Energy Concanamycin Concanamycin A Concanamycin->V_ATPase:v0 Inhibition

Figure 1. Mechanism of V-ATPase inhibition by Concanamycin A.

Comparison of V-ATPase Inhibitors

Concanamycin A is among the most potent inhibitors of V-ATPase. Its performance is frequently compared to Bafilomycin A1, another well-established inhibitor from the same macrolide family. A newer compound, FR167356, offers a different chemical structure and displays some selectivity for V-ATPases in different cellular membranes.

CompoundClassTargetPotency (IC₅₀)Validated Effect on Lysosomal pH
Concanamycin A PlecomacrolideV-ATPase (V₀ subunit c)~10 nM (general V-ATPase)[2]Induces lysosomal alkalinization at concentrations as low as 1-2 nM.[3][4]
Bafilomycin A1 PlecomacrolideV-ATPase (V₀ subunit c)0.44 nM - 400 nmol/mg1 µM raises lysosomal pH from ~5.1-5.5 to ~6.3 in A431 cells.
FR167356 N/AV-ATPase1200 nM (liver lysosomal membranes)Inhibits lysosomal acidification, but is ~7-fold less potent than on osteoclast V-ATPase.

Experimental Protocol: Measuring Lysosomal pH Change

Validating the effect of V-ATPase inhibitors on lysosomal pH is commonly achieved using pH-sensitive fluorescent probes. LysoSensor™ Green DND-189 is an acidotropic probe that is weakly fluorescent at neutral pH but becomes intensely fluorescent upon accumulation and protonation in acidic organelles like lysosomes. Inhibition of V-ATPase leads to a decrease in this fluorescence, which can be quantified.

Objective: To quantitatively measure the change in lysosomal pH in cultured cells following treatment with a V-ATPase inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • V-ATPase inhibitor stock solution (e.g., Concanamycin A in DMSO)

  • LysoSensor™ Green DND-189 (e.g., Thermo Fisher L7535)

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well plates suitable for fluorescence microscopy/plate reader

  • Fluorescence microscope or plate reader with appropriate filters (Excitation ~443 nm, Emission ~505 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of Concanamycin A (e.g., 0, 1 nM, 10 nM, 100 nM) in pre-warmed complete culture medium. Include a vehicle-only control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a 1 µM working solution of LysoSensor™ Green DND-189 in pre-warmed complete culture medium.

    • Remove the inhibitor-containing medium from the wells.

    • Add the LysoSensor™ working solution to each well.

    • Incubate for 5 minutes at 37°C, protecting the plate from light.

  • Washing:

    • Aspirate the dye-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove extracellular dye.

    • After the final wash, add fresh pre-warmed culture medium or PBS to each well for imaging.

  • Data Acquisition:

    • Immediately acquire images using a fluorescence microscope or measure the total well fluorescence using a plate reader.

    • Use a standard FITC/GFP filter set.

    • Ensure acquisition settings (e.g., exposure time, gain) are kept constant across all wells.

  • Data Analysis:

    • For microscopy, quantify the mean fluorescence intensity per cell or per lysosomal puncta using image analysis software (e.g., ImageJ/Fiji).

    • For plate reader data, subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-treated control cells. A decrease in fluorescence intensity indicates an increase in lysosomal pH.

Experimental_Workflow A 1. Cell Culture (Seed cells in 96-well plate) B 2. Inhibitor Treatment (e.g., Concanamycin A, Bafilomycin A1) Incubate for 1-4 hours A->B C 3. Staining Add 1µM LysoSensor Green DND-189 Incubate for 5 mins B->C D 4. Washing (2x with PBS) C->D E 5. Data Acquisition (Fluorescence Microscopy or Plate Reader) D->E F 6. Data Analysis (Quantify Fluorescence Intensity) E->F G Result Interpretation (Decreased fluorescence = Increased pH) F->G

Figure 2. Experimental workflow for validating inhibitor effect on lysosomal pH.

References

A Comparative Guide to V-ATPase Inhibition: A Quantitative Analysis of Concanamycin E and Other Potent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Concanamycin (B1236758) E and other widely used V-ATPase inhibitors, including Bafilomycin A1 and Archazolid. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to provide detailed methodologies for assessing V-ATPase inhibition.

Introduction to V-ATPase and its Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and Golgi-derived vesicles. This acidification is critical for a myriad of cellular processes, including protein trafficking and degradation, receptor-mediated endocytosis, and neurotransmitter release. Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in various diseases, including cancer and osteoporosis.

Concanamycins, a class of macrolide antibiotics, are potent and specific inhibitors of V-ATPase. They bind to the Vo subunit c of the V-ATPase complex, thereby blocking proton translocation.[1][2] This guide focuses on the quantitative aspects of V-ATPase inhibition by Concanamycin E and provides a comparative analysis with other prominent inhibitors.

Quantitative Comparison of V-ATPase Inhibitors

The inhibitory potency of this compound, Bafilomycin A1, and Archazolid is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce V-ATPase activity by 50%. The following table summarizes the reported IC50 values for these compounds. It is important to note that these values can vary depending on the source of the V-ATPase and the specific experimental conditions.

InhibitorTargetIC50 ValueReference
Concanamycin A V-ATPase~10 nM[1][2]
Yeast V-type H+-ATPase9.2 nM[3]
Bafilomycin A1 V-ATPases (from various organisms)4 - 400 nM[4][5]
V-ATPase (acid influx inhibition)0.4 nM[6]
H. pylori-induced vacuolization in HeLa cells4 nM[6]
Archazolid A V-ATPaselow nanomolar range[7]
Yeast V-ATPase (wild type)6.6 nM[7]

Note: this compound is a member of the concanamycin family, and "Concanamycin A" is often used to refer to this class of inhibitors in the literature. The data presented for Concanamycin A is representative of the potency of this family of compounds.

Experimental Protocols for Quantifying V-ATPase Inhibition

Accurate quantification of V-ATPase inhibition is crucial for structure-activity relationship studies and drug development. Below are detailed protocols for two common assays used to measure V-ATPase activity.

V-ATPase Activity Assay (ATP/NADPH-Coupled Method)

This assay measures the rate of ATP hydrolysis by V-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: The ADP produced by V-ATPase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH absorbance at 340 nm is directly proportional to the ATPase activity.

Reagents:

  • Reaction Buffer: 25 mM TEA (triethanolamine) pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U/ml pyruvate kinase, 20 U/ml lactic dehydrogenase, 0.2-0.4 mg/ml NADPH (freshly prepared), 2 mM Dithiothreitol (DTT).

  • V-ATPase Inhibitors: Ouabain (to inhibit Na+/K+-ATPase), Sodium Azide (to inhibit mitochondrial ATPase).

  • V-ATPase Source: Isolated lysosomal fractions or purified V-ATPase.

  • Initiation Solution: 260 mM Mg-Acetate.

Procedure:

  • Prepare the reaction buffer containing all components except the V-ATPase source and Mg-Acetate.

  • Add 20-50 µg of lysosomal protein (or an appropriate amount of purified V-ATPase) to the reaction buffer.

  • To distinguish V-ATPase activity from other ATPases, prepare a parallel reaction containing a specific V-ATPase inhibitor (e.g., 1 µM Concanamycin A).

  • Incubate the mixture for 30 minutes at 37°C.

  • Transfer 285 µl of the sample to a 96-well plate.

  • Measure the baseline absorbance of NADPH at 340 nm for 3-5 minutes.

  • Initiate the reaction by adding 15 µl of 260 mM Mg-Acetate.

  • Record the decrease in NADPH absorbance at 340 nm for 15 minutes.

  • The V-ATPase activity is calculated as the Concanamycin A-sensitive rate of NADPH oxidation.

Proton Pumping Assay (Acridine Orange Fluorescence Quenching)

This assay directly measures the proton pumping activity of V-ATPase by monitoring the quenching of a fluorescent pH-sensitive dye, acridine (B1665455) orange.

Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments. As V-ATPase pumps protons into vesicles, the intravesicular space becomes acidic, leading to the accumulation of acridine orange and the quenching of its fluorescence. The rate of fluorescence quenching is proportional to the rate of proton pumping.

Reagents:

  • Assay Buffer: 20 mM PIPES-KOH pH 6.8, 200 mM sorbitol, 125 mM KCl, 5 mM MgCl2.

  • ATP Regenerating System: 1 mM ATP, 0.1 mg/ml creatine (B1669601) kinase, 29 mM creatine phosphate.

  • Acridine Orange (AO): 15 µM final concentration.

  • V-ATPase Source: Isolated vacuoles or other vesicles containing V-ATPase.

Procedure:

  • Prepare the reaction mixture containing the assay buffer, ATP regenerating system, and acridine orange.

  • Add the V-ATPase-containing vesicles (e.g., 20 µg of vacuoles) to the reaction mixture.

  • Load the reaction mixture into a 96-well plate.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[8]

  • Initiate proton pumping by adding ATP (if not already in the regenerating system).

  • Monitor the decrease in fluorescence over time. A greater decrease in fluorescence indicates higher vacuolar acidification.[8]

V-ATPase and Cellular Signaling Pathways

V-ATPase activity is intricately linked to several key cellular signaling pathways. Inhibition of V-ATPase can, therefore, have profound effects on cellular function. The major pathways affected include mTOR, Wnt, and Notch signaling.[4][9]

Mechanism of V-ATPase Inhibition

The following diagram illustrates the general mechanism of V-ATPase and the point of inhibition by compounds like this compound.

G cluster_VATPase V-ATPase Complex V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 Rotational Coupling ADP ADP + Pi V1->ADP Proton_out H+ (Lumen) V0->Proton_out ATP ATP ATP->V1 Proton_in H+ (Cytosol) Proton_in->V0 Inhibitor This compound Inhibitor->V0 Binds to V0c subunit Blocks rotation

Caption: Mechanism of V-ATPase inhibition by this compound.

Experimental Workflow for V-ATPase Inhibition Analysis

This workflow outlines the key steps in a typical experiment designed to quantify the inhibitory effect of a compound on V-ATPase activity.

G start Start: Isolate V-ATPase containing vesicles/membranes assay_prep Prepare Assay Reaction Mixtures (e.g., ATP/NADPH coupled or Acridine Orange) start->assay_prep add_inhibitor Add varying concentrations of Inhibitor (e.g., this compound) assay_prep->add_inhibitor incubation Incubate at controlled temperature add_inhibitor->incubation measurement Measure ATPase activity or Proton Pumping incubation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis end End: Determine Inhibitor Potency data_analysis->end

Caption: Experimental workflow for V-ATPase inhibition analysis.

V-ATPase Dependent Signaling Pathways

V-ATPase-mediated acidification of endosomes and lysosomes is crucial for the proper functioning of several signaling pathways. Inhibition of V-ATPase disrupts these processes.

G cluster_mTOR mTOR Signaling cluster_Wnt Wnt Signaling cluster_Notch Notch Signaling VATPase V-ATPase Acidification Endo-lysosomal Acidification VATPase->Acidification mTORC1 mTORC1 Activation Acidification->mTORC1 Required for LRP6 LRP6 Receptor Processing Acidification->LRP6 Required for Notch_Receptor Notch Receptor Trafficking & Cleavage Acidification->Notch_Receptor Required for Wnt_Activation Wnt Pathway Activation LRP6->Wnt_Activation Notch_Activation Notch Pathway Activation Notch_Receptor->Notch_Activation

Caption: V-ATPase dependent signaling pathways.

Conclusion

This compound and its analogs are highly potent and specific inhibitors of V-ATPase, making them invaluable tools for studying the physiological roles of this essential proton pump. This guide provides a quantitative comparison with other key inhibitors, Bafilomycin A1 and Archazolid, and details the experimental protocols necessary for their characterization. The provided diagrams illustrate the mechanism of action, experimental workflow, and the impact of V-ATPase inhibition on critical cellular signaling pathways. This information is intended to empower researchers to design and execute robust experiments in the field of V-ATPase biology and drug discovery.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Concanamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Concanamycin E is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, synthesized from established safety protocols for closely related compounds.

This compound is a potent inhibitor of lysosomal acidification, requiring careful management throughout its lifecycle in the laboratory, from receipt to disposal.[1] Adherence to these procedures will minimize exposure risks and ensure environmental responsibility.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment. This is a critical first step in mitigating any potential exposure to this hazardous substance.

PPE CategoryItemSpecification
Hand Protection GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Eye/Face Protection Safety Glasses/Face ShieldUse appropriate safety glasses or a face shield to protect against splashes or dust.[3][4][5]
Skin and Body Protection Protective ClothingWear appropriate protective clothing to prevent skin contact.
Respiratory Protection RespiratorWear respiratory protection, especially when dusts may be generated.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Procedure

The disposal of this compound, as with any hazardous chemical waste, must be carried out in a systematic and contained manner. The following procedure outlines the necessary steps for its safe disposal.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep it in its original container if possible, or a clearly labeled, compatible container.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a well-ventilated, secure area.

    • Handle uncleaned, empty containers as you would the product itself.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For powder spills, cover with a plastic sheet to minimize dust generation.

    • Use an inert absorbent material to contain liquid spills.

    • Carefully collect the spilled material and place it into a suitable, labeled container for disposal.

    • Decontaminate the spill site. A 10% caustic solution has been suggested for decontamination of spill sites for similar compounds.

  • Final Disposal:

    • All this compound waste, including contaminated materials and empty containers, must be disposed of through an approved waste disposal plant.

    • Adhere strictly to all national and local regulations governing hazardous waste disposal.

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Contingency A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C S1 Evacuate and Ventilate Area B->S1 D Secure in a Labeled, Closed Container C->D E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Dispose of in Accordance with Local and National Regulations F->G S2 Contain Spill (Cover Powder/Absorb Liquid) S1->S2 S3 Collect Material into a Labeled Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->D

This compound Disposal Workflow

Disclaimer: The disposal procedures outlined above are based on safety data sheets for Concanamycin A, a closely related compound. Always consult your institution's specific safety protocols and the most current safety data sheet for the exact compound you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.